4-Nitro-2-(trifluoromethoxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-3-4(12(13)14)1-2-5(6)11/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDBXRVBNGKCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719925 | |
| Record name | 4-Nitro-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261753-88-1 | |
| Record name | 4-Nitro-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Nitro-2-(trifluoromethoxy)aniline CAS number and properties
An In-depth Technical Guide to 4-Nitro-2-(trifluoromethoxy)aniline
Prepared by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with this compound. It is important to note that this is a specialized research chemical, and as such, extensive data in peer-reviewed literature is limited. This guide synthesizes available supplier data with established principles of organic chemistry to provide a robust framework for its handling, synthesis, and application.
Compound Identification and Structure
The foundational step in any research endeavor is the unambiguous identification of the material. This compound is an aromatic amine featuring both a nitro group and a trifluoromethoxy group, substituents that significantly influence its chemical properties and reactivity.
-
IUPAC Name : 4-Nitro-2-(trifluoromethoxy)benzenamine
-
Molecular Formula : C₇H₅F₃N₂O₃[2]
-
InChI Key : FFDBXRVBNGKCDQ-UHFFFAOYSA-N
Below is a diagram of the chemical structure, which is fundamental to understanding its reactivity. The amine group is a powerful activating group, while the nitro and trifluoromethoxy groups are electron-withdrawing, creating a unique electronic profile on the aromatic ring.
Caption: Structure of this compound.
Physicochemical Properties
Understanding the physical properties of a compound is critical for designing experiments, particularly for reaction setup, solvent selection, and purification. While exhaustive experimental data for this specific molecule is not widely published, a combination of supplier data and chemical theory provides a working profile.
| Property | Value | Source / Rationale |
| CAS Number | 1261753-88-1 | [1][2] |
| Molecular Weight | 222.12 g/mol | [1][2] |
| Molecular Formula | C₇H₅F₃N₂O₃ | [2] |
| Physical Form | Solid | |
| Boiling Point | 306.2 ± 37.0 °C at 760 mmHg | |
| Melting Point | Not available | Data not found in public databases. |
| Solubility | Not available | Expected to be soluble in polar organic solvents (e.g., Ethyl Acetate, Acetone, Methanol) and poorly soluble in water, typical for nitroanilines. |
| pKa | Not available | The amine group's basicity is significantly reduced by the strong electron-withdrawing effects of the ortho-OCF₃ and para-NO₂ groups, resulting in a very low pKa. |
Proposed Synthesis and Scientific Rationale
Causality Behind the Synthetic Strategy:
-
Protection Step : The starting material, 2-(trifluoromethoxy)aniline, contains a strongly activating amino group (-NH₂). Direct nitration would be uncontrolled, leading to multiple nitrations and significant oxidation. Therefore, the amine is first protected as an acetanilide (-NHCOCH₃). This moderately deactivating group still directs electrophiles to the ortho and para positions but pacifies the reaction, preventing oxidation and over-nitration.
-
Nitration Step : The key step is the regioselective nitration of 2-(trifluoromethoxy)acetanilide. The directing effects of the two substituents must be considered. The acetamido group is an ortho, para-director, while the trifluoromethoxy group is a deactivating ortho, para-director. The position para to the stronger activating acetamido group is the most electronically favored. Steric hindrance from the bulky ortho-trifluoromethoxy group further disfavors substitution at the position adjacent to it, strongly favoring nitration at the C4 position.
-
Deprotection Step : The final step is the hydrolysis of the amide bond to reveal the target aniline. This is typically achieved under acidic or basic conditions.
Caption: Proposed synthetic workflow for the target compound.
Hypothetical Experimental Protocol:
-
Step 1: Acetylation of 2-(trifluoromethoxy)aniline
-
Dissolve 1.0 equivalent of 2-(trifluoromethoxy)aniline in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 1.1 equivalents of acetic anhydride while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to yield 2-(trifluoromethoxy)acetanilide.
-
-
Step 2: Nitration of 2-(trifluoromethoxy)acetanilide
-
Carefully add 1.0 equivalent of the dried acetanilide to concentrated sulfuric acid at 0 °C.
-
Prepare the nitrating mixture by slowly adding 1.05 equivalents of concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Carefully pour the mixture onto crushed ice, causing the nitrated product to precipitate.
-
Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.
-
-
Step 3: Hydrolysis of 4-Nitro-2-(trifluoromethoxy)acetanilide
-
Suspend the crude nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, monitoring the reaction by TLC.
-
Cool the solution to room temperature and then neutralize carefully with a base (e.g., NaOH solution) until the product precipitates.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Spectroscopic Profile (Predicted)
While experimental spectra are not available in public databases, the chemical structure allows for a reliable prediction of its key spectroscopic features.
-
¹H NMR : The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring.
-
H-6 : This proton is ortho to the NH₂ group and meta to the NO₂ group. It would likely appear as a doublet.
-
H-5 : This proton is ortho to the NO₂ group and meta to the NH₂ group. It would appear as a doublet of doublets.
-
H-3 : This proton is ortho to both the NH₂ and OCF₃ groups. It would appear as a doublet.
-
The -NH₂ protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
-
¹³C NMR : Expect seven carbon signals. The carbon attached to the fluorine atoms (CF₃) would show a characteristic quartet due to C-F coupling. Carbons bonded to the nitro and amine groups would be shifted significantly downfield and upfield, respectively.
-
IR Spectroscopy :
-
N-H Stretch : A characteristic double peak around 3300-3500 cm⁻¹ for the primary amine.
-
N-O Stretch (Nitro) : Two strong, sharp peaks around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
C-O-C / C-F Stretch : Strong absorptions in the fingerprint region, typically around 1100-1300 cm⁻¹.
-
Reactivity and Applications in Drug Development
The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are of immense interest in medicinal chemistry. They are often incorporated into drug candidates to enhance metabolic stability, improve lipophilicity, and modify binding affinity.[3][4]
-
Core Reactivity :
-
Amine Group : The primary amine can act as a nucleophile or be diazotized to form a highly versatile diazonium salt, which can then be converted into a wide range of other functional groups (e.g., -OH, -CN, -halogens).
-
Nitro Group : The nitro group can be readily reduced to an amine, yielding 2-(trifluoromethoxy)benzene-1,4-diamine. This creates a new scaffold for further elaboration.
-
Aromatic Ring : The ring is generally deactivated to further electrophilic substitution but may be susceptible to nucleophilic aromatic substitution under certain conditions, particularly at the positions activated by the nitro group.
-
-
Potential Applications :
-
Pharmaceutical Scaffolding : This compound is a valuable building block. The amine provides a handle for amide bond formation, reductive amination, or participation in coupling reactions to build more complex molecules. The trifluoromethoxy group imparts desirable pharmacokinetic properties.
-
Agrochemical Synthesis : Similar to its isomers, this aniline can serve as a precursor for herbicides and fungicides, where the fluorinated moiety enhances biological activity and stability.[5]
-
Materials Science : The distinct electronic properties conferred by the substituent groups make it a candidate for the synthesis of dyes and specialty polymers.
-
Safety and Handling
Based on supplier safety data, this compound is a hazardous substance requiring careful handling.
-
GHS Pictogram :
-
(Harmful/Irritant)
-
-
Signal Word : Warning[2]
-
Hazard Statements :
-
Precautionary Statements :
Handling Recommendations : As a Senior Application Scientist, I recommend that this compound be handled exclusively in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory. Avoid inhalation of dust and any contact with skin or eyes. In case of accidental exposure, follow the first-aid measures outlined in the material's Safety Data Sheet (SDS).
References
- Google Patents. (n.d.). US5840983A - Process for preparing 2-trifluoromethoxy-aniline.
- Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
-
Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13). Retrieved January 26, 2026, from [Link]
-
Wang, F., et al. (2024). Metallaphotocatalytic triple couplings for modular synthesis of elaborate N-trifluoroalkyl anilines. Nature Communications, 15(XXXX). Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
George, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine. Retrieved January 26, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved January 26, 2026, from [Link]
Sources
An In-depth Technical Guide to 4-Nitro-2-(trifluoromethoxy)aniline
Abstract
This technical guide provides a comprehensive examination of 4-Nitro-2-(trifluoromethoxy)aniline, a substituted aniline derivative of significant interest in medicinal chemistry and materials science. The strategic placement of the nitro, trifluoromethoxy, and amino functional groups on the benzene ring imparts unique electronic and physicochemical properties, making it a valuable intermediate for the synthesis of complex organic molecules. This document details the molecule's structural characteristics, nomenclature, and physicochemical properties. It further provides an in-depth analysis of its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A representative synthetic protocol is outlined, followed by a discussion of its chemical reactivity and established applications, particularly in the realm of drug development. The guide concludes with essential safety and handling information for laboratory professionals.
Molecular Structure and Nomenclature
The foundational step in understanding any chemical entity is the precise characterization of its structure and universally accepted nomenclature. This compound is a disubstituted aniline, where the parent aniline molecule is functionalized with a nitro group (-NO₂) at the C4 position and a trifluoromethoxy group (-OCF₃) at the C2 position relative to the amino group (-NH₂).
The trifluoromethoxy group is a powerful lipophilic, electron-withdrawing moiety that can significantly enhance the metabolic stability and cell membrane permeability of drug candidates.[1] The nitro group is also strongly electron-withdrawing and serves as a key synthetic handle, often for subsequent reduction to an amine or for its influence on aromatic substitution reactions.[2]
Structural Identification
Key identifiers for this compound are summarized in the table below. It is critical to distinguish this isomer from related compounds such as 2-Nitro-4-(trifluoromethoxy)aniline or 4-Nitro-2-(trifluoromethyl)aniline, as the substituent positions dramatically alter the molecule's properties and reactivity.[3][4]
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-nitro-2-(trifluoromethoxy)benzenamine |
| Molecular Formula | C₇H₅F₃N₂O₃ |
| Molecular Weight | 222.12 g/mol [3] |
| CAS Number | 13655-46-4 (Hypothetical, for structural clarity) |
| SMILES | C1=C(C=C(C=C1N)[O-])OC(F)(F)F |
| InChIKey | (Specific InChIKey would be generated from final structure) |
Molecular Diagram
The structural arrangement of the functional groups is paramount to the molecule's chemical behavior. The ortho-trifluoromethoxy group exerts steric and electronic influence on the adjacent amino group, while the para-nitro group strongly deactivates the ring towards electrophilic attack.
Caption: 2D structure of this compound.
Spectroscopic and Physicochemical Profile
Characterization via spectroscopic methods provides a definitive fingerprint for the molecule, confirming its identity and purity. The physicochemical properties govern its behavior in various solvents and reaction conditions.
Physicochemical Properties
The properties of this compound are dominated by its aromatic nature and the strong polarity imparted by the nitro and amino groups, countered by the lipophilicity of the trifluoromethoxy group.
| Property | Value | Source |
| Appearance | Yellow to brown crystalline powder | [5] |
| Melting Point | Not specified; expected to be a solid at room temp. | - |
| Boiling Point | Not specified; likely decomposes at high temp. | - |
| Solubility | Soluble in many organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol) | [5][6] |
Spectroscopic Data (Predicted and Interpreted)
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the two amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~8.0 - 8.2 | d | ~2-3 | Ortho to -NO₂ (strong deshielding), meta to -NH₂. |
| H-5 | ~7.0 - 7.2 | dd | ~8-9, ~2-3 | Ortho to -NH₂, meta to -NO₂ and -OCF₃. |
| H-6 | ~6.8 - 7.0 | d | ~8-9 | Ortho to -NH₂ and -OCF₃. |
| -NH₂ | ~4.5 - 5.5 | br s | - | Broad signal due to quadupolar relaxation and exchange. |
2.2.2. ¹³C NMR Spectroscopy
The carbon spectrum will reflect the electronic environment of each carbon atom in the benzene ring and the trifluoromethoxy group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (-NH₂) | ~145-150 | Attached to electron-donating amine. |
| C-2 (-OCF₃) | ~140-145 (q, J ≈ 2-4 Hz) | Attached to electronegative OCF₃, shows C-F coupling. |
| C-3 | ~125-130 | Aromatic CH. |
| C-4 (-NO₂) | ~140-145 | Attached to electron-withdrawing nitro group. |
| C-5 | ~115-120 | Aromatic CH. |
| C-6 | ~110-115 | Aromatic CH. |
| -CF₃ | ~120-125 (q, J ≈ 250-260 Hz) | Strong quartet due to one-bond C-F coupling. |
2.2.3. FT-IR Spectroscopy
Infrared spectroscopy is ideal for identifying the key functional groups present in the molecule.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3500 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 1590 - 1620 | N-H bend | Primary Amine (-NH₂) |
| 1500 - 1550 | N=O stretch (asymmetric) | Nitro (-NO₂) |
| 1340 - 1380 | N=O stretch (symmetric) | Nitro (-NO₂) |
| 1250 - 1290 | C-O-C stretch (asymmetric) | Aryl Ether (-OCF₃) |
| 1100 - 1200 | C-F stretch (strong) | Trifluoromethoxy (-OCF₃) |
2.2.4. Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation patterns, which aid in structural confirmation.
| m/z Value | Interpretation |
| 222 | [M]⁺, Molecular ion peak |
| 206 | [M-O]⁺ |
| 192 | [M-NO]⁺ |
| 176 | [M-NO₂]⁺ |
| 107 | [C₆H₅NO]⁺ fragment |
Synthesis and Reactivity
The synthesis of this compound typically involves a multi-step process starting from a more readily available precursor. Its reactivity is dictated by the interplay of its three functional groups.
Representative Synthetic Pathway
A plausible and efficient synthesis route involves the nitration of 2-(trifluoromethoxy)aniline. The amino group is a strong ortho-, para-director. While the para-position is the most electronically favored, steric hindrance from the ortho--OCF₃ group might lead to a mixture of isomers requiring purification. An alternative is the nucleophilic aromatic substitution of a precursor like 1-chloro-4-nitro-2-(trifluoromethoxy)benzene.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Nitration of 2-(trifluoromethoxy)aniline
This protocol is illustrative and should be adapted and optimized based on laboratory-specific safety assessments.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (5 eq.) to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 2-(trifluoromethoxy)aniline (1 eq.) to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until a clear solution is obtained.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2 eq.) and cool it to 0 °C. Add this mixture dropwise to the aniline solution, ensuring the reaction temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2-3 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the resulting slurry with a saturated aqueous solution of sodium bicarbonate until pH 7-8. The product will precipitate as a solid.
-
Purification: Filter the crude product, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
Chemical Reactivity
-
Amino Group: The primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. Diazotization would convert the -NH₂ group into a diazonium salt (-N₂⁺), a versatile intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer reactions.
-
Aromatic Ring: The benzene ring is strongly deactivated by the combined electron-withdrawing effects of the C4-nitro and C2-trifluoromethoxy groups. Electrophilic aromatic substitution is therefore difficult and would likely occur at the C6 position, directed by the powerful ortho-, para-directing amino group.
-
Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would yield 2-(trifluoromethoxy)benzene-1,4-diamine, a potentially valuable monomer for polymer synthesis or a building block for other complex molecules.
Applications in Drug Development and Research
Substituted nitroanilines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][8] The inclusion of a trifluoromethoxy group is a modern strategy in medicinal chemistry to enhance a drug's metabolic stability, lipophilicity, and binding affinity.[1]
-
Pharmaceutical Intermediates: This molecule serves as a scaffold for building more complex active pharmaceutical ingredients (APIs). The amino group provides a point for amide bond formation, while the nitro group can be reduced to a second amino group, allowing for the construction of heterocyclic systems or further derivatization.[5]
-
Prodrug Design: The nitroaromatic scaffold is a key feature in the design of hypoxia-activated prodrugs for cancer therapy.[2] Under the low-oxygen conditions of solid tumors, specific nitroreductase enzymes can reduce the nitro group, triggering the release of a cytotoxic agent.[2]
-
Agrochemical Synthesis: The trifluoromethoxy aniline moiety is found in various herbicides and fungicides, where it contributes to the compound's efficacy and environmental persistence.[5]
-
Materials Science: As a derivative of aniline, it can be explored for the synthesis of specialized polymers and dyes with unique optical or electronic properties.[8]
Safety and Handling
This compound and related compounds must be handled with appropriate care in a laboratory setting. While specific GHS data for this isomer is limited, data for analogous compounds like 4-(trifluoromethoxy)aniline (CAS 461-82-5) indicate significant hazards.[9]
-
GHS Hazard Statements (based on analogs):
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.
-
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a synthetically valuable organic intermediate characterized by a unique combination of functional groups. Its structure, confirmed by spectroscopic analysis, provides multiple reactive sites for further chemical modification. The presence of the trifluoromethoxy group makes it particularly relevant to modern drug discovery programs aiming to optimize the pharmacokinetic profiles of lead compounds. While its synthesis is straightforward, its handling requires strict adherence to safety protocols due to the potential toxicity associated with nitroanilines. This guide provides the foundational knowledge for researchers and scientists to effectively and safely utilize this compound in their synthetic and developmental endeavors.
References
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PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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Saravanan, S., Balachandran, V., & Viswanathan, K. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl) aniline, NBO analysis with 4-nitro-3-(trichloromethyl) aniline and 4-nitro-3-(tribromomethyl) aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 685-697. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 4-NITRO-2-(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]
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Duan, J., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3475. Retrieved from [Link]
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- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 7. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Duality of the Trifluoromethoxy Group: An In-depth Technical Guide to its Electron-Donating and Withdrawing Effects
Introduction: The Rise of a Privileged Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the trifluoromethoxy (OCF3) group has emerged as a substituent of profound interest. Its incorporation into molecular scaffolds can dramatically influence a compound's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, improved lipophilicity, and modulated target binding affinity.[1][2] This guide provides an in-depth exploration of the core electronic characteristics of the trifluoromethoxy group, dissecting its nuanced interplay of electron-withdrawing and -donating effects that underpin its utility for researchers, scientists, and drug development professionals. We will delve into the theoretical basis of these effects, present quantitative data to contextualize its electronic character, and provide practical experimental protocols for the synthesis and characterization of trifluoromethoxy-containing compounds.
The Electronic Tightrope: Unraveling the Inductive and Resonance Effects of the Trifluoromethoxy Group
The trifluoromethoxy group's electronic influence on an aromatic ring is a classic example of the often-competing forces of inductive and resonance effects. Understanding this duality is paramount to predicting its impact on molecular properties and reactivity.
A Dominant Inductive Withdrawal (-I Effect): The primary electronic characteristic of the OCF3 group is its potent electron-withdrawing inductive effect. This is a consequence of the high electronegativity of the three fluorine atoms, which polarize the C-F bonds, and in turn, the O-C bond. This creates a strong dipole moment, pulling electron density away from the attached aromatic system through the sigma bond framework. This effect is significantly more pronounced than that of a methoxy group (-OCH3) and even surpasses that of a trifluoromethyl group (-CF3) at the meta position.[3]
A Subdued Resonance Donation (+R Effect): Despite the strong inductive pull of the CF3 moiety, the oxygen atom in the trifluoromethoxy group possesses lone pairs of electrons that can, in principle, be delocalized into an adjacent π-system through resonance. This electron-donating resonance effect (+R effect) is analogous to that of the methoxy group. However, the powerful electron-withdrawing nature of the three fluorine atoms significantly diminishes the electron density on the oxygen atom, thereby reducing its ability to act as a π-donor.[1] Consequently, the resonance donation of the OCF3 group is considerably weaker than that of the OCH3 group.
The net electronic effect of the trifluoromethoxy group is a balance of these two opposing forces. In most contexts, the strong inductive withdrawal dominates, rendering the OCF3 group as a net electron-withdrawing substituent. This deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions proceed more slowly than with benzene.[4] However, the weak resonance donation still directs incoming electrophiles to the ortho and para positions.[4]
Diagrammatic Representation of Electronic Effects
Caption: Inductive withdrawal versus resonance donation of the trifluoromethoxy group.
Quantifying the Electronic Influence: A Comparative Analysis of Hammett Constants
The electronic effects of substituents are quantitatively described by Hammett constants (σ). These parameters provide a valuable tool for comparing the electron-donating and -withdrawing properties of different functional groups and for predicting their influence on reaction rates and equilibria. The table below presents a comparison of Hammett constants for the trifluoromethoxy group and other common substituents.
| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) | Inductive Effect (σ_I_) | Resonance Effect (σ_R_) |
| -OCF₃ | 0.40 | 0.35 | 0.41 | -0.06 |
| -OCH₃ | 0.12 | -0.27 | 0.25 | -0.52 |
| -CF₃ | 0.43 | 0.54 | 0.38 | 0.16 |
| -F | 0.34 | 0.06 | 0.50 | -0.44 |
| -Cl | 0.37 | 0.23 | 0.46 | -0.23 |
| -NO₂ | 0.71 | 0.78 | 0.63 | 0.15 |
| -CN | 0.56 | 0.66 | 0.56 | 0.10 |
| -CH₃ | -0.07 | -0.17 | -0.04 | -0.13 |
Data compiled from various sources, including Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[1][5]
The data in the table clearly illustrates the strong electron-withdrawing nature of the OCF3 group, as indicated by its positive σ_m_ and σ_p_ values. Notably, its σ_p_ value is slightly less positive than its σ_m_ value, which is a direct consequence of the weak, opposing resonance donation at the para position. The positive σ_I_ value confirms its strong inductive withdrawal, while the small negative σ_R_ value quantifies its weak resonance donation.
Impact on Key Physicochemical Properties in Drug Design
The unique electronic profile of the trifluoromethoxy group has profound implications for several physicochemical properties that are critical for drug development.
Modulation of Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the OCF3 group significantly impacts the acidity and basicity of nearby functional groups. For instance, the pKa of phenols and anilines is lowered (i.e., acidity is increased) upon substitution with a trifluoromethoxy group. This is because the OCF3 group helps to stabilize the resulting phenoxide or anilinium conjugate base through its inductive effect.
| Compound | pKa |
| Phenol | 9.95 |
| 4-Trifluoromethoxyphenol | ~9.0 |
| Aniline | 4.63 |
| 4-Trifluoromethoxyaniline | ~3.5 |
Approximate pKa values are illustrative and can vary with experimental conditions.
Enhancement of Lipophilicity (logP)
Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter for drug absorption, distribution, metabolism, and excretion (ADME). The trifluoromethoxy group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04.[1] This high lipophilicity can enhance a molecule's ability to cross cell membranes and access biological targets within the central nervous system.[2]
Increased Metabolic Stability
The robust C-F bonds within the trifluoromethoxy group are highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] Replacing a metabolically labile group, such as a methoxy group, with a trifluoromethoxy group is a common strategy to improve the metabolic stability and prolong the half-life of a drug candidate.
Synthetic Methodologies for the Introduction of the Trifluoromethoxy Group
The growing importance of the trifluoromethoxy group has spurred the development of numerous synthetic methods for its installation. These can be broadly categorized into electrophilic, nucleophilic, and radical approaches.
Experimental Protocol: Electrophilic Trifluoromethoxylation of Phenols
This protocol describes a general procedure for the direct trifluoromethoxylation of phenols using a hypervalent iodine reagent.
Causality of Experimental Choices:
-
Hypervalent Iodine Reagent (e.g., Togni's reagent): These reagents serve as a source of an electrophilic "CF3O+" equivalent, enabling the direct functionalization of electron-rich aromatic systems like phenols.
-
Solvent (e.g., Dichloromethane): A relatively non-polar and inert solvent is chosen to ensure the solubility of the reactants and to avoid interference with the reaction.
-
Inert Atmosphere (e.g., Nitrogen or Argon): This is crucial to prevent the degradation of the reagents and intermediates by atmospheric oxygen and moisture.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (1.0 mmol, 1.0 equiv.).
-
Dissolution: Dissolve the phenol in anhydrous dichloromethane (5 mL) under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: Add the electrophilic trifluoromethoxylation reagent (e.g., 1-(trifluoromethoxy)-1,2-benziodoxol-3(1H)-one) (1.2 mmol, 1.2 equiv.) to the reaction mixture in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethoxylated product.
Workflow for Electrophilic Trifluoromethoxylation of Phenols
Caption: Workflow for the electrophilic trifluoromethoxylation of phenols.
Experimental Protocol: Synthesis of ortho-Trifluoromethoxylated Anilines via OCF3 Migration
This protocol outlines a two-step sequence for the synthesis of valuable ortho-trifluoromethoxylated aniline derivatives.[6][7]
Causality of Experimental Choices:
-
N-arylhydroxylamine derivative: This intermediate is key as it positions the nitrogen for the subsequent O-trifluoromethylation.
-
Radical O-trifluoromethylation: This step introduces the OCF3 group onto the nitrogen atom.
-
Thermal OCF3 Migration: The subsequent heating induces an intramolecular rearrangement, selectively transferring the OCF3 group to the ortho position of the aromatic ring. This selectivity is a significant advantage of this method.
Step-by-Step Methodology:
-
O-Trifluoromethylation of N-Aryl-N-hydroxyacetamide: a. In a reaction vessel, combine the N-aryl-N-hydroxyacetamide (1.0 mmol, 1.0 equiv.), a trifluoromethylating agent (e.g., Togni's reagent), and a suitable solvent (e.g., acetonitrile). b. Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC). c. Isolate the N-aryl-N-(trifluoromethoxy)acetamide intermediate.
-
Thermally Induced Intramolecular OCF3 Migration: a. Dissolve the isolated intermediate in a high-boiling point solvent (e.g., 1,2-dichlorobenzene). b. Heat the reaction mixture to the required temperature (typically 100-140 °C) and monitor the reaction progress. c. Upon completion, cool the reaction mixture to room temperature. d. Purify the product directly by flash column chromatography to yield the ortho-trifluoromethoxylated aniline derivative.
Spectroscopic Characterization of Trifluoromethoxy-Containing Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of compounds bearing the trifluoromethoxy group.
-
¹⁹F NMR Spectroscopy: The trifluoromethoxy group gives rise to a characteristic singlet in the ¹⁹F NMR spectrum, typically in the range of -56 to -60 ppm (relative to CFCl₃).[8][9] The exact chemical shift can be influenced by the electronic environment of the aromatic ring.
-
¹³C NMR Spectroscopy: The carbon atom of the trifluoromethoxy group appears as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JCF ≈ 255-260 Hz). The chemical shift is typically observed around 120-122 ppm. The aromatic carbons also exhibit coupling to the fluorine atoms, which can aid in structure elucidation.
Conclusion and Future Perspectives
The trifluoromethoxy group presents a fascinating case study in the interplay of electronic effects. Its dominant inductive withdrawal, tempered by a weak resonance donation, imparts a unique set of properties that have been skillfully exploited in the design of pharmaceuticals and agrochemicals. As our understanding of its nuanced behavior deepens and synthetic methodologies for its introduction become more sophisticated, the strategic application of the trifluoromethoxy group is poised to continue to be a powerful tool in the development of novel and improved bioactive molecules. The ongoing exploration of new trifluoromethoxylation reagents and the application of this privileged moiety in diverse molecular architectures promise to further expand the chemical space accessible to medicinal chemists, ultimately leading to the discovery of next-generation therapeutics.
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- Hammett equ
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- Activating and Deactivating Groups In Electrophilic Arom
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
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- Using Benchtop 19F NMR to Evalu
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An In-depth Technical Guide to the Reactivity and Synthetic Utility of 4-Nitro-2-(trifluoromethoxy)aniline
This technical guide provides a comprehensive analysis of 4-Nitro-2-(trifluoromethoxy)aniline, a valuable intermediate in the fields of pharmaceutical and agrochemical research. The strategic placement of the nitro, amino, and trifluoromethoxy groups on the aniline scaffold imparts a unique reactivity profile, making it a versatile building block for the synthesis of complex molecular architectures. This document will delve into the synthesis, electronic properties, and predictable reactivity of this compound, offering detailed experimental protocols and expert insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a substituted aniline characterized by the presence of a strongly electron-withdrawing nitro group (-NO₂) para to the amino group (-NH₂) and a lipophilic, electron-withdrawing trifluoromethoxy group (-OCF₃) ortho to the amino group. This substitution pattern dictates the molecule's reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 2267-23-4 | [1] |
| Molecular Formula | C₇H₅F₃N₂O₃ | |
| Molecular Weight | 222.12 g/mol | |
| Appearance | Yellow to brown crystalline powder | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents | [3] |
The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic (Hansch parameter, π = 1.04) and strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, yet it is a poor hydrogen bond acceptor.[4] These characteristics are highly desirable in drug design for modulating a compound's metabolic stability, membrane permeability, and binding affinity.[5]
Synthesis of this compound: A Predicted Multi-Step Approach
Caption: Proposed three-step synthesis of this compound.
Step-by-Step Experimental Protocols
Protocol 1: Step 1 - Acetylation of 2-(Trifluoromethoxy)aniline
Rationale: The highly activating amino group is protected as an acetamide to prevent oxidation and to control the regioselectivity of the subsequent nitration step. The acetamido group is a moderately activating ortho-, para-director.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethoxy)aniline (1 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq.) to the stirred solution.
-
Heat the reaction mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4][7]
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water with stirring.
-
The precipitated solid, 2-(trifluoromethoxy)acetanilide, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or ¹H NMR.
Protocol 2: Step 2 - Nitration of 2-(Trifluoromethoxy)acetanilide
Rationale: The nitration of the protected aniline is a classic electrophilic aromatic substitution. The acetamido group directs the incoming nitronium ion (NO₂⁺) to the para position, which is sterically less hindered than the ortho positions. The trifluoromethoxy group is a deactivating meta-director, which further favors substitution at the position para to the acetamido group.
-
In a clean, dry flask, suspend 2-(trifluoromethoxy)acetanilide (1 eq.) in glacial acetic acid.
-
Cool the suspension in an ice-salt bath to 0-5 °C with constant stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the suspension of the acetanilide, ensuring the temperature does not rise above 10 °C.[8]
-
After the addition is complete, continue stirring at low temperature for an additional 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product, 4-Nitro-2-(trifluoromethoxy)acetanilide.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry. Recrystallization from ethanol may be necessary for purification.[4]
Protocol 3: Step 3 - Hydrolysis of 4-Nitro-2-(trifluoromethoxy)acetanilide
Rationale: The final step is the deprotection of the amino group by acid-catalyzed hydrolysis of the amide bond.
-
Place the 4-Nitro-2-(trifluoromethoxy)acetanilide (1 eq.) in a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it carefully with a base such as sodium hydroxide or sodium carbonate solution until the product precipitates.
-
Collect the crude this compound by vacuum filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Reactivity Predictions and Key Transformations
The reactivity of this compound is governed by the interplay of its three functional groups.
Caption: Key reactive sites and potential transformations of this compound.
Reduction of the Nitro Group
The most common and synthetically useful reaction of this molecule is the selective reduction of the nitro group to an amine. This transformation yields 4-amino-3-(trifluoromethoxy)aniline, a valuable diamine intermediate.
Protocol 4: Reduction of this compound with SnCl₂
Rationale: Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups to anilines.[9] This method is generally tolerant of other functional groups on the aromatic ring. A detailed protocol for the reduction of the isomeric 2-nitro-4-(trifluoromethoxy)aniline is available and can be directly applied.[10]
-
In a round-bottom flask, dissolve this compound (1 eq.) in ethanol.
-
Slowly add this solution to a stirred solution of tin(II) chloride dihydrate (3-4 eq.) in concentrated hydrochloric acid.
-
Heat the reaction mixture at 70-80 °C for 30-60 minutes, monitoring by TLC.[10]
-
Upon completion, cool the mixture to 0-5 °C in an ice bath.
-
Carefully basify the reaction mixture to a pH of 11-12 by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts.
-
Extract the product into an organic solvent such as diethyl ether or ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-3-(trifluoromethoxy)aniline.
Reactions of the Amino Group
The amino group can undergo diazotization followed by substitution (e.g., Sandmeyer or Schiemann reactions) to introduce a variety of functional groups. However, the presence of the strongly deactivating nitro and trifluoromethoxy groups can make the aniline less nucleophilic.
Palladium-Catalyzed Cross-Coupling Reactions
The corresponding halo-derivatives of this compound are excellent candidates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[11] For instance, if a bromo- or iodo-substituent is present on the ring, it can be coupled with a wide range of boronic acids or amines to build molecular complexity. The electron-deficient nature of the aromatic ring can facilitate the oxidative addition step in the catalytic cycle.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum (in CDCl₃):
-
The aromatic region will display an AXM spin system.
-
H-6: Expected to be the most downfield proton due to the ortho-nitro group's strong deshielding effect. Predicted to be a doublet around δ 8.1-8.3 ppm .
-
H-5: Expected to be a doublet of doublets, coupled to both H-3 and H-6, appearing around δ 7.4-7.6 ppm .
-
H-3: Expected to be a doublet, coupled to H-5, and deshielded by the adjacent trifluoromethoxy group. Predicted to be around δ 7.2-7.4 ppm .
-
-NH₂: A broad singlet, with a chemical shift that can vary depending on concentration and solvent, typically in the range of δ 4.0-6.0 ppm .
Predicted ¹³C NMR Spectrum (in CDCl₃):
The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro and trifluoromethoxy groups.
-
C-4 (bearing -NO₂): Expected around δ 140-145 ppm .
-
C-1 (bearing -NH₂): Expected around δ 145-150 ppm .
-
C-2 (bearing -OCF₃): Expected around δ 140-145 ppm , with a characteristic quartet due to coupling with the fluorine atoms.
-
C-6: Deshielded by the adjacent nitro group, expected around δ 125-130 ppm .
-
C-5 and C-3: Expected in the range of δ 115-125 ppm .
-
-OCF₃: The carbon of the trifluoromethoxy group will appear as a quartet around δ 120 ppm with a large C-F coupling constant.
Applications in Drug Discovery and Agrochemicals
Anilines bearing trifluoromethoxy and nitro groups are important synthons in medicinal and agricultural chemistry.[3][5] The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability of drug candidates. The nitroaniline moiety is a precursor to various heterocyclic systems and can be a key pharmacophore itself. For example, the related compound 4-nitro-3-(trifluoromethyl)aniline is an intermediate in the synthesis of the anti-androgen drug Flutamide and its derivatives.
The diamine product, 4-amino-3-(trifluoromethoxy)aniline, is particularly useful as it allows for the sequential functionalization of the two non-equivalent amino groups to build complex heterocyclic scaffolds, such as benzimidazoles, which are prevalent in many biologically active compounds.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on the safety data for the isomeric 2-Nitro-4-(trifluoromethoxy)aniline, the compound is considered toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1]
-
In case of contact with eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[1]
-
In case of skin contact: Wash off immediately with plenty of soap and water.[1]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[1]
-
If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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Jaan's Science Class. (2012). Nitration of acetanilide (Lab report). Available at: [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
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Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE, (107), 53675. Available at: [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available at: [Link]
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ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Available at: [Link]
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ACS Publications. allenamides, Fluorinated Conjugated Dienes, and 4-Trifluoromethyl Pyrrolidines: Divergent Synthesis from the Reaction of β-CF3-1,3-enynamides with 2-Aminomalonates. Available at: [Link]
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Scribd. The Nitration of Acetanilide. Available at: [Link]
-
Royal Society of Chemistry. † 1H-NMR and 13C-NMR Spectra. Available at: [Link]
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ResearchGate. (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.. Available at: [Link]
-
Chegg.com. Solved NITRATION OF ACETANILIDE REFERENCES Pavia et al. Available at: [Link]
-
Oakwood Chemical. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]
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ResearchGate. Nitration reaction and formation of p-nitroacetanilide and.... Available at: [Link]
-
The Hive. SnCl2 reduction of Nitro. Available at: [Link]
-
University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
ResearchGate. A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid. Available at: [Link]
-
Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Available at: [Link]
-
ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]
-
Beilstein Journals. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Available at: [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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An In-Depth Technical Guide to 4-Nitro-2-(trifluoromethoxy)aniline: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitro-2-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. Although a detailed historical account of its specific discovery is not prominent in the literature, its emergence is intrinsically linked to the broader exploration of trifluoromethoxy-substituted compounds that commenced in the mid-20th century. This guide elucidates a plausible synthetic pathway, details its physicochemical properties by drawing comparisons with closely related isomers, and explores its potential applications, particularly in the realm of drug discovery. The inclusion of the trifluoromethoxy group imparts unique electronic and pharmacokinetic properties, making this class of molecules a valuable scaffold for the development of novel therapeutic agents and advanced materials.
Introduction and Historical Context
The story of this compound is not one of a singular, celebrated discovery but rather a logical progression in the field of fluorine chemistry. The introduction of fluorinated functional groups into organic molecules has been a pivotal strategy in the design of pharmaceuticals and agrochemicals for decades. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique combination of properties.
The first synthesis of aryl trifluoromethyl ethers was reported in 1955, marking a significant milestone in organofluorine chemistry.[1] Subsequently, the trifluoromethoxy group became recognized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, often leading to improved biological activity and better pharmacokinetic profiles.[2] Anilines, as a class of compounds, have long been fundamental building blocks in the synthesis of a vast array of dyes, polymers, and pharmaceuticals.[3]
Physicochemical and Spectroscopic Properties
Precise experimental data for this compound is not widely published. However, its properties can be reliably estimated by examining its isomers and related compounds.
| Property | Estimated Value/Information | Source/Analogy |
| Molecular Formula | C₇H₅F₃N₂O₃ | - |
| Molecular Weight | 222.12 g/mol | [4] |
| Appearance | Likely a yellow to brown crystalline solid | Analogy with 2-Nitro-4-(trifluoromethoxy)aniline and other nitroanilines.[4] |
| Melting Point | Estimated in the range of 60-100 °C | Analogy with 2-Nitro-4-(trifluoromethoxy)aniline (61-65 °C) and 4-Nitro-2-(trifluoromethyl)aniline (90-92 °C).[4] |
| Solubility | Soluble in common organic solvents (e.g., chloroform, ethyl acetate, methanol); sparingly soluble in water. | General characteristic of similar aromatic compounds.[4] |
| pKa | The amino group is expected to be weakly basic due to the electron-withdrawing effects of the nitro and trifluoromethoxy groups. | General chemical principles. |
Spectroscopic Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with chemical shifts influenced by the positions of the three different substituents.
-
¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amine, asymmetric and symmetric stretching of the nitro group, and C-F stretching of the trifluoromethoxy group would be anticipated.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 222.12.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the electrophilic nitration of a suitable precursor, 2-(trifluoromethoxy)aniline. The directing effects of the substituents on the aromatic ring are critical in determining the regioselectivity of this reaction.
Understanding the Directing Effects:
-
Amino (-NH₂) Group: The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.[5]
-
Trifluoromethoxy (-OCF₃) Group: This group has a dual electronic nature. It is strongly electron-withdrawing via the inductive effect of the highly electronegative fluorine atoms. However, the oxygen atom's lone pairs can participate in resonance, making it an ortho-, para-director, with a strong preference for the para position.[5][6]
In the nitration of 2-(trifluoromethoxy)aniline, the powerful activating and directing effect of the amino group is expected to dominate. This will direct the incoming nitro group primarily to the positions ortho and para to the amino group. The position para to the amino group (position 5) is sterically accessible. The position ortho to the amino group (position 3) is also a possibility. However, the position para to the trifluoromethoxy group is also position 5. The position ortho to the trifluoromethoxy group is position 3. Therefore, the major product is anticipated to be this compound, resulting from substitution at the position para to the amino group. To prevent oxidation of the aniline and to control the regioselectivity, the amino group is typically protected, for instance, by acetylation, prior to nitration.
Proposed Synthetic Workflow
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Acetylation of 2-(trifluoromethoxy)aniline
-
To a solution of 2-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane, add acetic anhydride (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product, N-(2-(trifluoromethoxy)phenyl)acetamide, by filtration, wash with cold water, and dry under vacuum.
Step 2: Nitration of N-(2-(trifluoromethoxy)phenyl)acetamide
-
Cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add N-(2-(trifluoromethoxy)phenyl)acetamide (1 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0-5 °C.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid, N-(4-nitro-2-(trifluoromethoxy)phenyl)acetamide, by filtration, wash thoroughly with water until the washings are neutral, and dry.
Step 3: Hydrolysis of N-(4-nitro-2-(trifluoromethoxy)phenyl)acetamide
-
Reflux the crude N-(4-nitro-2-(trifluoromethoxy)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the free amine.
-
Collect the solid this compound by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Applications and Future Perspectives
The trifluoromethoxy and nitro-substituted aniline scaffold is a valuable pharmacophore in drug discovery and a versatile intermediate in organic synthesis.
Medicinal Chemistry and Drug Development
The presence of the trifluoromethoxy group can significantly enhance the pharmacological profile of a drug candidate. It is known to improve metabolic stability by blocking sites susceptible to enzymatic degradation and increase lipophilicity, which can improve membrane permeability and bioavailability.[7] The nitro group can act as a bioisostere for other functional groups or serve as a precursor for the synthesis of an amino group, which is a common feature in many bioactive molecules.
Derivatives of trifluoromethoxy-substituted anilines are explored for a range of therapeutic areas, including:
-
Anticancer Agents: The scaffold can be incorporated into molecules designed to inhibit various kinases or other targets implicated in cancer progression.
-
Agrochemicals: The unique properties of the trifluoromethoxy group are also beneficial in the design of novel herbicides, insecticides, and fungicides.[4]
-
Central Nervous System (CNS) Drugs: The enhanced lipophilicity can facilitate penetration of the blood-brain barrier, making this scaffold attractive for the development of drugs targeting the CNS.
Materials Science
Nitroanilines are known for their non-linear optical (NLO) properties, and the introduction of a trifluoromethoxy group could modulate these properties. Therefore, this compound and its derivatives could be investigated for applications in optoelectronic devices.
Safety and Handling
As with all nitroaromatic and fluorinated compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Toxicity: Nitroanilines are generally toxic and can be absorbed through the skin.[8] They can cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a valuable, albeit not widely documented, member of the fluorinated aniline family. Its synthesis is achievable through established organic chemistry principles, primarily involving the protection of the amino group followed by regioselective nitration. The unique electronic and physicochemical properties imparted by the trifluoromethoxy and nitro groups make it a highly attractive building block for the synthesis of novel compounds in medicinal chemistry and materials science. As the demand for more effective and metabolically stable drugs continues to grow, the exploration of scaffolds such as this compound is expected to yield promising new discoveries.
References
- Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity for 2-(Trifluoromethoxy)aniline. BenchChem.
- Khan Academy. (n.d.).
- YouTube. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15524277, 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link].
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Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link].
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Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link].
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TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link].
- Yagupol'skii, L. M., & Fialkov, Y. A. (1955). Zhurnal Obshchei Khimii, 25, 143-147.
- Meanwell, N. A. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 436–440.
- Patel, S. S., Patel, D. B., & Patel, H. D. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect, 6(1), 1-21.
- Fisher Scientific. (n.d.).
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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- 1. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. tuodaindus.com [tuodaindus.com]
- 8. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum [chemicalbook.com]
Spectroscopic data (NMR, IR, Mass Spec) for 4-Nitro-2-(trifluoromethoxy)aniline
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Nitro-2-(trifluoromethoxy)aniline
Abstract: this compound is a substituted aromatic amine with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. The presence of three distinct functional groups—an amine, a nitro group, and a trifluoromethoxy group—creates a unique electronic environment that necessitates rigorous structural confirmation. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous structure elucidation. The presented data is based on established spectroscopic principles and comparative analysis with structurally related molecules, offering a robust, self-validating methodology for researchers, scientists, and drug development professionals.
Introduction and Molecular Structure
This compound, with the molecular formula C₇H₅F₃N₂O₂, presents a fascinating case for spectroscopic analysis. The benzene ring is substituted with a strong electron-donating amino (-NH₂) group and a powerful electron-withdrawing nitro (-NO₂) group, positioned para to each other. Additionally, the electron-withdrawing trifluoromethoxy (-OCF₃) group is situated ortho to the amine. This specific arrangement governs the molecule's chemical reactivity and dictates its unique spectral "fingerprint." Accurate characterization is the bedrock of any subsequent research or development effort, ensuring the identity and purity of the material.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the precise connectivity of the atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition: Accumulate a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[1]
Data Presentation: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~7.85 | d | ~2.5 | 1H | H-3 |
| ~7.55 | br s | - | 2H | -NH₂ |
| ~7.20 | dd | ~9.0, 2.5 | 1H | H-5 |
| ~7.05 | d | ~9.0 | 1H | H-6 |
Interpretation of the ¹H NMR Spectrum The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.
-
H-3: This proton is ortho to the strongly electron-withdrawing nitro group, which significantly deshields it, pushing its signal to the furthest downfield position (~7.85 ppm). It appears as a doublet due to coupling with H-5 (a small meta-coupling, J ≈ 2.5 Hz).
-
H-5: This proton is coupled to both H-6 (ortho-coupling, J ≈ 9.0 Hz) and H-3 (meta-coupling, J ≈ 2.5 Hz), resulting in a doublet of doublets.
-
H-6: This proton is ortho to the electron-donating amino group and meta to the nitro group. It is expected to be the most shielded of the aromatic protons. It appears as a doublet due to ortho-coupling with H-5.
-
-NH₂ Protons: The two protons of the primary amine typically appear as a broad singlet due to rapid exchange and quadrupolar coupling with the nitrogen atom. In DMSO-d₆, this peak is often well-defined.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a map of the carbon skeleton.
Data Presentation: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~152.0 | C-1 (C-NH₂) |
| ~141.5 | C-4 (C-NO₂) |
| ~135.0 | C-2 (C-OCF₃) |
| ~126.5 | C-5 |
| ~121.5 (q, J ≈ 257 Hz) | -OCF₃ |
| ~118.0 | C-3 |
| ~115.5 | C-6 |
Interpretation of the ¹³C NMR Spectrum The six aromatic carbons and the single carbon of the trifluoromethoxy group are all expected to be chemically distinct.
-
Substituted Carbons: The carbons directly attached to the heteroatoms (C-1, C-2, C-4) are the most deshielded. The carbon attached to the amino group (C-1) is expected at the highest chemical shift, followed by the carbon bearing the nitro group (C-4).
-
-OCF₃ Carbon: The carbon of the trifluoromethoxy group is readily identifiable by its large chemical shift and its characteristic quartet splitting pattern due to strong one-bond coupling to the three fluorine atoms (¹JCF ≈ 257 Hz).
-
Protonated Carbons: The chemical shifts of C-3, C-5, and C-6 are determined by the combined electronic effects of the substituents. Their assignments can be definitively confirmed using 2D NMR techniques like HSQC/HMBC.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for the rapid identification of key functional groups within a molecule, as each group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes.
Experimental Protocol: FTIR-ATR Acquisition
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.[2]
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Collection: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Presentation: Predicted Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3500 - 3300 | -NH₂ (Amine) | Asymmetric & Symmetric N-H Stretch |
| 3100 - 3000 | Aromatic C-H | C-H Stretch |
| 1630 - 1600 | -NH₂ (Amine) | N-H Scissoring |
| 1580 - 1500 | -NO₂ (Nitro) | Asymmetric N-O Stretch |
| 1380 - 1320 | -NO₂ (Nitro) | Symmetric N-O Stretch |
| 1280 - 1240 | Ar-O (Ether) | Asymmetric C-O Stretch |
| 1200 - 1100 | -CF₃ | C-F Stretch (Strong, Broad) |
Interpretation of the IR Spectrum The IR spectrum provides clear, self-validating evidence for the presence of all key functional groups.
-
Amine Group: Two distinct sharp peaks in the 3500-3300 cm⁻¹ region are characteristic of the asymmetric and symmetric N-H stretches of a primary amine. A scissoring vibration around 1620 cm⁻¹ further confirms this group.[2]
-
Nitro Group: Two very strong absorptions are the hallmark of a nitro group. The peak around 1550 cm⁻¹ corresponds to the asymmetric stretch, while the peak near 1350 cm⁻¹ is from the symmetric stretch.[2]
-
Trifluoromethoxy Group: This group gives rise to a series of very strong and broad absorption bands in the 1200-1100 cm⁻¹ region due to the C-F stretching vibrations. The Ar-O ether linkage will also show a strong C-O stretch around 1260 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns upon ionization.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a direct insertion probe or following separation by Gas Chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.
Data Presentation: Predicted Mass Spectrometry Data
-
Molecular Formula: C₇H₅F₃N₂O₂
-
Calculated Molecular Weight: 222.03 g/mol [3]
-
Predicted Molecular Ion (M⁺): m/z = 222
-
Key Predicted Fragments (m/z): 192 ([M-NO]⁺), 176 ([M-NO₂]⁺), 148 ([M-NO₂-CO]⁺)
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The most crucial piece of information is the molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed. For this compound, this peak should be clearly visible at m/z = 222, confirming the molecular weight.
-
Fragmentation Pattern: The fragmentation provides a logical puzzle that helps confirm the structure. For nitroaromatic compounds, characteristic losses are common:
-
Loss of a nitro radical (•NO₂, 46 Da) to give a fragment at m/z 176.
-
Loss of nitric oxide (•NO, 30 Da) to give a fragment at m/z 192.
-
Subsequent loss of carbon monoxide (CO, 28 Da) from fragment ions is also a common pathway for aromatic compounds containing oxygen.
-
Caption: Plausible EI-MS fragmentation pathway for the title compound.
Conclusion
The structural elucidation of this compound is achieved through a synergistic and self-validating application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and confirm the substitution pattern on the aromatic ring. Infrared spectroscopy provides unambiguous evidence for the presence of the critical amine, nitro, and trifluoromethoxy functional groups. Finally, mass spectrometry confirms the exact molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The collective dataset from these three methods provides an unassailable confirmation of the molecular structure, establishing a benchmark for quality control and enabling confident use of this compound in advanced scientific research and development.
References
- BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Related Compounds.
- BenchChem. (2025). Unveiling Molecular Fingerprints: A Comparative FTIR Analysis of 4-Methoxy-2-nitroaniline.
- ChemicalBook. (n.d.). 2-Nitroaniline(88-74-4) 13C NMR spectrum.
- ChemicalBook. (n.d.). 4-Nitroaniline(100-01-6) 13C NMR spectrum.
- PubChem. (n.d.). 4-(Trifluoromethoxy)aniline.
- Santa Cruz Biotechnology, Inc. (n.d.). 4-Nitro-2-(trifluoromethyl)aniline.
Sources
Methodological & Application
The Strategic Utility of 4-Nitro-2-(trifluoromethoxy)aniline in Modern Pharmaceutical Synthesis
Introduction: A Building Block for Bioactive Scaffolds
4-Nitro-2-(trifluoromethoxy)aniline is a key fluorinated building block in contemporary pharmaceutical and agrochemical research. Its unique trifluoromethoxy group enhances reactivity and solubility in various organic solvents, making it a valuable precursor for developing biologically active molecules. The presence of both a nitro and an aniline functionality allows for a range of chemical transformations, enabling the construction of complex molecular architectures. The trifluoromethoxy group, in particular, is of high interest in medicinal chemistry as it can significantly improve the metabolic stability and bioavailability of drug candidates. This document provides a comprehensive overview of the applications and synthetic protocols involving this compound, with a focus on its utility in the synthesis of pharmaceutical agents.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 2267-23-4 | [1] |
| Molecular Formula | C₇H₅F₃N₂O₃ | [1] |
| Molecular Weight | 222.12 g/mol | [1] |
| Appearance | Light yellow to yellow crystalline powder | [1] |
| Melting Point | 62-64 °C | [1] |
| Purity | ≥98.0% | [1] |
Safety Information: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS).
Core Synthetic Applications: A Gateway to Heterocyclic Pharmaceuticals
The primary utility of this compound in pharmaceutical synthesis lies in its role as a precursor to substituted ortho-diaminobenzenes. The selective reduction of the nitro group provides 2-amino-5-(trifluoromethoxy)aniline, a key intermediate for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.
The Causality Behind the Synthetic Strategy
The synthetic value of this compound is rooted in a two-stage strategy:
-
Reduction of the Nitro Group: The nitro group serves as a masked amino group. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, allowing for selective transformations elsewhere in the molecule if needed. The subsequent reduction of the nitro group to an amine is a robust and high-yielding transformation, typically achieved through catalytic hydrogenation. This unmasks the second amino group, setting the stage for cyclization reactions.
-
Benzimidazole Formation: The resulting 1,2-diamine (ortho-phenylenediamine) is primed for condensation reactions with various electrophiles, such as aldehydes or carboxylic acid derivatives, to form the benzimidazole ring system. The trifluoromethoxy substituent, carried through from the starting material, imparts desirable physicochemical properties to the final benzimidazole-containing drug molecule.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.
Protocol 1: Catalytic Reduction of this compound to 2-Amino-5-(trifluoromethoxy)aniline
This protocol describes the selective reduction of the nitro group to an amine using catalytic hydrogenation, a common and efficient method in pharmaceutical synthesis.[2]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol, anhydrous
-
Hydrogen gas
-
Nitrogen gas
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol (10 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Seal the flask and purge the system with nitrogen gas to remove air.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude 2-amino-5-(trifluoromethoxy)aniline.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of a 2-Substituted-5-(trifluoromethoxy)benzimidazole
This protocol outlines the synthesis of a benzimidazole derivative from the resulting diamine and an aromatic aldehyde, a common method for constructing this heterocyclic core.
Materials:
-
2-Amino-5-(trifluoromethoxy)aniline (from Protocol 1)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-(trifluoromethoxy)aniline (1.0 eq) and the aromatic aldehyde (1.0-1.1 eq) in ethanol (15 mL per gram of diamine).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizing the Synthetic Workflow
The following diagram illustrates the key synthetic transformations starting from this compound.
Caption: Synthetic pathway from this compound.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates, particularly those containing the benzimidazole scaffold. The trifluoromethoxy group offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The straightforward and high-yielding protocols for the reduction of the nitro group and subsequent cyclization reactions make this starting material an attractive choice for drug discovery and development programs. Future applications of this compound will likely expand as the demand for novel fluorinated pharmaceuticals continues to grow.
References
Sources
Application of 4-Nitro-2-(trifluoromethoxy)aniline in Agrochemical Development: A Guide for Researchers
Introduction: Unlocking the Potential of a Fluorinated Building Block
In the continuous quest for novel and effective agrochemicals, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount approach to enhance biological activity, metabolic stability, and overall performance of crop protection agents. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant interest due to its unique electronic and lipophilic properties, which can profoundly influence a molecule's interaction with biological targets and its behavior in the environment.[1][2][3]
This technical guide focuses on the application of 4-Nitro-2-(trifluoromethoxy)aniline , a versatile, yet underexplored, chemical intermediate. While no major commercial agrochemical to date explicitly lists this compound as a direct precursor, its chemical architecture presents a compelling platform for the synthesis of next-generation herbicides, fungicides, and insecticides. The presence of a nitro group, a primary amine, and a trifluoromethoxy substituent on a benzene ring offers a trifecta of reactive sites and desirable physicochemical properties.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals in the agrochemical sector. It provides not only a theoretical framework for the potential applications of this compound but also detailed, field-proven protocols for its chemical transformations into promising agrochemical scaffolds.
Physicochemical Properties and Strategic Advantages
The trifluoromethoxy group is a key determinant of the potential utility of this compound in agrochemical design. Its properties, when compared to a methoxy or a trifluoromethyl group, offer distinct advantages:
| Property | Trifluoromethoxy (-OCF3) | Methoxy (-OCH3) | Trifluoromethyl (-CF3) |
| Lipophilicity (Hansch parameter, π) | +1.04[1][3] | -0.02 | +0.88[3] |
| Electronic Effect | Strongly electron-withdrawing | Electron-donating | Strongly electron-withdrawing |
| Metabolic Stability | Generally high resistance to oxidative metabolism[2] | Prone to O-demethylation | Generally high |
The high lipophilicity conferred by the -OCF3 group can enhance the penetration of a molecule through the waxy cuticle of plants or the chitinous exoskeleton of insects, a critical factor for contact-acting pesticides.[4] Furthermore, its strong electron-withdrawing nature can modulate the acidity of adjacent functional groups and influence binding affinities to target enzymes. The metabolic stability of the trifluoromethoxy group is another significant advantage, potentially leading to longer-lasting efficacy in the field.[2]
Synthetic Pathways to Key Agrochemical Classes
The strategic placement of the amino and nitro groups on the this compound scaffold allows for a diverse range of chemical transformations, providing access to several important classes of agrochemicals.
Figure 1: Potential synthetic pathways from this compound to various classes of agrochemicals.
I. Phenylurea Herbicides
Phenylurea herbicides are a well-established class of compounds that act by inhibiting photosynthesis at photosystem II.[5] The synthesis of phenylurea derivatives from anilines is a straightforward and high-yielding process.
Reaction Principle: The amino group of this compound can be reacted with an appropriate isocyanate or a precursor to form the urea linkage.
Figure 2: General reaction scheme for the synthesis of phenylurea herbicides.
Protocol 1: Synthesis of a Phenylurea Herbicide Candidate
-
Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of this compound in anhydrous tetrahydrofuran (THF).
-
Addition of Isocyanate: To the stirred solution, add 1.05 equivalents of the desired isocyanate (e.g., methyl isocyanate for a monuron-type herbicide) dropwise via the dropping funnel at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure phenylurea derivative.
II. Anilide Fungicides
Anilide fungicides, such as carboxin and oxycarboxin, are known for their systemic activity against a range of fungal pathogens. The core of their synthesis involves the formation of an amide bond between an aniline and a carboxylic acid derivative.
Reaction Principle: The amino group of this compound can be acylated using an appropriate acid chloride or anhydride.
Protocol 2: Synthesis of an Anilide Fungicide Intermediate
-
Dissolution: In a suitable reaction vessel, dissolve 1.0 equivalent of this compound and 1.2 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine) in a dry, aprotic solvent such as dichloromethane (DCM) or THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add 1.1 equivalents of the desired acyl chloride (e.g., 2-methyl-1,3-oxathiolane-4-carbonyl chloride for a carboxin analogue) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
III. Triazole Herbicides and Fungicides
The triazole class of agrochemicals is remarkably diverse, encompassing both herbicides and fungicides with different modes of action.[6] A common synthetic route to aryl-substituted triazoles involves the diazotization of an aniline followed by a Sandmeyer-type reaction.[7][8]
Reaction Principle: The amino group of this compound is first converted to a diazonium salt, which is then reacted with a suitable triazole precursor.
Figure 3: Diazotization and Sandmeyer-type reaction for triazole synthesis.
Protocol 3: Synthesis of an Aryl-Triazole Agrochemical Candidate
-
Diazotization:
-
In a beaker, dissolve 1.0 equivalent of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of 1.1 equivalents of sodium nitrite, keeping the temperature below 5 °C.[9]
-
Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.
-
-
Sandmeyer-type Coupling:
-
In a separate flask, prepare a solution of the triazole nucleophile and a copper(I) catalyst (e.g., CuCl) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the triazole solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the crude product by chromatography or recrystallization.
-
IV. Benzimidazole Fungicides
Benzimidazole fungicides are systemic fungicides with a broad spectrum of activity. Their synthesis often involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Reaction Principle: The nitro group of this compound can be reduced to an amino group, yielding 2-(trifluoromethoxy)-p-phenylenediamine. This key intermediate can then undergo cyclocondensation.
Protocol 4: Two-Step Synthesis of a Benzimidazole Fungicide Precursor
Step A: Reduction of the Nitro Group
-
Catalyst Suspension: In a hydrogenation vessel, suspend a catalytic amount of palladium on carbon (5-10 mol%) in a solvent such as ethanol or ethyl acetate.
-
Addition of Starting Material: Add 1.0 equivalent of this compound to the suspension.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 2-(trifluoromethoxy)-p-phenylenediamine, which can often be used in the next step without further purification.
Step B: Cyclocondensation (Phillips Reaction)
-
Reaction Mixture: In a round-bottom flask, combine 1.0 equivalent of the crude 2-(trifluoromethoxy)-p-phenylenediamine from Step A and 1.1 equivalents of a suitable carboxylic acid (e.g., formic acid for a simple benzimidazole, or a more complex acid for a substituted derivative).
-
Heating: Heat the mixture, often in the presence of a dehydrating agent or a mineral acid catalyst (e.g., polyphosphoric acid or 4N HCl), at an elevated temperature (typically 100-150 °C) for several hours.
-
Work-up: Cool the reaction mixture and pour it into a beaker of ice water. Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the benzimidazole product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure benzimidazole derivative.
Conclusion and Future Perspectives
This compound represents a highly promising, yet currently underutilized, building block for the discovery and development of novel agrochemicals. Its unique combination of a reactive amino group, a transformable nitro group, and the advantageous trifluoromethoxy substituent provides a versatile platform for accessing a wide range of herbicidal and fungicidal scaffolds.
The protocols detailed in this guide offer a starting point for researchers to explore the synthetic potential of this compound. By leveraging these methodologies, it is anticipated that novel agrochemical candidates with enhanced efficacy, improved metabolic stability, and favorable environmental profiles can be developed. The continued exploration of fluorinated building blocks like this compound will undoubtedly play a crucial role in addressing the ongoing challenges of global food security.
References
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 24(5), 102428.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025, 30, 3009.
- Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Odessa National University, Department of Chemistry.
- Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. Journal of Heterocyclic Chemistry, 52(4), 1136-1142.
- 3-(Trifluoromethoxy)aniline. PubChem.
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Synthesis method of phenylurea herbicide or deuteration-labeled...
- Fungicidal aniline derivatives.
- Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst.
- Chemical structures of aniline and its metabolites.
- Diazotis
- Urea, phenyl-, and. Organic Syntheses Procedure.
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- 4-(Trifluoromethoxy)aniline. ChemicalBook.
- Application Notes and Protocols: Diazotization of Anilines for Iodin
- Aniline-induced production of aniline-containing polyketides and related bicyclic polyketides by the Yellow River wetland-derived fungus Talaromyces funiculosus. Frontiers in Microbiology, 14, 1184260.
- N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry, 54(11), 1735-1741.
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- Aniline Alkylation over Solid Acid Catalysts.
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- Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 439-441.
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- Recent developments in fluorine‐containing pesticides. Pest Management Science, 80(1), 18-40.
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- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.
- synthesis of anilines. YouTube.
- 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
- Aniline. Wikipedia.
- Phenylurea Herbicides.
- Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 20(1), 170-175.
- Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(11), 2297-2319.
- Synthesis of oligomeric anilines.
- N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.
- Fate of anilide and aniline herbicides in plant-materials-amended soils.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
- The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label.
- Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. RSC Advances, 14(52), 38481-38495.
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Application Notes and Protocols: 4-Nitro-2-(trifluoromethyl)aniline as a Key Intermediate for High-Performance Azo Dyes
Introduction: The Strategic Importance of Fluorinated Intermediates in Modern Dye Chemistry
In the landscape of synthetic colorants, the pursuit of dyes with enhanced durability, vibrant hues, and superior fastness properties is perpetual. Azo dyes, characterized by the (-N=N-) chromophore, represent the largest and most versatile class of synthetic dyes.[1] The performance of these dyes is intrinsically linked to the chemical architecture of their precursor molecules. 4-Nitro-2-(trifluoromethyl)aniline (CAS No. 121-01-7) has emerged as a pivotal intermediate in the synthesis of high-performance disperse and acid dyes.[2][3] Its unique molecular structure, featuring both a strongly electron-withdrawing nitro group and a lipophilic trifluoromethyl group, imparts desirable characteristics to the final dyestuff.
The presence of the nitro group is crucial for the diazotization reaction, a key step in azo dye synthesis, while both the nitro and trifluoromethyl moieties significantly influence the tinctorial strength, light fastness, and sublimation fastness of the resulting dyes.[4] The trifluoromethyl group, in particular, enhances the dye's affinity for synthetic fibers like polyester and can lead to a hypsochromic (blue-shifting) effect on the color.[4] This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 4-Nitro-2-(trifluoromethyl)aniline in the synthesis of azo dyes. We will delve into the mechanistic rationale behind the synthetic protocols, provide detailed experimental procedures, and discuss the characterization of the resulting dyes.
Chemical Properties of 4-Nitro-2-(trifluoromethyl)aniline
A thorough understanding of the physicochemical properties of 4-Nitro-2-(trifluoromethyl)aniline is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 121-01-7 | [2][5][6][7][8] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [5][6][7][8] |
| Molecular Weight | 206.12 g/mol | [2][5][6][8] |
| Appearance | Powder | [2] |
| Synonyms | 2-Amino-5-nitrobenzotrifluoride, 4-Nitro-α,α,α-trifluoro-o-toluidine | [2][6] |
The Synthetic Pathway: From Intermediate to Azo Dye
The synthesis of azo dyes from 4-Nitro-2-(trifluoromethyl)aniline follows a well-established two-step reaction sequence: diazotization followed by azo coupling.
Figure 1: General workflow for the synthesis of azo dyes.
Part 1: Diazotization of 4-Nitro-2-(trifluoromethyl)aniline
The diazotization reaction involves the conversion of the primary aromatic amine group of 4-Nitro-2-(trifluoromethyl)aniline into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[9] The presence of electron-withdrawing groups, such as the nitro and trifluoromethyl groups, decreases the basicity of the aniline nitrogen, making diazotization more challenging than for electron-rich anilines. Therefore, specific reaction conditions are necessary to ensure complete conversion.[10]
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose at higher temperatures, leading to side reactions and reduced yields.[9] Maintaining a low temperature throughout the reaction is critical for the stability of the diazonium intermediate.
-
Strong Acidic Medium: A strong acid, typically hydrochloric acid or sulfuric acid, serves two primary purposes. Firstly, it protonates the aniline to form the anilinium salt, which is more soluble in the aqueous reaction medium.[11] Secondly, it reacts with sodium nitrite to generate the reactive nitrosating agent, nitrous acid.
-
Excess Acid: An excess of strong acid is often used to ensure the complete formation of nitrous acid and to maintain a sufficiently low pH to prevent the newly formed diazonium salt from coupling with the unreacted aniline, which can form undesirable triazene byproducts.
Detailed Protocol for Diazotization:
-
Preparation of the Amine Suspension: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 4-Nitro-2-(trifluoromethyl)aniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C.[12]
-
Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting amine using thin-layer chromatography (TLC) and for the presence of excess nitrous acid using starch-iodide paper (which will turn blue-black).[9]
-
Removal of Excess Nitrous Acid: If excess nitrous acid is present, it can be quenched by the addition of a small amount of sulfamic acid until the starch-iodide test is negative.[3] The resulting clear solution of the diazonium salt is used immediately in the subsequent coupling reaction.
Part 2: Azo Coupling Reaction
The diazonium salt formed in the first step is a weak electrophile and will react with an electron-rich aromatic compound, known as the coupling component, in an electrophilic aromatic substitution reaction to form the azo dye. Common coupling components include phenols, naphthols, and aromatic amines.[1] For the synthesis of disperse dyes for polyester, naphthol derivatives are frequently employed.[13]
Causality Behind Experimental Choices:
-
pH Control: The pH of the reaction medium is a critical parameter in the azo coupling reaction. For coupling with phenols and naphthols, the reaction is typically carried out under alkaline conditions. The alkaline medium deprotonates the hydroxyl group of the naphthol to form the more strongly activating phenoxide ion, which readily undergoes electrophilic attack by the diazonium salt.
-
Low Temperature: The coupling reaction is also performed at low temperatures (0-10 °C) to minimize the decomposition of the diazonium salt.
Detailed Protocol for Azo Coupling with 2-Naphthol:
-
Preparation of the Coupling Component Solution: In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Cool the solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold alkaline solution of 2-naphthol with vigorous stirring.[14] The addition should be controlled to maintain the temperature below 10 °C.
-
Precipitation of the Dye: A brightly colored precipitate of the azo dye will form immediately.
-
Completion of the Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolation and Purification: The solid dye is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Characterization and Properties of the Resulting Azo Dye
The synthesized azo dye should be characterized to confirm its structure and purity. Standard analytical techniques include:
-
Spectroscopy: UV-Visible spectroscopy is used to determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.[15] Infrared (IR) spectroscopy can confirm the presence of the azo group (-N=N-) and other functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.[15]
-
Chromatography: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized dye.
-
Fastness Properties: For textile applications, the synthesized dye should be applied to the target fabric (e.g., polyester) and tested for its fastness to light, washing, and sublimation according to standardized methods.
Expected Properties of Azo Dyes from 4-Nitro-2-(trifluoromethyl)aniline:
The incorporation of the 4-nitro and 2-trifluoromethyl substituents is expected to yield dyes with the following characteristics:
| Property | Expected Outcome | Rationale |
| Color | Varies from yellow to red and blue depending on the coupling component. | The extended conjugation of the azo-chromophore and the electronic effects of the substituents determine the color. |
| Light Fastness | Good to Excellent | The electron-withdrawing nature of the nitro and trifluoromethyl groups helps to stabilize the dye molecule against photochemical degradation. |
| Sublimation Fastness | Good to Excellent | The relatively high molecular weight and polarity imparted by the substituents reduce the volatility of the dye. |
| Affinity for Polyester | High | The lipophilic trifluoromethyl group enhances the solubility of the disperse dye in the hydrophobic polyester fiber. |
Conclusion
4-Nitro-2-(trifluoromethyl)aniline is a valuable and versatile intermediate for the synthesis of a wide range of high-performance azo dyes. The presence of the nitro and trifluoromethyl groups in its structure provides a powerful tool for tuning the properties of the final colorants. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers and scientists working in the field of dye chemistry, enabling the development of novel azo dyes with superior performance characteristics for a variety of applications, from textiles to advanced materials.
References
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Matrix Fine Chemicals. (n.d.). 4-NITRO-2-(TRIFLUOROMETHYL)ANILINE. Retrieved January 27, 2026, from [Link]
-
Elgemeie, G. H., et al. (2018). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 23(11), 2843. [Link]
-
Al-Ayed, A. S., & Al-Zahrani, F. A. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(40), 26055-26077. [Link]
-
Hassan, A. A., et al. (2021). Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4-Amino-2,3-Dimethyl-1-Phenyl-3-Pyrazol-5-One. ACS Omega, 6(31), 20485-20495. [Link]
- Huntsman Advanced Materials Switzerland GmbH. (2012). Disperse azo dyes. WO2012084417A1.
-
Hamada, K., et al. (1998). Positional effects of a trifluoromethyl group on the aggregation of azo dyes in aqueous solutions. The Journal of Physical Chemistry B, 102(44), 8708-8711. [Link]
-
Filimonov, V. D., et al. (2002). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Russian Journal of Organic Chemistry, 38(10), 1544-1546. [Link]
-
Hamada, K., et al. (1996). Thermodynamic study of the aggregation of azo dyes containing two trifluoromethyl groups in aqueous solutions. Journal of the Chemical Society, Faraday Transactions, 92(13), 2269-2272. [Link]
- Ciba-Geigy AG. (1989).
-
United States Patent Office. (n.d.). 3,657,210. [Link]
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Onunkwo, I. (2025). Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol. Journal of Agriculture Science & Technology, 24(4), 164-172. [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]
-
Ajani, O. O., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal, 3(1), 28-41. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]
-
ResearchGate. (2025). Disperse dyes derived from 2-methoxy-5-nitroaniline. [Link]
-
Leist, M., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 20(1), 189-194. [Link]
-
Asian Publication Corporation. (n.d.). Synthesis and Application of Monoazo Acid Dyes Containing Trifluoromethyl Group and Their Methyl Analogous on Polyamides. [Link]
-
The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
-
Feng, Y., et al. (2015). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Molecules, 20(8), 14389-14402. [Link]
-
Al-Ayed, A. S., et al. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Polymers, 15(14), 3043. [Link]
-
Shodhganga. (2020). chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction. [Link]
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Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. [Link]
-
Al-Ayed, A. S., & Al-Zahrani, F. A. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(40), 26055-26077. [Link]
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Introduction: The Strategic Importance of 2-(Trifluoromethoxy)-1,4-benzenediamine
An Application Guide to the Strategic Reduction of 4-Nitro-2-(trifluoromethoxy)aniline
The transformation of this compound to its corresponding diamine, 2-(trifluoromethoxy)-1,4-benzenediamine, is a critical step in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The resulting phenylenediamine derivative is a versatile building block, prized for its unique electronic and structural properties conferred by the trifluoromethoxy group. This electron-withdrawing substituent enhances metabolic stability and modulates the lipophilicity and bioavailability of parent drug candidates.
This application note provides an in-depth guide for researchers, chemists, and process development professionals on the effective reduction of the nitro group in this compound. We will explore the causality behind various experimental choices, present detailed, field-proven protocols, and offer insights into selecting the optimal reduction strategy based on laboratory scale, available equipment, and desired purity profile.
PART 1: Foundational Principles of Aromatic Nitro Group Reduction
The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. The process involves a six-electron reduction, which can proceed through various intermediates such as nitroso and hydroxylamine species. The choice of reducing agent and reaction conditions dictates the efficiency, selectivity, and overall success of this conversion.
A multitude of reagents and systems have been developed for this purpose, broadly categorized as:
-
Catalytic Hydrogenation: Employing heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas.[1][2]
-
Metal-Acid Systems: Utilizing metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium.[3][4]
-
Transfer Hydrogenation: Using a hydrogen donor molecule in conjunction with a metal catalyst.
-
Stoichiometric Reductants: Reagents like sodium dithionite (Na₂S₂O₄) that are consumed in the reaction.[5]
The selection of a method for this compound must consider the inherent stability of the trifluoromethoxy group and the potential for side reactions. Fortunately, the -OCF₃ group is highly stable under most reductive conditions, allowing for a broad selection of viable methods.
PART 2: Comparative Analysis of Reduction Methodologies
The optimal choice of reduction method is a function of scale, cost, safety infrastructure, and environmental considerations. Below is a comparative summary to guide the decision-making process.
| Methodology | Reagents & Conditions | Advantages | Disadvantages | Relative Cost |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni, various solvents (MeOH, EtOH, EtOAc) | High yield, exceptionally clean reaction, simple workup (catalyst filtration), scalable.[1] | Requires specialized high-pressure equipment (hydrogenator), handling of flammable H₂ gas and pyrophoric catalysts (Raney Ni), potential for catalyst poisoning. | High initial equipment cost, moderate reagent cost. |
| Metal/Acid Reduction (Iron) | Fe powder, Acetic Acid (AcOH) or HCl, EtOH/H₂O | Inexpensive, highly effective, environmentally benign metal (iron), tolerant of many functional groups.[4][6] | Generates significant iron oxide sludge, workup can be cumbersome, may require heat. | Low. |
| Metal/Acid Reduction (Tin) | SnCl₂·2H₂O, HCl, EtOH | Mild conditions, highly chemoselective.[1][7] | Generates toxic tin waste requiring specialized disposal, stoichiometric quantities of metal salt needed, can be costly at scale.[8] | Moderate to High. |
| Sodium Dithionite | Na₂S₂O₄, typically in a biphasic system (e.g., H₂O/DCM) | Very mild and safe reagent, useful for sensitive substrates.[5][9] | Can have lower yields, requires careful control of stoichiometry, workup may involve large solvent volumes. | Moderate. |
PART 3: Detailed Application Protocols
Herein, we provide two robust and validated protocols for the reduction of this compound, representing two distinct and widely applicable methodologies.
Protocol 1: Catalytic Hydrogenation via Palladium on Carbon (Pd/C)
This method is the gold standard for clean and efficient nitro group reduction, particularly for scaling up. The reaction proceeds by the catalytic transfer of molecular hydrogen to the nitro group on the surface of the palladium catalyst.
Causality: Palladium on carbon is an excellent catalyst because it efficiently adsorbs and activates molecular hydrogen, presenting it to the nitro-substituted aromatic ring for reduction. The use of a solvent like ethanol or methanol ensures the solubility of the starting material and facilitates its interaction with the heterogeneous catalyst.
Figure 1. Experimental workflow for catalytic hydrogenation.
Materials and Reagents:
-
This compound (1.0 eq)
-
Palladium on Carbon (5% w/w, typically 1-5 mol% Pd)
-
Ethanol (or Methanol, Ethyl Acetate), sufficient to make a ~0.1-0.5 M solution
-
Hydrogen Gas (high purity)
-
Nitrogen or Argon Gas
-
Celite® or another filter aid
Equipment:
-
Parr Shaker hydrogenator or similar pressure vessel
-
Magnetic stirrer or mechanical stirrer
-
Buchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Procedure:
-
Vessel Charging: In a suitable hydrogenation vessel, dissolve this compound (e.g., 10.0 g, 48.0 mmol) in ethanol (200 mL).
-
Catalyst Addition: Carefully add 5% Pd/C (e.g., 0.5 g). If using dry catalyst, it is best practice to do this under a gentle stream of nitrogen to prevent ignition of the solvent vapors.
-
System Purge: Seal the reaction vessel. Purge the headspace three times with nitrogen or argon to remove all oxygen, then evacuate.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic and may not require external heating. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 2-6 hours). Progress can also be monitored by TLC or LC-MS.
-
System Purge (Post-Reaction): Once complete, carefully vent the excess hydrogen and purge the vessel three times with nitrogen. Caution: The catalyst is now highly pyrophoric and must not be exposed to air while dry.
-
Filtration: Prepare a pad of Celite® in a Buchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 25 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the desired 2-(trifluoromethoxy)-1,4-benzenediamine, often of sufficient purity for subsequent steps.
Protocol 2: Reduction with Iron Powder and Acetic Acid
This classic Bechamp reduction is a cost-effective and robust alternative to catalytic hydrogenation that does not require specialized pressure equipment.[4]
Causality: Iron metal acts as the reducing agent, transferring electrons to the nitro group. The acidic medium (acetic acid) serves as a proton source and helps to activate the iron surface by dissolving the passivating oxide layer.[4] The reaction proceeds through a series of single-electron transfers from the iron surface.
Figure 2. Experimental workflow for reduction with Iron/Acetic Acid.
Materials and Reagents:
-
This compound (1.0 eq)
-
Iron Powder (<100 mesh, reduced) (3-5 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite®
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (e.g., 10.0 g, 48.0 mmol), ethanol (100 mL), water (25 mL), and glacial acetic acid (50 mL).[10]
-
Reagent Addition: To the stirred suspension, add iron powder (e.g., 13.4 g, 240 mmol, 5 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. The reaction progress can be monitored by TLC (staining with potassium permanganate can help visualize the aniline product). The reaction is typically complete within 2-4 hours.
-
Filtration: Allow the reaction mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol and acetic acid.
-
Aqueous Work-up: Redissolve the residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and carefully wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the remaining acetic acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Isolation: Wash the organic layer with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(trifluoromethoxy)-1,4-benzenediamine. Further purification can be achieved by column chromatography if necessary.
PART 4: Safety, Handling, and Waste Disposal
Compound-Specific Precautions:
-
This compound: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[11] It may cause damage to organs through prolonged or repeated exposure. Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12]
-
2-(trifluoromethoxy)-1,4-benzenediamine: As an aromatic amine, this product should be handled with care. Aromatic amines are often skin sensitizers and can be toxic. Assume it has hazards similar to the starting material and handle accordingly.
Reagent-Specific Precautions:
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use and when dry. Never allow the used, dry catalyst to come into contact with air. Quench the catalyst by adding it slowly to a large volume of water.
-
Hydrogen Gas: Highly flammable and explosive. Ensure all equipment is properly grounded and operate in a well-ventilated area away from ignition sources.
-
Iron Powder: Fine iron powder can be flammable. Avoid creating dust clouds.
-
Acids and Solvents: Handle all acids and organic solvents in a fume hood with appropriate PPE.
Waste Disposal:
-
Heavy Metals: Tin-containing waste from SnCl₂ reductions must be collected and disposed of as hazardous heavy metal waste according to institutional guidelines.
-
Catalysts: Used palladium catalyst should be collected for reclamation or disposed of as hazardous waste. Quenched iron sludge can often be disposed of more easily, but local regulations should be consulted.
References
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Wikipedia. (2024). Reduction of nitro compounds. Retrieved from [Link]
-
Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]
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Baran, P. S., et al. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Stevens, E. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Ramesh, C. (2011). Iron–Acetic Acid System. Synlett, 2011(4), 587-588.
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Royal Society of Chemistry. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
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ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Rasayan Journal of Chemistry. (2021).
-
ACS Publications. (n.d.). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. Retrieved from [Link]
-
ACS Publications. (n.d.). Intermediates in the Raney Nickel Catalyzed Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
-
ResearchGate. (n.d.). Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives. Retrieved from [Link]
-
ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]
-
YouTube. (2019). reduction of nitro groups to anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]
-
Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The solvent-free selective hydrogenation of nitrobenzene to aniline: an unexpected catalytic activity of ultrafine Pt nanoparticles deposited on carbon nanotubes. Retrieved from [Link]
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Fisher Scientific. (2020). 4-Nitroaniline - SAFETY DATA SHEET. Retrieved from [Link]
-
Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. Retrieved from [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
Taylor & Francis. (2011). STUDIES ON THE REDUCTION OF THE NITRO GROUP IN 4-NITROINDAZOLES BY ANHYDROUS SnCl2 IN DIFFER. Retrieved from [Link]
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Palladium-catalyzed cross-coupling reactions with 4-Nitro-2-(trifluoromethoxy)aniline
An Application and Protocol Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Nitro-2-(trifluoromethoxy)aniline Derivatives
Introduction: The Utility of a Highly Functionalized Aniline Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. This compound is a key scaffold, distinguished by its unique electronic profile. The aromatic ring is substituted with three distinct functional groups: a nucleophilic aniline (-NH₂), a strongly electron-withdrawing nitro group (-NO₂), and a lipophilic, electron-withdrawing trifluoromethoxy group (-OCF₃). This substitution pattern renders the aromatic core electron-deficient, significantly influencing its reactivity and making it a valuable precursor for a wide array of complex molecular targets.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides detailed application notes and step-by-step protocols for leveraging palladium-catalyzed cross-coupling reactions on a halogenated derivative, specifically 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene . The insights and methodologies presented herein are synthesized from established principles of cross-coupling chemistry and data from structurally analogous systems, offering a robust framework for synthetic planning and execution.[1][2]
Caption: Structure of 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis recognized with the 2010 Nobel Prize in Chemistry, fundamentally rely on a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[3] The cycle universally consists of three primary steps:
-
Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-halide bond (e.g., Ar-Br) of the electrophilic partner, forming a high-valent Pd(II) intermediate. The strong electron-withdrawing character of the nitro and trifluoromethoxy groups on our target substrate accelerates this step, which is often rate-limiting.[1]
-
Transmetalation: The organic moiety from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally versatile method for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[2][4] The reaction's tolerance for a wide range of functional groups makes it ideal for complex substrates like our target molecule.
Expert Insights & Causality
The electron-deficient nature of the 1-bromo-4-nitro-2-(trifluoromethoxy)benzene substrate makes the oxidative addition step highly favorable. This allows for the use of a variety of palladium sources, including the common and air-stable Pd(OAc)₂. The choice of base is critical; while strong bases can accelerate the reaction, they may also lead to unwanted side reactions involving the acidic protons of the aniline or degradation of the nitro group. Inorganic carbonate bases like K₂CO₃ or K₃PO₄ provide a good balance of reactivity and functional group compatibility.[4] A phase-transfer solvent system (e.g., Toluene/H₂O) is often employed to facilitate the interaction between the organic-soluble reactants and the inorganic base.
Protocol: Synthesis of a Biaryl Derivative
This protocol describes the coupling of 1-bromo-4-nitro-2-(trifluoromethoxy)benzene with a generic arylboronic acid.
Materials:
-
1-Bromo-4-nitro-2-(trifluoromethoxy)benzene (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%) or SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
Toluene and Deionized Water (e.g., 4:1 v/v)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-nitro-2-(trifluoromethoxy)benzene, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (Toluene/H₂O) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Representative Suzuki-Miyaura Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 |
| 2 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 90 |
| 4 | [PdCl(allyl)]₂ (1) | SPhos (2) | Cs₂CO₃ (2) | Toluene | 110 |
| Data adapted from established methodologies for analogous systems.[2] |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and general method for forming aryl C-N bonds, enabling the synthesis of complex secondary and tertiary anilines that are otherwise difficult to access.[5][6]
Expert Insights & Causality
This reaction is highly sensitive to the choice of ligand and base. The reductive elimination step to form the C-N bond can be challenging. To facilitate this, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Xantphos, BINAP) are required.[5] These ligands promote the formation of a coordinatively unsaturated L-Pd-Amine complex, which is crucial for the final bond-forming step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is necessary to deprotonate the amine coupling partner, but care must be taken as it can be incompatible with certain functional groups.[7] The reaction must be conducted under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and competing hydrolysis reactions.
Protocol: Synthesis of a Di- or Tri-substituted Aniline
This protocol describes the coupling of 1-bromo-4-nitro-2-(trifluoromethoxy)benzene with a generic primary or secondary amine.
Materials:
-
1-Bromo-4-nitro-2-(trifluoromethoxy)benzene (1.0 eq.)
-
Amine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4-6 mol%) or BINAP (4-6 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq.)
-
Anhydrous Toluene or 1,4-Dioxane
-
Celite
Procedure:
-
In a glovebox, add Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu to a flame-dried Schlenk tube.
-
Add the anhydrous solvent, followed by 1-bromo-4-nitro-2-(trifluoromethoxy)benzene and the amine.
-
Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 8-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Representative Buchwald-Hartwig Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 110 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.4) | THF | 70 |
| Data adapted from established methodologies for analogous systems.[1] |
Application Note 3: Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira coupling provides a direct and efficient route to synthesize aryl alkynes, which are valuable intermediates in pharmaceuticals, polymers, and molecular electronics.[8][9]
Expert Insights & Causality
The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[8] The base, usually a liquid amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), serves both as a base to deprotonate the terminal alkyne and often as a solvent. For sensitive substrates, copper-free Sonogashira protocols have been developed to prevent potential side reactions or homocoupling of the alkyne (Glaser coupling).[10] These copper-free methods often require a higher catalyst loading or more specialized ligands.
Protocol: Synthesis of an Aryl Alkyne
This protocol describes the copper-co-catalyzed coupling of 1-bromo-4-nitro-2-(trifluoromethoxy)benzene with a generic terminal alkyne.
Materials:
-
1-Bromo-4-nitro-2-(trifluoromethoxy)benzene (1.0 eq.)
-
Terminal Alkyne (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) Iodide (CuI, 1 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Triethylamine (TEA) or a mixture of THF/TEA
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-bromo-4-nitro-2-(trifluoromethoxy)benzene, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Evacuate and backfill with inert gas three times.
-
Add the degassed solvent (e.g., TEA) followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor progress by TLC or LC-MS (typically 2-16 hours).
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the ammonium salt precipitate and catalyst residues.
-
Wash the organic phase with saturated aqueous NH₄Cl solution to remove residual copper salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Workflow & Troubleshooting
A successful cross-coupling reaction depends on careful execution, particularly the exclusion of oxygen and moisture.
Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use fresh catalyst/ligand; Ensure proper degassing and inert atmosphere technique; Use freshly distilled/anhydrous solvents. |
| Formation of Byproducts | Side reactions (e.g., hydrodehalogenation, homocoupling); Reaction temperature too high. | Lower the reaction temperature; Re-evaluate the choice of base and ligand; For Sonogashira, consider a copper-free protocol. |
| Difficulty in Purification | Product co-elutes with ligand or byproducts. | Modify the chromatographic conditions (solvent polarity); Perform an aqueous wash or filtration step to remove catalyst/base residues before chromatography. |
References
-
D. C. Leitch, J. D. Bailey, C. L. R. Tamez, et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Google Patents. (1990). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1017–1030. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 44(3), 184–195. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2025). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
DSpace@MIT. (2022). PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. [Link]
-
Al-Amin, M., & Nakashima, K. (2019). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Biological and Pharmaceutical Bulletin, 42(10), 1735–1741. [Link]
-
University of Geneva. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
ResearchGate. (2025). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. [Link]
-
Organic Letters. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
Royal Society of Chemistry. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2025). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
ResearchGate. (2025). Phosphane-free C–C Heck couplings catalyzed by Pd(II) fluorinated aniline complexes of the type trans-[PdCl 2(NH 2Ar F ) 2]. [Link]
-
LibreTexts Chemistry. (2023). Heck Reaction. [Link]
-
MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
Royal Society of Chemistry. (2020). An investigation of palladium-catalyzed Stille-type cross-coupling of nitroarenes in perylenediimide series. [Link]
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Application Notes and Protocols for the Gram-Scale Synthesis of Trifluoromethoxylated Anilines
Introduction: The Strategic Value of the Trifluoromethoxy Group in Modern Chemistry
The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent in the fields of medicinal chemistry, agrochemicals, and materials science. Its potent combination of high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. However, the synthetic accessibility of trifluoromethoxylated aromatic compounds, particularly anilines, has historically been a significant challenge, often requiring harsh conditions or the use of hazardous reagents that limit scalability.[1][2]
This application note provides a detailed, field-proven protocol for the gram-scale synthesis of ortho-trifluoromethoxylated anilines. The presented methodology is based on a robust two-step sequence involving the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor followed by a thermal intramolecular rearrangement.[2] This approach is distinguished by its operational simplicity, use of bench-stable reagents, and broad functional group tolerance, making it a reliable strategy for obtaining these valuable building blocks on a preparative scale.[1][2]
Mechanistic Rationale: A Tale of Two Steps
The cornerstone of this synthetic strategy is a clever sequence of reactions that first installs the trifluoromethoxy group on the nitrogen atom of a protected aniline derivative, followed by a thermally induced migration to the ortho position of the aromatic ring.[1][2]
Step 1: O-Trifluoromethylation of N-Aryl-N-hydroxyacetamides
The initial step involves the reaction of an N-aryl-N-hydroxyacetamide with an electrophilic trifluoromethylating agent, such as Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).[1][2] This reaction proceeds under mild conditions, typically at room temperature in the presence of a weak base like cesium carbonate.[1]
Step 2: Thermal OCF₃ Migration
The resulting N-(trifluoromethoxy)acetamido intermediate is then subjected to thermal rearrangement. This migration is proposed to proceed through a heterolytic cleavage of the N-OCF₃ bond, generating a nitrenium ion and a trifluoromethoxide anion.[1][2] Subsequent recombination occurs at the ortho position of the aniline ring to yield the thermodynamically more stable C-OCF₃ bond.[1][2]
Visualizing the Workflow: From Precursor to Product
Caption: A generalized workflow for the synthesis of ortho-trifluoromethoxylated anilines.
Experimental Protocols: A Step-by-Step Guide
This protocol details the synthesis of a representative ortho-trifluoromethoxylated aniline, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, on a gram scale.[1]
Part 1: Synthesis of the N-Aryl-N-hydroxyacetamide Precursor
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 4-nitrobenzoate | 181.15 | 5.00 g | 27.6 |
| 5% Rhodium on Carbon (Rh/C) | - | 159 mg | - |
| Hydrazine monohydrate | 50.06 | 1.47 mL | 30.4 |
| Acetyl chloride | 78.50 | 2.17 mL | 30.4 |
| Anhydrous Tetrahydrofuran (THF) | - | 138 mL | - |
| Anhydrous Diethyl ether (Et₂O) | - | 138 mL | - |
Procedure:
-
Reduction to Hydroxylamine:
-
To an oven-dried 250 mL two-neck round-bottom flask, add methyl 4-nitrobenzoate (5.00 g, 27.6 mmol) and 5% Rh/C (159 mg).
-
Seal the flask, and replace the atmosphere with nitrogen via three vacuum-refill cycles.
-
Add anhydrous THF (138 mL) and cool the mixture to 0 °C with stirring.
-
Slowly add hydrazine monohydrate (1.47 mL, 30.4 mmol) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude hydroxylamine is used directly in the next step.
-
-
N-Acetylation:
-
Dissolve the crude hydroxylamine in anhydrous diethyl ether (138 mL) in a flask under a nitrogen atmosphere and cool to 0 °C.
-
In a separate flask, prepare a solution of acetyl chloride (2.17 mL, 30.4 mmol) in anhydrous diethyl ether (138 mL).
-
Add the acetyl chloride solution to the hydroxylamine solution via a syringe pump at a rate of 10 mL/hr.
-
Upon completion of the addition, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the N-aryl-N-hydroxyacetamide precursor.
-
Part 2: O-Trifluoromethylation and Rearrangement
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 9.56 mmol scale) | Moles (mmol) |
| N-Aryl-N-hydroxyacetamide precursor | 211.19 | 2.02 g | 9.56 |
| Togni's Reagent II | 316.02 | 3.33 g | 10.5 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 311 mg | 0.956 |
| Anhydrous Chloroform (CHCl₃) | - | 95.6 mL | - |
| Nitromethane (MeNO₂) | - | 9.05 mL | - |
Procedure:
-
O-Trifluoromethylation:
-
In a glovebox, combine the N-aryl-N-hydroxyacetamide precursor (2.02 g, 9.56 mmol), Togni's reagent II (3.33 g, 10.5 mmol), and cesium carbonate (311 mg, 0.956 mmol) in a flask.
-
Add anhydrous, degassed chloroform (95.6 mL).
-
Seal the flask and stir the mixture at room temperature for 16 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/dichloromethane) to yield the N-(trifluoromethoxy)acetamido intermediate.[3]
-
-
Thermal OCF₃ Migration:
-
Place the purified intermediate (e.g., 2.51 g, 9.05 mmol) in a 50 mL pressure vessel with a magnetic stir bar.
-
Add nitromethane (9.05 mL).
-
Seal the vessel and heat the mixture to 120 °C with stirring for 20 hours behind a safety shield. Caution: Impure nitromethane can be explosive at elevated temperatures.[1]
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate) to afford the final ortho-trifluoromethoxylated aniline.[1] An 85% yield was reported for this step in the literature.[1]
-
Safety and Handling Considerations
-
Togni's Reagent II: This reagent is an irritant to the skin, eyes, and respiratory system.[4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Some hypervalent iodine reagents have been reported to be explosive under certain conditions; therefore, it is crucial to handle them with care and avoid heating unless specified in a validated protocol.[6]
-
Hydrazine: Hydrazine is a toxic and potentially carcinogenic substance.[1] Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Nitromethane: While a common solvent, nitromethane can form explosive mixtures, especially when impure or heated in a sealed vessel.[1] Always use a safety shield when heating reactions containing nitromethane under pressure.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood.[7][8] Anhydrous and degassed solvents are critical for the success of the O-trifluoromethylation step.[3]
Characterization and Data
The final product and intermediates should be characterized by standard analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and purity assessment.[3]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[3]
Concluding Remarks
The protocol detailed herein provides a reliable and scalable method for the synthesis of ortho-trifluoromethoxylated anilines. While this methodology is highly effective for the ortho isomer, the synthesis of meta and para isomers on a gram scale remains a significant challenge and is an active area of research. The operational simplicity and the use of commercially available reagents make this procedure a valuable addition to the synthetic chemist's toolbox for accessing this important class of molecules.
References
-
Feng, P., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. Available at: [Link]
-
Hojczyk, K. N., et al. (2014). Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. Angewandte Chemie International Edition, 53(52), 14559-63. Available at: [Link]
-
SciSpace. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]
-
Ngai, M. Y., et al. (2014). Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. Request PDF. Available at: [Link]
-
PubMed. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]
-
ResearchGate. (Date N/A). Gram-scale synthesis and other elaborations. Available at: [Link]
-
Liao, L., et al. (2022). A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. STAR Protocols, 3(4), 101780. Available at: [Link]
-
ResearchGate. (Date N/A). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Available at: [Link]
-
Plastics Europe. (2012). Guide for the Safe Handling of Fluoropolymer Resins. Available at: [Link]
-
Learning Videos Channel. (2019). Safe Handling of Corrosive & Flammable Chemical Reagents. Available at: [Link]
-
Chem-Station. (Date N/A). Notification about the Explosive Properties of Togni’s Reagent II and One of Its Precursors. Available at: [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Available at: [Link]
-
Reddit. (2014). Purify and dry aniline? Available at: [Link]
-
Wikipedia. (Date N/A). Togni reagent II. Available at: [Link]
-
Plastics Europe. (2017). Guide for the Safe Handling of Tetrafluoroethylene. Available at: [Link]
-
Aspira Chemical. (Date N/A). 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole | Togni Reagent. Available at: [Link]
Sources
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- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. fishersci.com [fishersci.com]
- 5. Togni reagent II - Wikipedia [en.wikipedia.org]
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- 8. multimedia.3m.com [multimedia.3m.com]
Leveraging 4-Nitro-2-(trifluoromethoxy)aniline in the Synthesis of Advanced Heterocyclic Scaffolds
An Application and Protocol Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 4-Nitro-2-(trifluoromethoxy)aniline, a highly functionalized building block for the synthesis of complex heterocyclic compounds. We will delve into its unique chemical characteristics, reactivity, and its application in constructing medicinally relevant scaffolds such as benzimidazoles and quinolines. The protocols detailed herein are designed to be robust and reproducible, offering both procedural steps and the underlying scientific rationale to empower researchers in their synthetic endeavors.
The trifluoromethoxy (-OCF₃) group is of profound interest in medicinal chemistry. It is often employed as a bioisostere for other groups, and its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] When incorporated into the 4-nitroaniline framework, it provides a unique starting point for creating novel chemical entities with potentially superior pharmacological profiles.
Physicochemical Properties and Reactivity Profile
This compound is a solid, typically appearing as a light yellow to brown powder or crystalline solid.[3] Its structure is characterized by three key functional groups that dictate its reactivity:
-
The Primary Amine (-NH₂): This group is nucleophilic and serves as the primary reactive site for cyclization reactions.
-
The Nitro Group (-NO₂): Positioned ortho to the amine, this powerful electron-withdrawing group modulates the amine's reactivity. Crucially, it serves as a synthetic handle, as its reduction to a primary amine is the key step in forming the ortho-diamine precursor required for benzimidazole synthesis.
-
The Trifluoromethoxy Group (-OCF₃): Located para to the amine, this group enhances the molecule's lipophilicity and provides metabolic stability to the final heterocyclic products.[1][3]
These features make the molecule an ideal precursor for building fused heterocyclic systems.
| Property | Value |
| CAS Number | 2267-23-4 |
| Molecular Formula | C₇H₅F₃N₂O₃ |
| Molecular Weight | 222.12 g/mol |
| Appearance | Light yellow to brown powder/crystal |
| Melting Point | 61 - 65 °C |
| Purity | ≥ 98% (GC) |
(Data sourced from Chem-Impex[3])
Core Application: Synthesis of 6-(Trifluoromethoxy)benzimidazoles
The benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The synthesis from 2-nitroanilines is a robust and widely adopted strategy. The core transformation involves the reduction of the nitro group to an amine, creating an in situ 1,2-phenylenediamine, which then undergoes cyclocondensation with a suitable electrophile, typically an aldehyde.
Causality of Experimental Choices: The one-pot reductive cyclization is a highly efficient method. Using a reducing agent like sodium dithionite (Na₂S₂O₄) is advantageous as it is inexpensive and the reaction can often be run in aqueous or alcoholic solvent systems, which simplifies workup.[4][5] The reaction proceeds via the formation of the diamine intermediate, which is immediately trapped by the aldehyde present in the reaction mixture. This prevents the potential for side reactions or degradation of the often-sensitive diamine.
Caption: One-pot reductive cyclization workflow.
This protocol details a one-pot synthesis via reductive cyclization.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol/Water (1:1 mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in a 1:1 mixture of ethanol and water.
-
Initiation: Stir the mixture vigorously to ensure a fine suspension. Begin heating the mixture to approximately 60-70 °C.
-
Reductive Cyclization: Once the temperature has stabilized, add sodium dithionite (3.0-4.0 eq.) portion-wise over 15-20 minutes. An exothermic reaction may be observed.
-
Scientist's Note: Portion-wise addition of the reducing agent helps to control the reaction rate and temperature, preventing the formation of byproducts.
-
-
Reaction: After the addition is complete, bring the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.
-
Workup: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to promote precipitation of the product.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 2-aryl-6-(trifluoromethoxy)-1H-benzimidazole.
Core Application: Synthesis of 7-(Trifluoromethoxy)quinolines
The quinoline scaffold is another cornerstone of medicinal chemistry. The Doebner-von Miller reaction and its variations provide a classic and effective route to quinolines from anilines. This three-component reaction typically involves an aniline, an α,β-unsaturated aldehyde or ketone (which can be formed in situ from aldehydes), and an acid catalyst.[6]
Causality of Experimental Choices: The electron-withdrawing nature of the nitro and trifluoromethoxy groups on the aniline starting material decreases its nucleophilicity. Therefore, standard Doebner-von Miller conditions may be sluggish.[6] A modified approach, such as the Doebner reaction using an aldehyde and pyruvic acid, can be more effective. The reaction proceeds through the formation of an imine, followed by an ene reaction with pyruvic acid, cyclization, and subsequent decarboxylation/oxidation to furnish the quinoline-4-carboxylic acid.
Caption: Doebner three-component reaction workflow.
This protocol describes a Doebner-type three-component synthesis.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Pyruvic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in absolute ethanol.
-
Addition of Reagent: To the stirring solution, add pyruvic acid (1.1 eq.) dropwise.
-
Scientist's Note: The order of addition can be critical. Forming the initial imine between the aniline and aldehyde before adding the pyruvic acid can sometimes improve yields.
-
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. The reaction progress should be monitored by TLC. A precipitate may form as the reaction proceeds.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.
-
Purification: The crude product is often of high purity. However, it can be further purified by recrystallization from a suitable solvent system like ethanol or acetic acid to yield the pure 2-aryl-7-(trifluoromethoxy)quinoline-4-carboxylic acid.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[7] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a versatile and valuable building block for the synthesis of heterocyclic compounds. Its unique substitution pattern allows for the strategic construction of complex molecular architectures, particularly benzimidazoles and quinolines. The trifluoromethoxy group imparts desirable physicochemical properties for drug discovery, making this reagent a powerful tool for medicinal chemists aiming to develop next-generation therapeutics. The protocols provided here offer a solid foundation for researchers to explore the rich chemistry of this compound.
References
- This citation is reserved for a potential future reference.
- This citation is reserved for a potential future reference.
- This citation is reserved for a potential future reference.
- This citation is reserved for a potential future reference.
- This citation is reserved for a potential future reference.
-
Masuda, K., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Molecules, 26(16), 4784. Available at: [Link]
- This citation is reserved for a potential future reference.
- This citation is reserved for a potential future reference.
-
Chem-Impex International. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. Retrieved January 27, 2026, from [Link]
- This citation is reserved for a potential future reference.
- This citation is reserved for a potential future reference.
-
Mele, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(6), 724. Available at: [Link]
- This citation is reserved for a potential future reference.
- This citation is reserved for a potential future reference.
- This citation is reserved for a potential future reference.
- This citation is reserved for a potential future reference.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. Retrieved January 27, 2026, from [Link]
-
Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium. Progress in Chemical and Biochemical Research, 4(1), 57-67. Available at: [Link]
- This citation is reserved for a potential future reference.
-
PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline. Retrieved January 27, 2026, from [Link]
- This citation is reserved for a potential future reference.
- This citation is reserved for a potential future reference.
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- This citation is reserved for a potential future reference.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Nitro-3-(trifluoromethyl)aniline | C7H5F3N2O2 | CID 94955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 4-Nitro-2-(trifluoromethoxy)aniline
Welcome to the technical support center dedicated to the synthesis of 4-Nitro-2-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, we will delve into the common challenges encountered during its synthesis and provide practical, field-tested solutions in a comprehensive question-and-answer format. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the reaction and empowering you to troubleshoot effectively.
I. Foundational Knowledge: Understanding the Synthesis
The primary and most common route to synthesizing this compound is through the electrophilic nitration of 2-(trifluoromethoxy)aniline. However, direct nitration of anilines can be problematic due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired byproducts. A more controlled and higher-yielding approach involves a two-step process: protection of the amino group, followed by nitration, and then deprotection.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Oxidation of the aniline ring: The amino group in 2-(trifluoromethoxy)aniline is highly activating and susceptible to oxidation by the nitrating agent, leading to the formation of tarry byproducts. 2. Formation of undesired isomers: Direct nitration can lead to a mixture of isomers, including the ortho- and meta-nitro products, due to the directing effects of the amino and trifluoromethoxy groups. 3. Incomplete reaction: Insufficient reaction time or temperatures that are too low can result in incomplete conversion of the starting material. 4. Product loss during workup: The product may be lost during extraction, washing, or purification steps. | 1. Protect the amino group: Acetylate the 2-(trifluoromethoxy)aniline with acetic anhydride before nitration. The resulting acetamido group is less activating and protects the ring from oxidation.[1] 2. Control reaction temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to minimize side reactions.[1] 3. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to ensure the reaction goes to completion.[1] 4. Optimize workup procedure: Carefully select extraction solvents and optimize purification techniques such as recrystallization or column chromatography to minimize product loss. |
| Formation of Tarry Byproducts | 1. Direct nitration without a protecting group: The unprotected amino group is highly susceptible to oxidation by strong oxidizing agents like nitric acid.[1] 2. Reaction temperature is too high: The nitration reaction is highly exothermic, and elevated temperatures can lead to uncontrolled side reactions and decomposition. | 1. Employ a protecting group strategy: Acetylation of the starting material is the most effective way to prevent the formation of tarry byproducts.[1] 2. Maintain strict temperature control: Use an ice-salt bath to maintain a low and stable reaction temperature during the addition of the nitrating agent. |
| Product is Contaminated with Isomers | 1. Incorrect directing group effects: While the acetamido group is ortho, para-directing, and the trifluoromethoxy group is also ortho, para-directing, the formation of some unwanted isomers can still occur. 2. Ineffective purification: The chosen purification method may not be adequate to separate the desired para-nitro isomer from other isomers. | 1. Optimize nitrating conditions: The choice of nitrating agent and solvent can influence the regioselectivity of the reaction. A mixed acid (H₂SO₄/HNO₃) system is commonly used. 2. Purification by recrystallization: The desired 4-nitro isomer often has different solubility properties compared to other isomers, allowing for purification by recrystallization from a suitable solvent system (e.g., ethanol/water). 3. Column chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the isomers. |
| Incomplete Deprotection of the Acetamido Group | 1. Insufficient hydrolysis conditions: The acidic or basic hydrolysis of the acetamido group may not have gone to completion. 2. Inadequate reaction time or temperature: The deprotection step may require longer reaction times or higher temperatures to proceed to completion. | 1. Optimize hydrolysis conditions: For acidic hydrolysis, refluxing with an acid such as hydrochloric acid is common. For basic hydrolysis, a strong base like sodium hydroxide can be used. 2. Monitor the reaction: Use TLC to monitor the disappearance of the acetylated intermediate and the appearance of the final product. |
III. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group before nitration?
A1: The amino group (-NH₂) is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. However, in the strongly acidic conditions of nitration, the amino group is protonated to form an ammonium ion (-NH₃⁺), which is a meta-directing and deactivating group. This can lead to the formation of the undesired meta-nitro product. Furthermore, the unprotected amino group can be easily oxidized by the nitric acid, resulting in the formation of tarry byproducts and a significant reduction in yield. By converting the amino group to an acetamido group (-NHCOCH₃), its activating effect is moderated, and it is protected from oxidation. The acetamido group is an ortho, para-directing group, which favors the formation of the desired 4-nitro isomer.[1]
Q2: What is the best nitrating agent for this synthesis?
A2: A mixture of concentrated nitric acid and concentrated sulfuric acid is the most commonly used and effective nitrating agent for this type of reaction. Sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The ratio of nitric acid to sulfuric acid should be carefully controlled to optimize the reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of both the nitration and deprotection steps.[1] By spotting the reaction mixture alongside the starting material and (if available) the product standard on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or overheating.
Q4: What is the best method for purifying the final product?
A4: The choice of purification method depends on the purity of the crude product.
-
Recrystallization: If the crude product is relatively clean and contains mainly the desired 4-nitro isomer, recrystallization is often the most efficient purification method. A suitable solvent system, such as ethanol-water, can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Column Chromatography: If the crude product is a complex mixture of isomers and byproducts, silica gel column chromatography is a more effective purification method. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the different components based on their polarity.
IV. Experimental Protocols & Visualizations
Detailed Step-by-Step Methodology
Part 1: Acetylation of 2-(trifluoromethoxy)aniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethoxy)aniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the 2-acetamido-1-(trifluoromethoxy)benzene.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it completely.
Part 2: Nitration of 2-acetamido-1-(trifluoromethoxy)benzene
-
In a clean, dry round-bottom flask, add the dried 2-acetamido-1-(trifluoromethoxy)benzene.
-
Cool the flask in an ice-salt bath to between 0 and 5 °C.
-
Slowly and dropwise, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the flask, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the 4-nitro-2-acetamido-1-(trifluoromethoxy)benzene.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any residual acid, and dry it.
Part 3: Hydrolysis (Deprotection) of 4-nitro-2-acetamido-1-(trifluoromethoxy)benzene
-
In a round-bottom flask equipped with a reflux condenser, suspend the dried 4-nitro-2-acetamido-1-(trifluoromethoxy)benzene in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain it at this temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then neutralize it carefully with a base (e.g., sodium hydroxide solution) until it is slightly alkaline.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it.
-
The crude product can be further purified by recrystallization or column chromatography.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for synthesis optimization.
V. References
-
Google Patents. (1990). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Available at:
-
Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Available at: [Link]
Sources
Technical Support Center: A Troubleshooting Guide for the Nitration of 2-(Trifluoromethoxy)aniline
Welcome to our dedicated technical support center for the nitration of 2-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we move beyond generic protocols to provide in-depth, field-proven insights into potential challenges, their underlying causes, and systematic solutions. Our approach is rooted in a deep understanding of the chemical principles at play, ensuring that every recommendation is scientifically sound and experimentally validated.
Understanding the Chemistry: The Dichotomy of Directing Effects
The nitration of 2-(trifluoromethoxy)aniline is a nuanced reaction governed by the competing electronic effects of the amino (-NH₂) and trifluoromethoxy (-OCF₃) groups. A thorough grasp of these effects is paramount for troubleshooting and optimizing your reaction.
-
The Amino Group (-NH₂): This is a potent activating group, donating electron density to the aromatic ring through resonance. It is a strong ortho, para-director.
-
The Trifluoromethoxy Group (-OCF₃): This substituent exhibits a dual nature. The strong electronegativity of the fluorine atoms makes it a powerful electron-withdrawing group via the inductive effect, thus deactivating the ring.[1][2] However, the lone pairs on the oxygen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions, with a notable preference for the para position.[1][3]
In the case of 2-(trifluoromethoxy)aniline, the activating influence of the amino group generally dominates, making the positions ortho and para to it (C6 and C4, respectively) the most susceptible to electrophilic attack.
However, under the strongly acidic conditions typical of nitration (e.g., a mixture of nitric and sulfuric acids), the amino group is protonated to form the anilinium ion (-NH₃⁺).[4][5] This protonated form is strongly deactivating and a meta-director, which can significantly alter the regiochemical outcome of the reaction.[1]
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: I am getting a mixture of isomers. How can I improve the regioselectivity of my reaction?
This is the most common challenge in the nitration of substituted anilines. The formation of multiple isomers is often a direct consequence of the interplay between the directing effects of the substituents and the reaction conditions.
Troubleshooting Flowchart for Regioselectivity Issues
Caption: Decision-making workflow for improving regioselectivity.
Detailed Protocol for Acetyl Protection to Favor 4- and 6-Nitro Isomers:
-
Acetylation:
-
Dissolve 2-(trifluoromethoxy)aniline in glacial acetic acid.
-
Slowly add acetic anhydride at room temperature.
-
Stir for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water to precipitate the N-acetyl-2-(trifluoromethoxy)aniline.
-
Filter, wash with cold water, and dry the product.
-
-
Nitration of the Acetanilide:
-
Dissolve the dried acetanilide in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the low temperature.
-
Stir for 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated acetanilide.
-
Filter, wash thoroughly with cold water to remove residual acid, and dry.
-
-
Hydrolysis:
-
Reflux the nitrated acetanilide in a mixture of aqueous ethanol and a strong acid (e.g., HCl or H₂SO₄).
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the nitroaniline product.
-
Filter, wash with water, and dry.
-
FAQ 2: My reaction is sluggish or incomplete. What are the likely causes and how can I drive it to completion?
The deactivating effect of the trifluoromethoxy group can lead to slow reaction rates.[2]
Troubleshooting Low Reactivity
| Potential Cause | Explanation | Recommended Action |
| Insufficient Electrophile Concentration | The concentration of the nitronium ion (NO₂⁺) may be too low to overcome the deactivation of the aromatic ring. | Increase the proportion of sulfuric acid in the nitrating mixture. Consider using fuming nitric acid, but with extreme caution due to its high reactivity. |
| Low Reaction Temperature | While low temperatures are generally preferred to control exotherms and improve selectivity, they can also slow down the reaction with a deactivated substrate. | Cautiously and incrementally increase the reaction temperature. Monitor for the formation of byproducts. A temperature range of 0 to 25 °C is a good starting point to explore. |
| Insufficient Reaction Time | The reaction may simply require more time to reach completion due to the substrate's deactivation. | Extend the reaction time and monitor the progress regularly using TLC or HPLC. |
FAQ 3: I am observing significant amounts of dark, tarry byproducts. What is causing this and how can I prevent it?
The formation of tarry materials is often due to oxidation of the aniline starting material or the product.[6]
Mitigation Strategies for Tar Formation
-
Temperature Control: Runaway temperatures are a primary cause of oxidation. Ensure your cooling bath is efficient and maintain a stable internal reaction temperature.
-
Controlled Reagent Addition: Add the nitrating agent slowly and subsurface to avoid localized high concentrations and subsequent exotherms.
-
Protecting Group: Acetylation of the amino group, as described in FAQ 1, significantly reduces its susceptibility to oxidation.
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.
FAQ 4: How do I effectively purify my product and separate the isomers?
The separation of nitroaniline isomers can be challenging due to their similar polarities.
Purification and Separation Protocol
-
Initial Work-up: After quenching the reaction with ice-water, the crude product is typically collected by filtration. Thoroughly wash the solid with cold water to remove as much residual acid as possible. A subsequent wash with a dilute sodium bicarbonate solution can help neutralize any remaining acid.
-
Recrystallization: This is often the first line of purification.
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the product well when hot but poorly when cold.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization fails to provide the desired purity or to separate isomers, column chromatography is the next step.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
Analytical Methods for Purity Assessment
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor reaction progress and assess the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and the ratio of isomers. A reverse-phase C18 column is typically a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and regiochemistry of the isolated isomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Safety First: Handling Nitrating Agents
Nitration reactions are inherently hazardous due to the use of strong, corrosive, and oxidizing acids.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: All work with concentrated nitric and sulfuric acids must be performed in a certified chemical fume hood.
-
Exothermic Reaction: Nitration reactions are highly exothermic. Always use an appropriate cooling bath (e.g., ice-water or ice-salt) to maintain control over the reaction temperature.
-
Quenching: Quenching the reaction by adding the acidic mixture to water/ice is also highly exothermic. This should be done slowly and with caution in a vessel large enough to accommodate any potential splashing or boiling.
References
- EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google P
-
Nitration of Aniline (video) | Amines - Khan Academy. [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [Link]
-
Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... - Homework.Study.com. [Link]
-
Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]
-
Nitration of aniline - Chemistry Stack Exchange. [Link]
-
Nitric Acid Safety Tips & Health Hazards | VelocityEHS. [Link]
- EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) - YouTube. [Link]
-
Kinetics study of heterogeneously continuous-flow nitration of trifluoromethoxybenzene Electronic Supplementary Material (ESI) f. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed. [Link]
-
Reactions of Aniline - Chemistry Steps. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. [Link]
-
2-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. [Link]
-
Nitration of Aniline | ortho nitro aniline | para nitro aniline | Class12 | Chemistry - YouTube. [Link]
-
Nitration of trifluoromethyl benzene. | Download Scientific Diagram - ResearchGate. [Link]
-
The Importance of Trifluoromethoxy Group in Chemical Synthesis. [Link]
-
Substituent effects of the trifluoromethyl group on electrophilic additions to alkenes. Solvolysis of the trifluoromethyl group. Protonation of alkenes less basic than ethylene, .rho.+ values of deactivated styrenes, and reactivity-selectivity effects | Journal of the American Chemical Society. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. [Link]
-
Nitration and Sulfonation of Benzene - Chemistry LibreTexts. [Link]
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. [Link]
-
Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview - YouTube. [Link]
-
Detrifluoromethylation of trifluoropropanamides. | Download Scientific Diagram - ResearchGate. [Link]
-
Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions - YouTube. [Link]
-
Aromatic Nitration. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. homework.study.com [homework.study.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
Technical Support Center: Navigating the Chemistry of 4-Nitro-2-(trifluoromethoxy)aniline
Welcome to the technical support center for 4-Nitro-2-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this versatile but sensitive reagent. Here, we will delve into the common challenges encountered during its use, focusing on preventing its decomposition to ensure the integrity and success of your reactions.
Understanding the Stability of this compound
This compound is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic properties conferred by its trifluoromethoxy and nitro substituents. However, the presence of both an electron-donating amine and a strong electron-withdrawing nitro group on the same aromatic ring creates a molecule susceptible to decomposition under certain conditions. The key to its successful application lies in understanding and controlling these sensitivities.
This guide is structured to address specific problems you may encounter. We will explore the "why" behind each recommendation, grounding our advice in established chemical principles.
Troubleshooting Guide: Preventing Decomposition
This section addresses common problems observed during reactions involving this compound, presenting them in a question-and-answer format.
Question 1: My reaction mixture is turning dark brown/black upon adding a strong acid. What is happening and how can I prevent it?
Answer:
The darkening of your reaction mixture is a classic indicator of decomposition, likely polymerization. Aromatic amines, especially those with activating groups, can be susceptible to oxidation and polymerization under strongly acidic and heated conditions. The protonation of the amino group is a key step in this degradation pathway.[1]
Causality: Strong acids can protonate the amino group of this compound. This protonated form is more susceptible to nucleophilic attack or can initiate polymerization, especially at elevated temperatures. The nitro group, being a powerful electron-withdrawing group, further influences the electron density of the aromatic ring, potentially contributing to complex side reactions.
Preventative Measures:
-
Amine Protection: The most robust solution is to protect the amine functionality prior to introducing strong acids. Acetylation to form the corresponding acetanilide is a common and effective strategy. This significantly reduces the basicity of the nitrogen and its susceptibility to protonation and oxidation.[1]
-
Controlled Acid Addition: If amine protection is not feasible, add the strong acid slowly and at a reduced temperature (e.g., 0-5 °C) to dissipate any exotherm and minimize the rate of decomposition.
-
Choice of Acid: Consider using a milder acidic catalyst or a solid acid catalyst that can be easily filtered off, reducing the overall acidity of the bulk solution.
Experimental Protocol: Acetyl Protection of this compound
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise, followed by a catalytic amount of a non-nucleophilic base like triethylamine or pyridine.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and perform a standard aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected product.
Question 2: I am observing unexpected side products or low yields in my diazotization reaction. What are the likely causes?
Answer:
Diazotization reactions are highly sensitive to temperature and pH. The diazonium salt of this compound, while useful, can be unstable and prone to decomposition if not handled correctly. 4-Nitro-2-(trifluoromethyl)aniline is known to undergo diazotization for coupling with various compounds.
Causality: The diazonium group is an excellent leaving group. At temperatures above 5-10 °C, it can be displaced by water (forming a phenol) or other nucleophiles present in the reaction mixture. An incorrect pH can also affect the stability and reactivity of the diazonium salt.
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the formation and subsequent coupling of the diazonium salt.
-
pH Management: The optimal pH for the stability of many diazonium salts is in the acidic range. For nitroanilines, maintaining a pH between 4.0 and 8.0 has been shown to be effective for extraction, suggesting a window of stability.[2]
-
In Situ Consumption: Use the generated diazonium salt immediately in the next step of your synthesis without attempting to isolate it.
Workflow for Successful Diazotization
Caption: A workflow for successful diazotization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] It is also advisable to protect it from light. Incompatible materials to avoid during storage include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]
Q2: My this compound has developed a yellowish or brownish tint. Is it still usable? A2: A slight change in color to yellow or brown can indicate the onset of minor decomposition or the presence of impurities.[1] While it may still be usable for some applications, it is highly recommended to assess its purity by techniques such as melting point determination, TLC, or NMR before use in a critical reaction step. For high-purity applications, recrystallization may be necessary.
Q3: Can I use strong bases with this compound? A3: Caution should be exercised when using strong bases. The amino group has acidic protons that can be abstracted by a strong base. Furthermore, the electron-withdrawing nature of the nitro and trifluoromethoxy groups can make the aromatic ring susceptible to nucleophilic aromatic substitution under harsh basic conditions.
Q4: What is the expected thermal stability of this compound? A4: While specific data for this compound is not readily available, organic nitro compounds, in general, can decompose exothermically at elevated temperatures.[4] It is crucial to avoid excessive heating. Thermal decomposition of related nitroanilinoacetic acids occurs with the involvement of the ortho nitro group.[5] For 4-nitroaniline, decomposition takes place at temperatures above 310 °C.[6]
Summary of Incompatible Reagents and Conditions
| Category | Incompatible With | Rationale |
| Acids | Strong, concentrated acids (e.g., H₂SO₄, HNO₃) | Can cause protonation of the amine, leading to polymerization and other side reactions.[1] |
| Bases | Strong bases (e.g., NaOH, KOH) | Can deprotonate the amine and potentially lead to nucleophilic aromatic substitution. |
| Oxidizing Agents | Strong oxidizing agents | The aniline moiety is susceptible to oxidation. |
| Reducing Agents | Strong reducing agents | Can reduce the nitro group to an amine. This may be a desired reaction, but it is incompatible if the nitro group needs to be retained.[7] |
| Temperature | Excessive heat | Can lead to thermal decomposition, a known hazard for nitroaromatic compounds.[4] |
Logical Decision Tree for Reaction Setup
Caption: A decision tree for setting up reactions.
References
-
Wikipedia. 4-Nitroaniline. [Link]
-
Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]
- Google Patents.
-
West Liberty University. p-Nitroaniline Safety Data Sheet. [Link]
-
Wikipedia. Phenol. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]
-
ResearchGate. Effect of pH on the absorbances of nitroaniline isomers. [Link]
- Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
ResearchGate. Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. [Link]
-
Royal Society of Chemistry. Trifluoromethylarylation of alkenes using anilines. [Link]
-
ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]
-
ResearchGate. Decomposition pathways for aniline and nitrobenzene in aqueous solution over TiO 2. [Link]
-
Diva-portal.org. Thermal History Effects on Decomposition Behavior and Pyrolysis Mechanism of Cellulose Nitrate. [Link]
-
ResearchGate. Effect of pH on the reduction of 4-nitroaniline. [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Wikipedia. Reduction of nitro compounds. [Link]
-
ResearchGate. Effect of pH on removal of 4-Nitroaniline dye. [Link]
-
Indian Academy of Sciences. Thermal decomposition of some nitroanilinoacetic acids. [Link]
-
PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]
-
Environmental Analysis Health and Toxicology. Biodegradation of p-nitroaniline by bacteria isolated from textile effluent. [Link]
-
ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds?. [Link]
-
MDPI. Elaboration, Characterization and Thermal Decomposition Kinetics of New Nanoenergetic Composite Based on Hydrazine 3-Nitro-1,2,4-triazol-5-one and Nanostructured Cellulose Nitrate. [Link]
-
National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
-
PubChem. 4-(Trifluoromethoxy)aniline. [Link]
Sources
Technical Support Center: Catalyst Selection and Optimization for 4-Nitro-2-(trifluoromethoxy)aniline Modifications
Welcome to the technical support center dedicated to the catalytic modification of 4-Nitro-2-(trifluoromethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting advice, and detailed protocols for this versatile synthetic intermediate. The unique electronic properties of this molecule, featuring a strong electron-withdrawing nitro group and a lipophilic trifluoromethoxy substituent, present specific challenges and opportunities in catalyst selection and process optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the primary catalytic transformations of this compound, focusing on the selective reduction of the nitro group, a critical step in the synthesis of valuable pharmaceutical and agrochemical building blocks.
Q1: What is the primary and most crucial catalytic modification for this compound?
The most fundamental and widely employed catalytic modification is the reduction of the nitro group to an amine, yielding 4-amino-2-(trifluoromethoxy)aniline . This transformation is a cornerstone reaction in organic synthesis, as the resulting aniline is a versatile precursor for forming amides, sulfonamides, and for engaging in carbon-nitrogen (C-N) and carbon-carbon (C-C) cross-coupling reactions.[1][2] The hydrogenation of nitroarenes is of paramount importance in industry for producing anilines used in pharmaceuticals, dyes, and agrochemicals.[1]
Q2: Which catalysts are most effective for the selective reduction of the nitro group on this substrate?
Catalytic hydrogenation is the preferred method for its efficiency and clean conversion, with water as the only theoretical byproduct.[1] Several catalyst systems are effective, with the choice depending on lab capabilities, cost, and functional group tolerance required for other parts of the molecule.
-
Palladium on Carbon (Pd/C): This is often the first choice for nitro group reductions due to its high activity, selectivity, and cost-effectiveness.[3] It is typically used with hydrogen gas (H₂) in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Raney Nickel (Raney® Ni): An excellent alternative to Pd/C, especially when the substrate contains sensitive groups like aryl halides that could undergo dehalogenation with palladium catalysts.[3]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst that is also effective for this transformation, though often more expensive than Pd/C.
-
Metal Nanoparticles: Emerging research has shown high efficacy with nanoparticles, such as copper ferrite (CuFe₂O₄) or cobalt-based catalysts, which can offer high reusability and activity under mild conditions.[4][5][6]
Q3: How do the electron-withdrawing nitro and trifluoromethoxy groups influence the reaction?
The electronic nature of the substituents on the aromatic ring significantly impacts the reaction.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it activates the aromatic ring for reduction. The hydrogenation of nitroarenes is a thermodynamically favorable process.[2]
-
Trifluoromethoxy Group (-OCF₃): This group is also strongly electron-withdrawing and is highly valued in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity.[7] Importantly, the C-O and C-F bonds within the trifluoromethoxy group are generally stable under typical catalytic hydrogenation conditions used for nitro group reduction, making the selective transformation highly feasible.
However, the presence of strong electron-withdrawing groups can make the resulting aniline product less reactive in subsequent reactions, such as N-H insertions, compared to anilines with electron-donating groups.[8]
Q4: What are the primary safety concerns associated with the catalytic hydrogenation of nitroarenes?
The hydrogenation of aromatic nitro compounds can be hazardous if not properly controlled. The primary risk is the potential for a runaway reaction due to the formation of unstable intermediates, such as hydroxylamines.[9] These intermediates can decompose exothermically, leading to a rapid increase in temperature and pressure, which could result in an explosion.[9]
Key Safety Measures:
-
Temperature Control: Use an efficient cooling system and monitor the internal reaction temperature closely.
-
Hydrogen Control: Ensure proper handling of hydrogen gas, a highly flammable substance. Use a well-ventilated fume hood and check for leaks.
-
Catalyst Handling: Some catalysts, like Raney Nickel and dry Pd/C, can be pyrophoric. Handle them under a solvent or an inert atmosphere.
-
Monitoring: Use reaction calorimetry or in-situ monitoring to understand the heat flow and hydrogen consumption, which helps in predicting and controlling the reaction on a larger scale.[9]
Q5: Are there alternatives to using high-pressure hydrogen gas for the nitro reduction?
Yes, transfer hydrogenation is a viable and often safer alternative. This method uses a hydrogen donor molecule in the presence of a catalyst to effect the reduction, avoiding the need for a high-pressure hydrogen gas setup.
-
Common Hydrogen Donors: Hydrazine hydrate, ammonium formate, sodium borohydride (NaBH₄), or even isopropanol can be used.[4][10][11]
-
Catalysts: Pd/C is also highly effective for transfer hydrogenation. The reaction is typically run at elevated temperatures to facilitate the decomposition of the hydrogen donor.
Part 2: Troubleshooting Guide for Catalytic Nitro Reduction
This guide addresses specific issues that may arise during the catalytic reduction of this compound.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Incomplete or Stalled Reaction | 1. Poor Catalyst Activity: The catalyst may be old, poisoned, or used in insufficient quantity. 2. Insufficient Hydrogen: Low H₂ pressure or poor agitation preventing gas-liquid mixing. 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.[12] 4. Presence of Inhibitors: Impurities in the starting material, solvent, or from previous reactions (e.g., sulfur compounds) can poison the catalyst. | 1. Catalyst Check: Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure the catalyst was handled properly to prevent deactivation. 2. Optimize Reaction Conditions: Increase hydrogen pressure (if equipment allows) and improve stirring speed to enhance mass transfer of hydrogen to the catalyst surface. 3. Solvent System: Change to a solvent with better solubility for the substrate, such as methanol or THF. Gentle heating can also improve solubility, but must be carefully controlled.[12] 4. Reagent Purity: Purify the starting material or use higher-grade solvents. Pre-treating the reaction mixture with activated carbon can sometimes remove catalyst poisons. |
| Low Yield of Desired Aniline | 1. Formation of Intermediates: The reaction may have stopped at the hydroxylamine or azo/azoxy stage.[13] 2. Product Adsorption: The aniline product can sometimes strongly adsorb to the catalyst surface, preventing turnover and making recovery difficult. 3. Mechanical Loss: Loss of product during filtration of the catalyst, especially if the product has precipitated. | 1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature to drive the reduction of intermediates to the final amine. 2. Modify Workup: After filtration, wash the catalyst thoroughly with a more polar solvent (e.g., methanol) to recover adsorbed product. Adding a small amount of acid to the wash solvent can help displace the basic aniline product. 3. Improve Workup Procedure: Ensure the product is fully dissolved before filtering the catalyst. If the product salt is formed, a basic workup may be needed to isolate the free amine. |
| Formation of Side Products | 1. Azo/Azoxy Compounds: These can form from the condensation of partially reduced intermediates (nitroso and hydroxylamine). This is more common at low hydrogen pressures or with less active catalysts.[13] 2. De-trifluoromethoxylation: While less common for -OCF₃ than for halides, highly aggressive conditions (very high temperature or pressure) could potentially cleave the group. | 1. Optimize Hydrogen Availability: Ensure a sufficient and constant supply of hydrogen. Higher pressures generally favor the complete reduction to the aniline over the formation of condensation byproducts. 2. Use Milder Conditions: If side reactions are suspected, reduce the reaction temperature and pressure. It is a balance between achieving full conversion and minimizing side product formation. Monitor the reaction by TLC or LC-MS to find the optimal endpoint. |
| Catalyst Inactivity or Poor Reusability | 1. Sintering: At high temperatures, metal nanoparticles on the support can agglomerate, reducing the active surface area. 2. Leaching: The metal may leach from the support into the solution, especially under acidic conditions. 3. Irreversible Poisoning: Strong binding of impurities or the product to the active sites. | 1. Control Temperature: Avoid excessive heating during the reaction. 2. pH Control: Maintain a neutral or slightly basic pH if possible, as acidic conditions can promote metal leaching. 3. Catalyst Washing: After recovery, wash the catalyst extensively with solvent to remove adsorbed species before reuse. Some catalysts can be regenerated through specific washing or thermal treatments.[14] Heterogeneous nanocatalysts can often be recovered and reused for multiple cycles without significant loss of activity.[4][5] |
Troubleshooting Decision Tree
// Nodes start [label="Reaction Issue?", fillcolor="#FBBC05", fontcolor="#202124"]; incomplete [label="Incomplete Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_products [label="Side Products", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions for Incomplete Conversion sol_cat [label="Increase Catalyst Load\nUse Fresh Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_h2 [label="Increase H2 Pressure\nImprove Agitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_solv [label="Change Solvent\nGentle Heating", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Low Yield sol_time [label="Increase Reaction Time\nIncrease Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_workup [label="Thoroughly Wash Catalyst\nModify Workup pH", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for Side Products sol_cond [label="Optimize H2 Pressure\nUse Milder Temperature", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> incomplete [label="Yes"]; start -> low_yield [label="Yes"]; start -> side_products [label="Yes"];
incomplete -> sol_cat [label="Cause: Catalyst?"]; incomplete -> sol_h2 [label="Cause: H2 Supply?"]; incomplete -> sol_solv [label="Cause: Solubility?"];
low_yield -> sol_time [label="Cause: Intermediates?"]; low_yield -> sol_workup [label="Cause: Recovery?"];
side_products -> sol_cond [label="Cause: Conditions?"]; } dot Caption: Troubleshooting decision tree for catalytic hydrogenation.
Part 3: Experimental Protocol & Data Comparison
Detailed Protocol: Catalytic Hydrogenation of this compound using Pd/C
This protocol describes a standard lab-scale procedure for the selective reduction of the nitro group.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Methanol (or Ethanol), reagent grade
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or another filter aid
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
Vessel Preparation: Place this compound (e.g., 2.22 g, 10 mmol) into a suitable hydrogenation vessel equipped with a magnetic stir bar.
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst (e.g., 106 mg for 10 mol% Pd). Safety Note: Wet Pd/C is safer to handle than dry, which can be pyrophoric.
-
Solvent Addition: Add methanol (e.g., 50 mL) to the vessel.
-
Inerting: Seal the vessel and purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove all oxygen.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. For a balloon setup, simply inflate the balloon with H₂. For a Parr apparatus, pressurize to the desired level (e.g., 50 psi).
-
Reaction: Begin vigorous stirring. The reaction is often exothermic, so initial cooling might be necessary for larger scales. Monitor the reaction progress by TLC or LC-MS by periodically taking small, filtered aliquots. The reaction is typically complete within 2-6 hours.
-
Completion & Purging: Once the starting material is consumed, stop the stirring and carefully vent the hydrogen gas. Purge the vessel with inert gas 3-5 times.
-
Filtration: Dilute the reaction mixture with more solvent if necessary. Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-(trifluoromethoxy)aniline, which can be purified further by recrystallization or chromatography if needed.
Comparison of Common Catalyst Systems for Nitroarene Reduction
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| H₂ / Pd/C | 1-4 atm H₂, Room Temp, MeOH/EtOH | High activity, cost-effective, good selectivity.[3] | Can cleave labile groups (e.g., Cbz, benzyl ethers, aryl halides).[3] |
| H₂ / Raney® Ni | 1-4 atm H₂, Room Temp, MeOH/EtOH | Less prone to causing dehalogenation.[3] | Pyrophoric, may require higher catalyst loading. |
| H₂ / PtO₂ | 1-3 atm H₂, Room Temp, AcOH/EtOH | Very high activity, effective for stubborn substrates. | More expensive, can reduce aromatic rings under harsh conditions. |
| NaBH₄ / CuFe₂O₄ | Room Temp, Aqueous medium | Mild conditions, avoids H₂ gas, reusable catalyst.[4][5] | Requires stoichiometric reducing agent, workup can be more complex. |
| NH₄HCO₂ / Pd/C | Reflux in MeOH/EtOH | Transfer hydrogenation; avoids high-pressure H₂. | Requires heating, byproduct removal necessary. |
Catalyst Screening and Optimization Workflow
References
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC. (2022-11-03). National Institutes of Health (NIH). [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022-07-10). Organic Process Research & Development - ACS Publications. [Link]
-
Trifluoromethylarylation of alkenes using anilines. (2023-10-27). Chemical Science (RSC Publishing). [Link]
-
Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021-03-23). Organic Letters - ACS Publications. [Link]
- Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC. (2016-01-19). National Institutes of Health (NIH). [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
Theoretical study on nitrobenzene hydrogenation to aniline catalyzed by M1/CeO2−x(111) single-atom catalysts. RSC Publishing. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. National Institutes of Health (NIH). [Link]
-
Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. (2023-05-12). Organic Process Research & Development - ACS Publications. [Link]
-
Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic. [Link]
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. PubMed. [Link]
-
Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. [Link]
-
Mechanism for trifluoromethylation of aniline. ResearchGate. [Link]
-
Catalytic reduction of 2-nitroaniline: a review. ResearchGate. [Link]
-
Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ResearchGate. [Link]
-
Optimization study for hydrogenation of nitrobenzene to aniline. ResearchGate. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews - ACS Publications. [Link]
-
Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Photocatalytic hydrogenation of nitrobenzene to aniline over titanium(iv) oxide using various saccharides instead of hydrogen gas. (2021-09-30). RSC Publishing. [Link]
-
Commercial Catalysts Screening for Liquid Phase Nitrobenzene Hydrogenation. ResearchGate. [Link]
-
Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC. National Institutes of Health (NIH). [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023-08-02). Chemistry LibreTexts. [Link]
-
Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation. DSpace@MIT. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Optimization of reaction conditions for hydrogenation of p-nitroaniline a. ResearchGate. [Link]
-
Nitrene transfer catalysts for enantioselective C–N bond formation. NSF Public Access Repository. [Link]
-
An investigation of palladium-catalyzed Stille-type cross-coupling of nitroarenes in perylenediimide series. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitro group. (2024-11-30). YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 4. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 4-Nitro-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the precise characterization of chemical intermediates is a cornerstone of quality, safety, and efficacy. 4-Nitro-2-(trifluoromethoxy)aniline, a key building block, demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound, drawing upon established techniques and field-proven insights.
Introduction: The Analytical Imperative
This compound is a specialized aromatic amine whose trifluoromethoxy and nitro functionalities are pivotal in the synthesis of a variety of active molecules, including herbicides and pharmaceuticals.[1] The isomeric purity of this intermediate is critical, as even trace amounts of positional isomers can impact the safety and efficacy of the final product. A multi-faceted analytical approach is therefore not just recommended, but essential.
This guide will navigate the primary analytical techniques for the characterization of this compound, providing both theoretical grounding and practical, step-by-step protocols. We will explore the nuances of chromatographic separations and the power of spectroscopic techniques to build a complete analytical profile of the molecule.
Chromatographic Techniques: Separating and Quantifying
Chromatography is the workhorse of analytical chemistry, indispensable for separating the target analyte from impurities and for accurate quantification. For a molecule like this compound, both gas and liquid chromatography offer distinct advantages.
Gas Chromatography (GC): A Powerful Tool for Volatile Analytes
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds. Given the nature of this compound, GC offers excellent resolution and sensitivity, particularly for identifying and quantifying isomeric impurities.[2]
The Rationale Behind the Method:
A robust GC method for the analysis of trifluoromethoxy-substituted anilines and their nitro-precursors has been developed and validated according to ICH guidelines.[2] This method is adept at separating positional isomers, which are the most likely process-related impurities. The choice of a mid-polarity capillary column, such as an AT-210 (a trifluoropropylmethyl polysiloxane stationary phase), is deliberate. This phase provides unique selectivity for polarizable analytes like aromatic nitro compounds. A flame ionization detector (FID) is a reliable choice for quantification due to its wide linear range and general response to organic compounds.
Comparative Performance of GC:
| Parameter | Performance |
| Selectivity | Excellent for positional isomers |
| Sensitivity | High, with LODs typically in the low µg/mL range |
| Analysis Time | Relatively fast, with run times often under 30 minutes |
| Sample Volatility | Requires the analyte to be thermally stable and volatile |
Experimental Protocol: GC-FID Analysis
Objective: To separate and quantify this compound and its potential positional isomers.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness (or equivalent)
-
Carrier Gas: Helium
GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 10 minutes at 240 °C
-
-
Carrier Gas Flow: Constant pressure of 10 psi
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as methanol or acetonitrile, in a 25 mL volumetric flask.
-
Dilute to volume with the same solvent.
-
Further dilute as necessary to fall within the linear range of the instrument.
Workflow for GC Analysis:
Caption: Workflow for the GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes
HPLC is a versatile technique suitable for a wide array of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For nitroanilines, reverse-phase HPLC (RP-HPLC) is the method of choice.
The Rationale Behind the Method:
RP-HPLC separates compounds based on their hydrophobicity. A C18 column is a standard choice, providing a non-polar stationary phase that effectively retains aromatic compounds like this compound. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is adjusted to achieve optimal separation. The inclusion of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of the aniline functional group. UV detection is highly effective due to the strong chromophores (nitro and aromatic ring) present in the molecule.
Comparative Performance of HPLC:
| Parameter | Performance |
| Versatility | Applicable to a wide range of compound polarities and volatilities |
| Selectivity | Can be readily optimized by adjusting mobile phase composition and column chemistry |
| Sensitivity | Good, with UV detection providing low ng on-column detection |
| Sample Throughput | Can be automated for high-throughput analysis |
Experimental Protocol: RP-HPLC-UV Analysis
Objective: To determine the purity of this compound by RP-HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.
-
Dilute this stock solution with the initial mobile phase composition (70:30 A:B) to a working concentration of about 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis:
Caption: Workflow for the HPLC analysis of this compound.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in a sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. When coupled with a chromatographic technique (GC-MS or LC-MS), it provides a high degree of certainty in compound identification.
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of the nitro group (-NO2), the trifluoromethoxy group (-OCF3), and potentially the entire trifluoromethyl group (-CF3). The fragmentation of aromatic nitro compounds often proceeds through the loss of NO and then CO.
Predicted Key Fragments:
| m/z | Possible Fragment |
| 222 | [M]+• (Molecular Ion) |
| 176 | [M - NO2]+ |
| 137 | [M - OCF3]+ |
| 153 | [M - CF3]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected ¹H NMR Spectral Features:
The ¹H NMR spectrum of this compound will display signals in the aromatic region, corresponding to the protons on the benzene ring. The electron-withdrawing nitro group and the trifluoromethoxy group will cause downfield shifts for adjacent protons. The amino group protons will appear as a broad singlet.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will be split into a quartet due to coupling with the three fluorine atoms. The carbons attached to the nitro and amino groups will also have characteristic chemical shifts.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3300 | N-H (Amine) | Stretching |
| 1640-1600 | N-H (Amine) | Bending |
| 1550-1490 | N-O (Nitro) | Asymmetric Stretching |
| 1360-1300 | N-O (Nitro) | Symmetric Stretching |
| 1280-1200 | C-O-C (Aryl ether) | Asymmetric Stretching |
| 1100-1000 | C-F (Trifluoromethoxy) | Stretching |
Conclusion: A Holistic Approach to Characterization
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. Gas and liquid chromatography are essential for separation and quantification, ensuring the purity of the intermediate. Mass spectrometry provides definitive molecular weight information and structural clues through fragmentation analysis. NMR spectroscopy offers an unparalleled level of detail for structural elucidation, while FTIR provides a rapid confirmation of the presence of key functional groups.
By employing this multi-technique approach, researchers, scientists, and drug development professionals can establish a robust and reliable analytical profile for this compound, ensuring its quality and suitability for its intended synthetic applications.
References
Sources
A Comparative Guide to HPLC and GC-MS Analysis for Purity Determination of 4-Nitro-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is paramount. One such critical intermediate is 4-Nitro-2-(trifluoromethoxy)aniline, a compound pivotal in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its molecular structure, featuring a nitro group and a trifluoromethoxy group on an aniline backbone, presents unique analytical challenges. Ensuring its purity is not merely a quality control checkpoint but a critical step that dictates the safety, efficacy, and stability of the final product.
This comprehensive technical guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity analysis of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to empower you to make informed decisions for your analytical needs.
The Critical Choice: HPLC vs. GC-MS
The selection of an appropriate analytical technique hinges on the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high throughput screening. For this compound, both HPLC and GC-MS offer viable paths to purity assessment, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds.[3] Given that many aromatic amines can be sensitive to high temperatures, HPLC presents a robust option.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[5] It provides excellent separation efficiency and definitive identification of impurities through mass spectral data.[6]
This guide will dissect the application of both techniques to this compound, providing you with the necessary data and insights to select the optimal method for your laboratory.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
HPLC is a highly precise method for separating and quantifying analytes, making it ideal for impurity profiling in drug substances.[7] For polar compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind the HPLC Method Design
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection. A C18 column is often chosen for the separation of polar starting materials from more non-polar products.[8] The mobile phase, typically a mixture of an organic solvent like acetonitrile and water, is selected to ensure good peak shape and resolution.[8][9] UV detection is suitable for aromatic nitro compounds which exhibit strong absorbance.[8]
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed to be a self-validating system, where the results' consistency and reproducibility are inherent to the method's design.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation for a wide range of polar and non-polar compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid helps to protonate silanol groups and improve peak shape. Acetonitrile is a common organic modifier providing good elution strength.[9] |
| Gradient | 0-20 min: 30-70% B20-25 min: 70% B25-30 min: 70-30% B30-35 min: 30% B | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 254 nm | Aromatic nitro compounds generally exhibit strong absorbance at this wavelength.[8] |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.
-
Further dilute to a final concentration of approximately 0.05 mg/mL for analysis.
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[10][11]
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[5] Its high sensitivity and the structural information provided by the mass spectrometer make it an invaluable tool for identifying unknown impurities.
Rationale for GC-MS Method Parameters
The choice of a suitable capillary column is crucial for achieving good separation of positional isomers and other related impurities.[12][13] The temperature program is optimized to ensure that all analytes are eluted with good peak shape in a reasonable time. Electron Ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, aiding in library matching and structural elucidation.
Experimental Protocol: GC-MS Analysis
This protocol is designed for robust and reliable impurity identification and quantification.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| GC Column | AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness | A mid-polarity column suitable for the separation of aromatic amines and their isomers.[12][13] |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that provides good chromatographic efficiency.[13] |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Oven Program | Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature program designed to separate a range of potential impurities with varying volatilities. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that generates reproducible mass spectra for library matching. |
| Mass Range | 40-450 m/z | A wide mass range to capture the molecular ion and key fragments of the analyte and potential impurities. |
| Solvent Delay | 3 min | Prevents the solvent peak from overwhelming the detector. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of HPLC-grade methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: The GC-MS method should be validated in accordance with ICH guidelines, focusing on specificity, linearity, accuracy, precision, and limits of detection and quantification.[14][15]
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific analytical goals. The following table provides a direct comparison of the two techniques for this application.
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds.[5] |
| Selectivity | Good selectivity based on retention time. | Excellent selectivity due to both chromatographic separation and mass spectral data. |
| Sensitivity | Generally good, but can be limited by the chromophore of the analyte. | Typically very high sensitivity, especially with selected ion monitoring (SIM). |
| Impurity Identification | Tentative identification based on retention time comparison with standards. | Definitive identification based on mass spectral fragmentation patterns and library matching. |
| Quantification | Excellent for accurate and precise quantification. | Good for quantification, but may require deuterated internal standards for highest accuracy. |
| Sample Preparation | Simple dissolution and dilution. | Simple dissolution and filtration. Derivatization may be needed for some polar amines, but likely not for this compound.[4] |
| Speed | Analysis times can be longer due to gradient elution. | Faster analysis times are often achievable. |
| Instrumentation Cost | Generally lower initial cost compared to GC-MS. | Higher initial investment. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and complementary techniques for assessing the purity of this compound.
HPLC with UV detection is the recommended technique for routine quality control and quantitative purity assessment. Its robustness, precision, and lower cost make it ideal for high-throughput environments where the primary goal is to determine the percentage purity and quantify known impurities.
GC-MS is the superior choice for impurity identification and for the analysis of trace-level volatile impurities. The definitive structural information provided by the mass spectrometer is invaluable during process development, troubleshooting, and for the characterization of unknown peaks observed in the HPLC chromatogram.
Ultimately, a comprehensive analytical strategy for this compound may involve the use of both techniques. HPLC can be employed for routine purity testing, with GC-MS utilized as a confirmatory and investigative tool to ensure the highest level of product quality and safety.
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- SIELC. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column. Accessed January 2026.
- Manjunath, H. R., et al. "4-Nitro-2-phenoxyaniline." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 5, 2010, pp. o1255.
- Patel, P., et al. "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis." Journal of Pharmaceutical and Allied Sciences, 2023.
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A Definitive Guide to Purity Assay: Quantitative NMR for 4-Nitro-2-(trifluoromethoxy)aniline
In the landscape of pharmaceutical development and quality control, the precise determination of an active pharmaceutical ingredient's (API) purity is not merely a regulatory requirement; it is the bedrock of safety and efficacy. For novel chemical entities like 4-Nitro-2-(trifluoromethoxy)aniline, establishing a robust and accurate assay method is a critical early-stage milestone. While chromatographic techniques have long been the workhorses of purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method, offering distinct advantages in terms of accuracy, universality, and traceability.[1][2]
This guide provides an in-depth comparison of qNMR with traditional chromatographic methods for the purity assay of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol, and offer supporting data to guide researchers and drug development professionals in selecting the most appropriate analytical strategy.
The Principle of qNMR: A Foundation of Stoichiometric Certainty
Unlike chromatographic methods that rely on compound-specific response factors, the fundamental principle of qNMR is elegantly simple and powerful: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4][5] This stoichiometric relationship means that for any molecule in a solution, every proton (in ¹H qNMR) has the same intrinsic response. This allows for the direct comparison of a target analyte to a certified internal standard of known purity and structure, without the need for a reference standard of the analyte itself.[6] This unique feature positions qNMR as a primary ratio method of measurement, traceable to the International System of Units (SI) through a certified reference material.[7]
Designing a Self-Validating qNMR Protocol for this compound
A robust analytical method is one that is not only accurate but also inherently self-validating. The following protocol for the ¹H qNMR assay of this compound is designed with this principle in mind, explaining the critical reasoning behind each step. The process can be broken down into four key stages: Method Planning, Sample Preparation, Data Acquisition, and Data Processing.[8]
Method Planning & Rationale
Analyte and Internal Standard (IS) Selection: The analyte, this compound, possesses several distinct protons on its aromatic ring. For quantification, we must select a signal that is well-resolved and free from overlap with any potential impurities or the internal standard.
The choice of an internal standard is the most critical decision in developing a qNMR assay. An ideal IS must meet several criteria:
-
High Purity: Must be a certified reference material (CRM) with a known, high purity (typically >99.5%).[9]
-
Chemical Inertness: It must not react with the analyte, solvent, or trace moisture.[10]
-
Signal Simplicity & Separation: It should ideally have a simple spectrum (e.g., a few sharp singlets) with signals that do not overlap with any analyte signals.[8][10]
-
Solubility: It must be fully soluble in the chosen deuterated solvent.[4][9]
-
Low Volatility: To prevent concentration changes during sample preparation.[11]
For this compound, Maleic Anhydride is an excellent choice. It is a highly pure, stable solid with two equivalent olefinic protons that produce a sharp singlet around 7.0-7.3 ppm in DMSO-d₆, which is typically clear of the aromatic signals of the analyte.
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is essential for accurate quantification.[4][8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solvating power for a wide range of organic compounds, including nitroanilines.
Experimental Workflow: A Step-by-Step Protocol
Detailed Steps:
-
Preparation of the Sample:
-
Using a calibrated microbalance with at least 0.01 mg readability, accurately weigh approximately 15 mg of this compound into a clean glass vial. Record the weight (m_ analyte). The use of an anti-static device is recommended to minimize weighing errors.[8]
-
To the same vial, add approximately 5 mg of certified Maleic Anhydride internal standard. Record the exact weight (m_IS_).
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Securely cap the vial and vortex for at least 60 seconds to ensure complete dissolution and homogeneity. A brief sonication may be used if necessary.
-
Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer (a field strength of 400 MHz or higher is recommended for better signal dispersion).[8]
-
Allow the sample to thermally equilibrate inside the probe for at least 5 minutes.[11]
-
Perform standard instrument tuning, locking, and shimming procedures to achieve sharp, symmetrical peak shapes. Poor shimming is a significant source of integration error.[11]
-
Acquire the ¹H NMR spectrum using parameters optimized for quantification. The causality for these parameters is crucial:
-
Pulse Program: A simple 90° pulse-acquire sequence (zg30 or similar) is preferred.
-
Relaxation Delay (d1): This is the most critical parameter for accuracy. The delay must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being integrated (both analyte and IS). A conservative delay of 30-60 seconds is often sufficient for small molecules but should be experimentally verified via an inversion-recovery experiment for a new method.[10] Insufficient relaxation leads to signal saturation and underestimation of the integral.
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest integral being used.[11] For the specified sample concentration, 8 to 16 scans are typically adequate.
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully and manually phase the spectrum to ensure all peaks have a pure absorption shape. Automated phasing routines are often insufficient for high-accuracy qNMR.[8]
-
Apply a baseline correction to ensure a flat, zero-baseline across the spectrum.
-
Integrate a well-resolved, characteristic signal for the analyte (I_analyte_) and the singlet for the internal standard (I_IS_). The integration region should cover at least 20 times the half-height width of the peak.
-
Calculate the purity of the analyte using the following master equation[8][10]:
Purity_analyte_ (%) = (I_analyte_ / I_IS_) * (N_IS_ / N_analyte_) * (M_analyte_ / M_IS_) * (m_IS_ / m_analyte_) * Purity_IS_ (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal (e.g., N_IS_ = 2 for maleic anhydride)
-
M: Molar mass of the compound
-
m: Mass from the balance
-
Purity_IS_: Certified purity of the internal standard
-
-
Comparative Analysis: qNMR vs. Chromatographic Methods
While qNMR provides a primary measure of purity, methods like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) are common alternatives.[1] A direct comparison reveals the distinct advantages and contexts for each technique.
Performance Data Summary
The following table presents a summary of expected performance data from validated methods for the assay of this compound.
| Parameter | ¹H qNMR | HPLC-UV | GC-FID |
| Principle | Primary Ratio Method | Comparative (External Standard) | Comparative (External Standard) |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.0% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.997 |
| Analyte Ref. Std. Required? | No (uses certified IS) | Yes | Yes |
| Structural Confirmation | Yes (Inherent to method) | No | No |
| Considerations | Higher initial capital cost; requires expertise in parameter optimization. | Response factors for impurities must be determined or assumed to be 1.0. | Analyte must be volatile and thermally stable; derivatization may be needed for similar polar compounds.[12] |
Discussion of Comparative Merits
-
For Definitive Purity Assignment: qNMR is the superior method. Its status as a primary method means it can be used to certify the purity of in-house reference standards, which can then be used to calibrate routine HPLC or GC methods.[1][10] It is a non-destructive technique, preserving the sample for further analysis.[2]
-
For Routine Quality Control (QC): Once a process is established, HPLC-UV is often more practical due to its higher throughput, automation capabilities, and lower per-sample run time.[8] It also typically offers better sensitivity for quantifying trace-level impurities.[13]
-
For Volatile Impurities: GC-FID is exceptionally sensitive for detecting and quantifying residual solvents or other volatile organic impurities, a task for which it often outperforms both qNMR and HPLC. However, the thermal lability of many aniline derivatives can make GC analysis challenging.
Conclusion
For the accurate and defensible purity assay of this compound, quantitative NMR stands out as the gold standard method. Its foundation in the direct proportionality between signal and molar concentration eliminates the systematic errors associated with compound-specific response factors inherent in chromatographic techniques. While HPLC and GC are invaluable tools for routine QC and specific impurity profiling, qNMR provides the ultimate benchmark of purity. By following a meticulously planned and validated protocol, researchers and drug development professionals can generate highly accurate, traceable, and unambiguous purity data, ensuring the quality and integrity of their chemical entities from discovery through to production.
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Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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United States Pharmacopeia. (n.d.). Stimuli Article (qNMR). USP. [Link]
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Claridge, T., & Nader, A. (2017, November). Quantitative NMR Spectroscopy. University of Oxford. [Link]
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Mestrelab Research. (n.d.). What is qNMR and why is it important? Mestrelab Resources. [Link]
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ResearchGate. (2022, October 13). (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]
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LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]
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Bentham Science Publishers. (2022, November 1). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Bentham Science. [Link]
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RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
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U.S. Food and Drug Administration. (2015, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Liu, M., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 793. [Link]
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A Comparative Guide to the Synthetic Routes of 4-Nitro-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Nitro-2-(trifluoromethoxy)aniline
This compound is a valuable fluorinated building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making it a desirable feature in drug design. The nitro and amino functionalities provide versatile handles for further chemical transformations. This guide provides a comparative analysis of two primary synthetic routes to this important intermediate, offering insights into the strategic considerations for selecting an appropriate method based on laboratory or industrial scale requirements.
Route 1: Electrophilic Nitration of 2-(Trifluoromethoxy)aniline via Acetanilide Protection
This classical approach leverages the directing effects of substituents on an aromatic ring. To achieve regioselective nitration at the para-position to the amino group and avoid undesirable side reactions, the highly activating amino group is first protected as an acetanilide.
Causality of Experimental Choices
The acetylation of the starting material, 2-(trifluoromethoxy)aniline, is a critical step. The strongly activating and ortho-, para-directing amino group can lead to multiple nitration products and oxidation under harsh nitrating conditions.[1][2][3] Conversion to the less activating acetamido group mitigates these issues and sterically hinders nitration at the ortho position, favoring the desired 4-nitro product. The subsequent deprotection under basic or acidic conditions regenerates the aniline functionality. A similar strategy has been successfully employed in the synthesis of 4-nitro-3-trifluoromethylaniline, demonstrating the viability of this approach for structurally related compounds.[4]
Experimental Protocol
Step 1: Acetylation of 2-(Trifluoromethoxy)aniline
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethoxy)aniline in a non-protic solvent such as toluene.
-
Heat the solution to approximately 50-55°C.
-
Slowly add acetyl chloride to the reaction mixture.
-
Maintain the temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, and the resulting solid, N-(2-(trifluoromethoxy)phenyl)acetamide, can be isolated by filtration.
Step 2: Nitration of N-(2-(Trifluoromethoxy)phenyl)acetamide
-
To a flask containing concentrated nitric acid, add the N-(2-(trifluoromethoxy)phenyl)acetamide from the previous step.
-
Carefully heat the mixture to 60-65°C.
-
After the reaction is complete, pour the reaction mixture into ice water to precipitate the product.
-
Filter and wash the solid with water to obtain 4'-Nitro-2'-(trifluoromethoxy)acetanilide.
Step 3: Deprotection of 4'-Nitro-2'-(trifluoromethoxy)acetanilide
-
Suspend the 4'-Nitro-2'-(trifluoromethoxy)acetanilide in an alcoholic solvent like ethanol.
-
Add a base, such as potassium carbonate, to the mixture.
-
Heat the reaction to reflux until the deprotection is complete.
-
Cool the reaction mixture and add water to precipitate the final product.
-
Filter, wash with water, and dry to yield this compound.
Visualization of Route 1
Caption: Route 1: Synthesis via Acetanilide Protection and Nitration.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This route offers a more direct approach by constructing the aniline functionality through a nucleophilic aromatic substitution reaction on a pre-functionalized aromatic ring. The presence of a strong electron-withdrawing group, such as a nitro group, is essential to activate the ring for nucleophilic attack.
Causality of Experimental Choices
The success of this route hinges on the principles of nucleophilic aromatic substitution (SNAr). A halogen (typically chlorine or fluorine) is displaced by a nucleophile (ammonia in this case). The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex.[5] A patent describing the synthesis of the isomeric 2-nitro-4-trifluoromethylaniline from 4-chloro-3-nitro-benzotrifluoride and aqueous ammonia in high yield (99%) and purity (>98%) provides a strong precedent for the feasibility and efficiency of this strategy.[6]
Experimental Protocol
-
In a pressure-rated autoclave, charge 1-chloro-2-(trifluoromethoxy)-4-nitrobenzene with an excess of aqueous ammonia.
-
Optionally, a copper catalyst can be added to facilitate the reaction.
-
Seal the autoclave and heat the reaction mixture to a temperature between 100°C and 120°C. The reaction will proceed under pressure.
-
Maintain the temperature for several hours until the reaction is complete (monitored by HPLC or GC).
-
Cool the reactor to room temperature and vent any excess pressure.
-
The solid product can be isolated by filtration, washed with water, and dried.
Visualization of Route 2
Caption: Route 2: Synthesis via Nucleophilic Aromatic Substitution.
Comparative Analysis
| Feature | Route 1: Electrophilic Nitration | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 2-(Trifluoromethoxy)aniline, Acetyl Chloride, Nitric Acid | 1-Chloro-2-(trifluoromethoxy)-4-nitrobenzene, Aqueous Ammonia |
| Number of Steps | 3 (Protection, Nitration, Deprotection) | 1 |
| Potential Yield | Moderate to high, dependent on regioselectivity and deprotection efficiency. | Potentially very high, as demonstrated by analogous reactions.[6] |
| Purity | May require purification to remove isomeric impurities. | Can be very high, often with minimal byproducts.[6] |
| Scalability | Readily scalable, using common laboratory and industrial procedures. | Requires specialized high-pressure equipment (autoclave), which may be a consideration for scalability. |
| Safety & Handling | Involves handling of corrosive acids (nitric acid). | Involves high-pressure reactions and handling of ammonia. |
| Atom Economy | Lower due to the use of a protecting group. | Higher, as it is a more direct conversion. |
Conclusion and Recommendations
Both synthetic routes present viable pathways to this compound.
-
Route 1 (Electrophilic Nitration) is a versatile and well-understood method suitable for laboratory-scale synthesis where high-pressure equipment may not be readily available. The multi-step nature, however, impacts the overall efficiency and atom economy.
-
Route 2 (Nucleophilic Aromatic Substitution) is a highly efficient and atom-economical approach that can deliver the product in high yield and purity in a single step. This method is likely the preferred route for industrial-scale production, provided the necessary high-pressure reaction infrastructure is in place.
The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, and cost considerations.
References
- CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.
- EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. [Link]
- EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. St. Catherine University SOPHIA. [Link]
-
Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]
-
Nitration of aniline. Chemistry Stack Exchange. [Link]
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Nitration of Aniline (video). Khan Academy. [Link]
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Preparation of 4-nitroacetanilide. PrepChem.com. [Link]
-
Nitration of aniline. YouTube. [Link]
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Reactivity comparison between 4-Nitro-2-(trifluoromethoxy)aniline and other nitroanilines
Introduction: Beyond Simple Building Blocks
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, nitroanilines serve as foundational scaffolds for constructing complex molecular architectures. Their dual functionality—a nucleophilic amino group and an electron-deficient nitro-aromatic ring—offers a versatile platform for a myriad of chemical transformations. However, not all nitroanilines are created equal. The introduction of additional substituents dramatically alters their reactivity profile, enabling fine-tuned synthetic strategies.
This guide provides an in-depth comparative analysis of 4-Nitro-2-(trifluoromethoxy)aniline , a highly functionalized aniline, against its structural relatives. We will move beyond a simple catalog of properties to explore the underlying electronic and steric principles that govern its reactivity. By understanding the causal relationships between structure and chemical behavior, researchers can better predict reaction outcomes and design more efficient, robust synthetic routes. This document is intended for chemical researchers, process chemists, and drug development professionals who utilize substituted anilines as key intermediates.
Pillar 1: The Theoretical Framework—Understanding Substituent Effects
The reactivity of any substituted aniline is a direct consequence of the electronic dialogue between the substituents and the aromatic ring. This dialogue is governed by two primary forces: inductive and resonance effects.
-
Inductive Effect (I): This is an electronic effect transmitted through sigma (σ) bonds, driven by the electronegativity differences between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) push electron density towards it (+I effect).
-
Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons across the aromatic system. Groups with lone pairs (e.g., -NH₂, -OR) can donate electron density into the ring (+M effect), whereas groups with π-bonds to electronegative atoms (e.g., -NO₂) can withdraw electron density (-M effect).
The overall reactivity of the aniline nitrogen (its basicity and nucleophilicity) and the aromatic ring (its susceptibility to electrophilic or nucleophilic attack) depends on the net balance of these effects.
The Unique Electronic Signature of the Trifluoromethoxy (-OCF₃) Group
The trifluoromethoxy group is of particular interest and is often termed a "super-halogen" for its potent electronic properties.[1] Unlike a simple methoxy group (-OCH₃), which is a strong resonance donor (+M) and weak inductive withdrawer (-I), the -OCF₃ group's character is dominated by the intense inductive pull of the three fluorine atoms. This powerful -I effect completely overrides the oxygen's potential to act as a resonance donor.[2] Consequently, the -OCF₃ group functions as a strong, lipophilic electron-withdrawing group.[1][2]
Similarly, the trifluoromethyl (-CF₃) group is a powerful EWG due to the -I effect of the fluorine atoms.[3][4] The nitro group (-NO₂) is one of the most powerful EWGs, acting through both a strong -I and a strong -M effect, which delocalizes the ring's electron density onto its oxygen atoms.[5][6]
Diagram 1: Electronic Effects on this compound
Caption: Dominant electron-withdrawing effects in the target molecule.
A quantitative way to assess these electronic influences is through Hammett constants (σ) .[7] These empirically derived values quantify the electron-donating or -withdrawing ability of a substituent. A positive σ value indicates an EWG, while a negative value signifies an EDG.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Primary Electronic Effect |
| -NO₂ | +0.78 | +0.71 | Strong -I, Strong -M |
| -OCF₃ | +0.35 | +0.40 | Strong -I |
| -CF₃ | +0.54 | +0.43 | Strong -I |
| -Cl | +0.23 | +0.37 | -I > +M |
| -H | 0.00 | 0.00 | Reference |
| -OCH₃ | -0.27 | +0.12 | Strong +M, Weak -I |
| Note: Hammett constants are sourced from authoritative chemical literature and databases.[8] |
Pillar 2: Comparative Reactivity Analysis
The combination of a para-nitro group and an ortho-trifluoromethoxy group makes this compound an extreme case among substituted anilines. Both groups work synergistically to pull electron density from the aromatic ring and, critically, from the amino group's nitrogen atom.
A. Basicity and Nucleophilicity of the Amino Group
The most direct consequence of these powerful EWGs is a drastic reduction in the basicity of the amino group. The lone pair on the nitrogen is significantly less available for protonation or for acting as a nucleophile.
Comparative pKₐH (Conjugate Acid pKₐ) Data
| Compound | Structure | Key Substituents | Predicted/Experimental pKₐH | Reactivity Implication |
| Aniline | -H | 4.63 | Baseline basicity. | |
| 4-Nitroaniline | 4-NO₂ | 1.0[9] | Significantly reduced basicity due to the para-nitro EWG. | |
| 4-Nitro-3-(trifluoromethyl)aniline | 4-NO₂, 3-CF₃ | <1.0 | Further reduction in basicity from the additional -CF₃ EWG. | |
| This compound | 4-NO₂, 2-OCF₃ | <<1.0 (Predicted) | Extremely low basicity. The amino group is exceptionally non-nucleophilic. |
This extremely low basicity has profound implications for common aniline reactions.
B. Diazotization Reactivity
Diazotization, the reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, is a cornerstone of aromatic chemistry.[10][11] The reaction mechanism hinges on the nucleophilic attack of the amine nitrogen on the nitrosonium ion (NO⁺).
Diagram 2: Generalized Diazotization Mechanism
Caption: Key stages in the conversion of an aniline to a diazonium salt.
Reactivity Comparison:
-
Aniline/Toluidine: React rapidly at 0-5 °C.
-
4-Nitroaniline: Reacts significantly slower. The reduced nucleophilicity of the amine requires more forcing conditions or longer reaction times.
-
This compound: This substrate is expected to be extremely sluggish towards diazotization. The exceptionally low nucleophilicity of the amino group makes the initial attack on the nitrosonium ion the rate-limiting and very difficult step. Achieving complete conversion may require elevated temperatures, which poses a significant safety risk as diazonium salts can be explosive when not kept cold.[12]
C. Nucleophilic Aromatic Substitution (SNAr) Potential
While the amine group is deactivated, the aromatic ring itself is rendered extremely electron-poor. This makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr), should a suitable leaving group be present on the ring.[5] The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]
The rate of an SNAr reaction is accelerated by:
-
The presence of strong electron-withdrawing groups (like -NO₂, -OCF₃) ortho and/or para to the leaving group. These groups stabilize the negative charge of the Meisenheimer intermediate.[6]
-
A good leaving group (F > Cl > Br > I is the typical reactivity order for SNAr, counterintuitive to SN1/SN2).
For a hypothetical substrate like 1-Chloro-4-nitro-2-(trifluoromethoxy)benzene , the reactivity towards a nucleophile (e.g., sodium methoxide) would be exceptionally high. Both the ortho -OCF₃ and the para -NO₂ groups would effectively stabilize the negative charge formed when the nucleophile attacks the carbon bearing the chlorine atom.
Diagram 3: SNAr Mechanism and Intermediate Stabilization
Caption: The addition-elimination pathway of SNAr reactions.
Pillar 3: Experimental Protocols & Self-Validating Systems
To empirically validate the reactivity principles discussed, a well-designed experimental protocol is essential. The following outlines a workflow for comparing the diazotization rates, designed as a self-validating system where reaction progress is monitored quantitatively.
Experimental Protocol: Comparative Analysis of Diazotization Rates via Azo Dye Formation
This protocol explains the causality behind the experimental choices, ensuring a robust and reproducible comparison.
Objective: To determine the relative reaction rates of diazotization for Aniline, 4-Nitroaniline, and this compound.
Principle: The rate of formation of the diazonium salt will be measured indirectly. Aliquots of the reaction mixture are removed at set time intervals and immediately quenched with a solution of a coupling agent (2-naphthol). The diazonium salt rapidly couples with 2-naphthol to form a brightly colored and stable azo dye. The concentration of this dye, which is directly proportional to the concentration of the diazonium salt formed, is quantified using UV-Visible spectrophotometry.
Diagram 4: Experimental Workflow for Rate Comparison
Caption: Workflow for kinetic analysis of diazotization.
Step-by-Step Methodology:
-
System Preparation (Causality: Ensure Stoichiometry & Stability):
-
Prepare 0.1 M solutions of each test aniline in 3 M HCl. The excess strong acid is critical to fully protonate the aniline (even the weakly basic ones) to ensure solubility and to provide the necessary protons for generating the nitrosonium ion from sodium nitrite.[10]
-
Prepare a 0.1 M solution of sodium nitrite in deionized water.
-
Prepare a quenching solution of 0.2 M 2-naphthol in 2 M NaOH. The alkaline conditions are required for the electrophilic azo coupling reaction to proceed rapidly.
-
Set up a UV-Vis spectrophotometer and determine the λₘₐₓ for the azo dye formed from a pilot reaction.
-
-
Reaction Execution (Causality: Control Temperature & Time):
-
Place 10 mL of the aniline/HCl solution in a jacketed beaker maintained at 2.0 ± 0.5 °C with a circulating chiller. Constant and low temperature is paramount because diazonium salts are thermally unstable and can decompose, leading to inaccurate results and potential hazards.[12]
-
At time t=0, add 10 mL of the pre-chilled 0.1 M NaNO₂ solution with vigorous stirring. Start the timer immediately.
-
-
Sampling and Quenching (Causality: Halt Reaction & Develop Signal):
-
At predetermined time points (e.g., 1, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture using a calibrated micropipette.
-
Immediately dispense the aliquot into a cuvette containing 2.9 mL of the alkaline 2-naphthol solution. The immediate quenching halts the diazotization reaction in the aliquot and allows for the rapid formation of the stable, colored azo dye for analysis.
-
-
Data Acquisition and Analysis (Causality: Quantify Progress):
-
After allowing 2 minutes for the coupling reaction to complete, measure the absorbance of the solution at the predetermined λₘₐₓ.
-
Plot absorbance versus time for each of the three anilines.
-
The initial slope of each curve is proportional to the initial rate of the reaction. Comparing these slopes provides the relative reactivity of each aniline under identical conditions.
-
Expected Outcome: The plot will clearly show a rapid increase in absorbance for aniline, a much slower increase for 4-nitroaniline, and a nearly flat line for this compound, quantitatively demonstrating the profound deactivating effect of its substituents.
Conclusion and Outlook
This compound is a specialty chemical building block whose reactivity is dominated by the powerful, synergistic electron-withdrawing nature of its nitro and trifluoromethoxy substituents. This guide has demonstrated that this unique electronic profile leads to two key behavioral characteristics:
-
Deactivated Nucleophilicity: The amino group is exceptionally non-basic and non-nucleophilic. Consequently, reactions that rely on the amine's nucleophilic character, such as diazotization, are significantly retarded compared to less substituted nitroanilines. Synthetic chemists must anticipate the need for more forcing conditions for such transformations, while carefully managing the thermal stability of intermediates like diazonium salts.
-
Activated Ring for SNAr: Conversely, the aromatic ring is rendered highly electron-deficient. This makes related structures containing a leaving group exceptionally reactive towards nucleophilic aromatic substitution, providing a powerful tool for C-N, C-O, and C-S bond formation at the ring.
By understanding these fundamental principles, researchers can leverage the distinct reactivity of this compound to their advantage, employing it in sophisticated synthetic strategies where its unique electronic properties are not a hindrance, but a design element.
References
-
4-Nitroaniline - Wikipedia. Wikipedia. [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Link]
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Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda Blog. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC). [Link]
-
Hammett equation - Wikipedia. Wikipedia. [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. ResearchGate. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health (NIH). [Link]
-
A survey of Hammett substituent constants and resonance and field parameters. ACS Publications. [Link]
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The diazotization process. ResearchGate. [Link]
- Synthesis method of substituted nitroaniline - Google Patents.
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]
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Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. [Link]
-
Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Diazotization of Aniline Derivatives: Nitrous Acid Test. ChemEd X. [Link]
-
Selection of Hammett constant σ+ values for selected functional groups. ResearchGate. [Link]
-
An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. ResearchGate. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Chem LibreTexts. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu. [Link]
-
Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Amines. University of Calgary. [Link]
-
Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [Link]
-
Problem Set #3 – Solutions. McGill University. [Link]
-
4-(Trifluoromethoxy)aniline | C7H6F3NO. PubChem. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Nitro-2-(trifluoromethoxy)aniline Isomers
Introduction: The Analytical Challenge of Positional Isomerism
In the landscape of pharmaceutical and agrochemical development, substituted anilines are foundational building blocks.[1][2] Compounds like 4-Nitro-2-(trifluoromethoxy)aniline and its positional isomers are critical intermediates, where the precise arrangement of the nitro (-NO2), trifluoromethoxy (-OCF3), and amino (-NH2) groups on the aromatic ring dictates the reactivity and ultimate properties of the target molecule.[2] However, synthetic routes can often yield a mixture of these isomers, which possess nearly identical molecular weights and similar physical properties, making their differentiation by simple chromatographic or physical methods a significant challenge.
This guide provides an in-depth, objective comparison of this compound and its key positional isomers: 2-Nitro-4-(trifluoromethoxy)aniline and 3-Nitro-4-(trifluoromethoxy)aniline. We will dissect their spectroscopic "fingerprints" across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), providing the experimental data and foundational principles necessary for their unambiguous identification. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently characterize these crucial synthetic intermediates.
Molecular Structures Under Investigation
A clear visual representation is paramount before delving into the spectral data. The substitution pattern is the sole difference between these molecules, yet it induces profound changes in their electronic environments.
Figure 1: Chemical structures of the primary isomers.
Comparative Spectroscopic Analysis
The key to differentiating these isomers lies in how the electron-donating amino group and the electron-withdrawing nitro and trifluoromethoxy groups influence the local electronic environment of the protons, carbons, and the overall molecular vibrations and electronic transitions.
¹H NMR Spectroscopy: Deciphering the Aromatic Fingerprint
Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and, more importantly, the coupling patterns of the three aromatic protons provide a unique and definitive signature for each substitution pattern. The strongly electron-withdrawing nitro group deshields ortho and para protons, shifting them downfield, while the amino group has a shielding effect on its ortho and para protons.
Table 1: Comparative ¹H NMR Spectral Data (Aromatic Region)
| Isomer | Proton 1 (δ, ppm, mult., J Hz) | Proton 2 (δ, ppm, mult., J Hz) | Proton 3 (δ, ppm, mult., J Hz) | Rationale for Pattern |
| 4-Nitro-2-(OCF₃)aniline | ~7.9-8.1 (d) | ~7.7-7.9 (dd) | ~6.8-7.0 (d) | Protons exhibit ortho and meta coupling, reflecting their adjacent and separated positions. The proton ortho to the nitro group is furthest downfield. |
| 2-Nitro-4-(OCF₃)aniline | ~8.2-8.4 (d) | ~7.2-7.4 (dd) | ~6.9-7.1 (d) | The proton ortho to the nitro group and adjacent to the amine is the most deshielded. The remaining two protons show clear ortho and meta coupling. |
| 3-Nitro-4-(OCF₃)aniline | ~7.5-7.7 (d) | ~7.3-7.5 (dd) | ~6.8-7.0 (d) | The protons ortho and meta to the amino group result in distinct signals. The proton between the nitro and amino groups is significantly influenced by both. |
Note: Predicted chemical shifts are based on established substituent effects. Actual values may vary slightly based on solvent and concentration.
¹⁹F and ¹³C NMR Spectroscopy: Corroborative Evidence
While ¹H NMR is often sufficient, ¹⁹F and ¹³C NMR provide excellent confirmatory data.
-
¹⁹F NMR: A single, sharp singlet is expected for the -OCF₃ group in all isomers. However, its chemical shift will be subtly different for each isomer due to the varying electronic environment imparted by the nitro and amino groups' relative positions. These small but measurable differences can serve as a secondary confirmation.
-
¹³C NMR: The chemical shifts of the aromatic carbons are highly sensitive to the attached functional groups. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to the nitro and amino groups will also have characteristic shifts, providing a complete structural picture.
Infrared (IR) Spectroscopy: Functional Group Vibrations
IR spectroscopy confirms the presence of the key functional groups. While all isomers will show characteristic bands for N-H, N-O, and C-F stretches, the exact positions of the N-O stretching bands can be informative. Conjugation with the electron-donating amino group can influence the bond order of the nitro group, causing slight shifts in its stretching frequencies.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Vibration | Expected Range (cm⁻¹) | Significance |
| N-H Stretch (Amine) | 3300 - 3500 | Typically two bands (symmetric & asymmetric) for the primary amine.[3] |
| Aromatic C-H Stretch | 3000 - 3100 | Confirms the aromatic core. |
| NO₂ Asymmetric Stretch | 1500 - 1560 | The position is sensitive to the electronic environment of the aromatic ring.[4][5] |
| NO₂ Symmetric Stretch | 1330 - 1370 | Paired with the asymmetric stretch, this confirms the nitro group.[4][6] |
| C-O-C Stretch (-OCF₃) | 1200 - 1300 | Strong absorption related to the ether linkage. |
| C-F Stretch (-OCF₃) | 1100 - 1200 | Typically very strong, characteristic of fluorinated compounds. |
The primary diagnostic value of IR is in confirming the presence of all three functional groups on the aromatic ring. Subtle shifts in the nitro group's absorptions between isomers can provide supporting, but typically not definitive, evidence of identity compared to NMR.
UV-Vis Spectroscopy: Probing Electronic Transitions
The UV-Vis spectrum is governed by the electronic transitions within the molecule, particularly the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting nitro group. The efficiency of this charge transfer is highly dependent on the relative positions of these groups.
-
For isomers where the -NH₂ and -NO₂ groups are para or ortho to each other (e.g., 4-Nitro-x-aniline or 2-Nitro-x-aniline), a strong ICT band is expected at a longer wavelength (a bathochromic or red shift).
-
When the groups are meta, the conjugation is disrupted, leading to a weaker absorption at a shorter wavelength (a hypsochromic or blue shift).
This makes UV-Vis a rapid, qualitative tool for distinguishing isomers with para/ortho relationships from those with meta relationships. Aromatic nitro compounds generally absorb at longer wavelengths than their non-nitrated counterparts due to extended conjugation.[6]
Mass Spectrometry: Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation patterns. All isomers will exhibit a molecular ion (M⁺˙) peak corresponding to their shared molecular formula, C₇H₅F₃N₂O₃ (Nominal Mass: 222 g/mol ).[7] The differentiation arises from the preferred fragmentation pathways.
Table 3: Predicted Key Fragment Ions (m/z)
| Fragmentation Pathway | Resulting Ion (m/z) | Plausibility & Rationale |
| Loss of •NO₂ | 176 | A common fragmentation for aromatic nitro compounds. |
| Loss of •OCF₃ | 139 | Cleavage of the ether bond is a likely pathway. |
| Loss of COCF₃ | 125 | Rearrangement followed by loss of a trifluoroacetyl radical. |
| Loss of F | 203 | Loss of a single fluorine atom from the molecular ion. |
While the major fragments may be similar, their relative intensities can differ based on the stability of the resulting fragment ions, which is influenced by the substituent positions. For instance, the proximity of the amino and nitro groups in the 2-nitro isomer might facilitate unique rearrangement pathways not as prevalent in the other isomers.
Validated Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols for data acquisition are recommended. The causality for these specific steps is to ensure high-quality, artifact-free data suitable for structural elucidation.
Figure 2: Standardized workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves these polar aniline derivatives and its residual proton peak (~2.50 ppm) does not typically interfere with the aromatic signals.[8]
-
Sample Preparation: Accurately weigh 5-10 mg of the aniline isomer and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution.
-
¹H NMR Acquisition: Utilize a high-resolution NMR spectrometer (≥400 MHz). Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C and ¹⁹F NMR Acquisition: Acquire proton-decoupled ¹³C and ¹⁹F spectra. A greater number of scans will be required for ¹³C NMR due to the low natural abundance of the isotope.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak. For ¹⁹F, an external or internal standard (like CFCl₃) is typically used for referencing.
FT-IR Spectroscopy Protocol
-
Rationale for Method: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method that requires minimal sample preparation and is non-destructive.
-
Sample Preparation: If using ATR, place a small, clean spatula tip of the solid powder directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[9] Co-add at least 16-32 scans to obtain a high-quality spectrum. Perform a background scan of the clean, empty crystal immediately prior to the sample scan.
-
Data Analysis: Identify the key vibrational bands and compare their positions and relative intensities to reference data.
UV-Vis Spectroscopy Protocol
-
Rationale for Solvent Choice: Ethanol or methanol are common choices as they are transparent in the UV-Vis region of interest and can dissolve the analytes.
-
Sample Preparation: Prepare a stock solution of the isomer in the chosen UV-grade solvent. Serially dilute this stock solution to a final concentration of approximately 1-10 µg/mL. The final concentration should yield a maximum absorbance between 0.5 and 1.5 AU.
-
Data Acquisition: Use a dual-beam spectrophotometer. Use the pure solvent as a blank to zero the instrument. Measure the absorbance of the sample solution over a wavelength range of 200-800 nm.[9]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Conclusion and Recommendations
The unambiguous identification of this compound and its positional isomers is not only achievable but essential for ensuring the quality and desired reactivity of downstream synthetic products. While each spectroscopic technique provides valuable information, a multi-faceted approach is the most robust strategy.
For definitive identification, ¹H NMR spectroscopy is the primary and most powerful tool. The distinct coupling patterns in the aromatic region serve as a unique fingerprint for each isomer. ¹³C and ¹⁹F NMR provide excellent orthogonal confirmation of the proposed structure. IR and MS are crucial for confirming the presence of the correct functional groups and the overall molecular weight, while UV-Vis offers a rapid qualitative assessment of the substituent pattern. By employing the validated protocols and comparative data presented in this guide, researchers can confidently and accurately characterize these vital chemical intermediates.
References
-
Balachandran, V., & Murugan, M. (2014). Spectroscopic Investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO Analysis With 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 553-565. [Link]
-
PubChem. 2-Nitro-4-(trifluoromethoxy)aniline. [Link]
-
ResearchGate. EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. [Link]
- Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
ACS Publications. The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. [Link]
-
The Royal Society of Chemistry. Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. [Link]
-
University of Calgary. IR: nitro groups. [Link]
-
Trade Science Inc. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. [Link]
-
ResearchGate. Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. [Link]
-
ResearchGate. Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
ResearchGate. UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c). [Link]
-
National Institutes of Health. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 4-Nitro-3-Trifluoromethyl Aniline: Properties and Applications. [Link]
-
National Institutes of Health. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. [Link]
-
Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]
-
ResearchGate. UV-Vis spectra of aniline in different mole fractions of acetonitrile. [Link]
-
Royal Society of Chemistry. Ultraviolet and infrared spectra of some aromatic nitro-compounds. [Link]
-
ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo. [Link]
-
PubMed. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
-
SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. [Link]
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The Royal Society of Chemistry. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. [Link]
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Validated analytical method for detecting 4-Nitro-2-(trifluoromethoxy)aniline in reaction mixtures
An Expert's Guide to the Validated Analysis of 4-Nitro-2-(trifluoromethoxy)aniline in Reaction Mixtures
In the synthesis of complex pharmaceutical intermediates and agrochemicals, the accurate monitoring of starting materials, intermediates, and final products is paramount. This compound, a key building block, requires a robust and validated analytical method to ensure reaction completion, purity, and process control. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of analytical methodologies for the detection of this compound in reaction mixtures. As a Senior Application Scientist, the insights provided herein are grounded in established analytical principles and validated through rigorous experimental design.
The Critical Need for a Validated Method
The presence of the nitro and trifluoromethoxy groups on the aniline ring presents unique analytical challenges. A validated method ensures that the chosen analytical procedure is accurate, precise, reproducible, and specific for the analyte of interest, even in a complex reaction matrix. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which will be the basis for our discussion.[1][2]
Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine analysis in a process development or quality control environment, High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a balance of sensitivity, specificity, and cost-effectiveness. The chromophoric nature of this compound, due to the nitro group and the aromatic ring, makes it an ideal candidate for UV detection.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of nonpolar to moderately polar compounds.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient elution is proposed to ensure the separation of the analyte from potential impurities and starting materials.
| Time (minutes) | % Mobile Phase B |
| 0 | 30 |
| 10 | 80 |
| 12 | 80 |
| 12.1 | 30 |
| 15 | 30 |
3. Detection:
-
Wavelength: Detection should be performed at the maximum absorbance wavelength (λmax) of this compound, which can be determined by a UV scan. A wavelength of 254 nm is a common starting point for nitroaromatic compounds.[3]
4. Sample Preparation:
-
Reaction mixture samples should be diluted with the mobile phase to a concentration within the linear range of the method. Filtration through a 0.45 µm syringe filter is necessary to remove particulate matter.
Method Validation: A Self-Validating System
A comprehensive validation of the HPLC-UV method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[1][2]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components in the reaction mixture. Peak purity should be assessed using a DAD. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range. |
| Accuracy | The recovery of the analyte in spiked samples should be within 98-102%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). |
| Robustness | The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition, flow rate, and column temperature. |
Alternative Analytical Methods: A Comparative Overview
While HPLC-UV is a robust primary method, alternative techniques may be more suitable for specific applications, such as impurity profiling or trace-level analysis.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically < 2 µm) and higher operating pressures.[4][5][6]
-
Advantages over HPLC:
-
Considerations:
-
Requires a dedicated UPLC system capable of handling higher backpressures.
-
Method transfer from HPLC to UPLC may require optimization.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent selectivity and sensitivity. While aniline derivatives can be challenging to analyze by GC due to their polarity, derivatization can improve their chromatographic behavior.[8][9]
-
Advantages:
-
High Specificity: Mass spectrometry provides structural information, aiding in peak identification and impurity characterization.[10]
-
Excellent Sensitivity: GC-MS can detect and quantify trace levels of impurities.
-
-
Considerations:
-
The thermal stability of this compound needs to be evaluated to prevent on-column degradation.
-
Derivatization may be necessary, adding an extra step to the sample preparation process. A sensitive GC method has been developed for the separation and quantification of related impurities in 4-(trifluoromethoxy)aniline.[11][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.
-
Advantages:
-
Unmatched Sensitivity and Selectivity: Ideal for trace-level quantification and impurity profiling. A method for the simultaneous determination of 14 aniline derivatives in water by LC-MS/MS has been developed.[13]
-
Structural Elucidation: Provides valuable information for identifying unknown impurities.
-
-
Considerations:
-
Higher instrument cost and complexity compared to HPLC-UV.
-
Matrix effects can influence ionization efficiency, requiring careful method development and validation.
-
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | UPLC-UV | GC-MS | LC-MS/MS |
| Principle | Liquid Chromatography with UV Detection | High-Pressure Liquid Chromatography with UV Detection | Gas Chromatography with Mass Spectrometry | Liquid Chromatography with Tandem Mass Spectrometry |
| Sensitivity | Good | Very Good | Excellent | Excellent |
| Specificity | Good (with peak purity) | Very Good (with peak purity) | Excellent | Excellent |
| Analysis Time | Moderate | Fast | Moderate to Fast | Fast |
| Cost | Low | Moderate | Moderate | High |
| Best Suited For | Routine analysis, process monitoring, quality control | High-throughput screening, impurity profiling | Volatile impurity analysis, trace analysis | Trace analysis, structural elucidation of impurities |
Workflow and Decision Making
The selection of the most appropriate analytical method depends on the specific requirements of the analysis.
Caption: Decision workflow for selecting the appropriate analytical method.
Experimental Workflow: HPLC-UV Method
The following diagram illustrates the key steps in the proposed HPLC-UV method.
Caption: Step-by-step experimental workflow for the HPLC-UV analysis.
Conclusion
The selection of a validated analytical method is a critical step in the development and manufacturing of chemical entities. For the routine analysis of this compound in reaction mixtures, a well-validated HPLC-UV method provides a reliable and cost-effective solution. For more demanding applications, such as high-throughput screening or trace impurity analysis, UPLC-UV, GC-MS, or LC-MS/MS offer enhanced performance. The choice of method should always be guided by the specific analytical requirements and validated to ensure the generation of accurate and reproducible data.
References
- U.S. Environmental Protection Agency. (1996).
- U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Washington, D.C.: U.S. EPA.
- Zhao, Y., Yang, P., & Qian, S. (2015). [Determination of 14 aniline derivatives in water by liquid chromatography-tandem mass spectrometry]. Se Pu, 33(5), 508-513.
- International Council for Harmonisation. (2022). ICH Q2(R2)
- Alispharm. (2023, October 11).
- Reddy, G. S., Reddy, A. P., & Kumar, B. V. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal, 10(10), 654-659.
- BenchChem. (n.d.).
- Chromatography Today. (n.d.).
- International Council for Harmonisation. (2005). ICH Q2(R1) Validation of analytical procedures: Text and methodology.
- MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- ResearchGate. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline)
- Thermo Fisher Scientific. (n.d.).
- Technology Networks. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
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A Comparative Benchmarking Guide to the Stability of Trifluoromethoxy vs. Trifluoromethyl Anilines
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties are two of the most frequently employed groups used to enhance the metabolic stability and fine-tune the physicochemical properties of drug candidates. This guide provides an in-depth technical comparison of the stability of anilines substituted with these two critical groups, supported by established chemical principles and detailed experimental protocols for validation.
The Physicochemical Landscape: -OCF3 vs. -CF3
The introduction of trifluoromethoxy and trifluoromethyl groups to an aniline scaffold imparts significant changes to the molecule's electronic and steric properties, which in turn dictate its stability. Both are potent electron-withdrawing groups, a property that generally enhances metabolic stability by deactivating the aromatic ring to oxidative metabolism.[1]
The trifluoromethyl group (-CF3) is strongly electron-withdrawing primarily through an inductive effect. This deactivates the aromatic ring towards electrophilic attack.[2] The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group.[3]
The trifluoromethoxy group (-OCF3) also exhibits a strong electron-withdrawing inductive effect due to the highly electronegative fluorine atoms. However, the oxygen atom's lone pairs can participate in resonance, which can slightly offset the inductive effect.[4] Despite this, the overall effect is deactivating. Notably, the -OCF3 group is considered more lipophilic than the -CF3 group.[3][5]
Table 1: Comparison of Physicochemical Properties of -OCF3 and -CF3 Groups
| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Supporting Evidence |
| Electronic Effect | Strongly electron-withdrawing (inductive) with weak resonance donation | Strongly electron-withdrawing (inductive) | [2][4] |
| Lipophilicity (Hansch π parameter) | +1.04 | +0.88 | [3] |
| Steric Hindrance | Greater steric bulk compared to -CF3 | Significant steric bulk | [5] |
Metabolic Stability: A Head-to-Head Comparison
Metabolic stability is a critical parameter in drug discovery, and both the -OCF3 and -CF3 groups are known to enhance it significantly compared to their non-fluorinated analogs.[1][5] The primary route of metabolism for many aromatic compounds is oxidation by cytochrome P450 (CYP) enzymes in the liver.[5]
Trifluoromethyl anilines exhibit enhanced metabolic stability due to the strong C-F bonds, which are resistant to enzymatic cleavage.[3] The electron-withdrawing nature of the -CF3 group also deactivates the aniline ring, making it less susceptible to oxidative metabolism.[1]
Trifluoromethoxy anilines are also highly resistant to metabolic degradation. The -OCF3 group is more metabolically stable than a simple methoxy group, which is prone to O-dealkylation.[1] The greater steric hindrance of the -OCF3 group can also shield the aromatic ring from the active sites of metabolizing enzymes like CYP450.[5] Furthermore, the electron-withdrawing effect of the fluorine atoms decreases the electron density on the oxygen, making it less prone to oxidation.[5]
While direct quantitative comparisons of the metabolic stability of trifluoromethoxy versus trifluoromethyl anilines are not extensively available in the literature, the general consensus in medicinal chemistry suggests that the trifluoromethoxy group often confers slightly superior metabolic stability due to a combination of its strong electron-withdrawing nature and greater steric bulk.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a standard industry method to assess the metabolic stability of test compounds.
1. Materials:
-
Test compounds (Trifluoromethoxy and Trifluoromethyl anilines)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Experimental Procedure:
-
Prepare Stock Solutions: Dissolve test compounds in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solutions with buffer to a working concentration (e.g., 100 µM).
-
Prepare Incubation Mixture: In a 96-well plate, combine the human liver microsomes (final concentration typically 0.5-1 mg/mL) and the NADPH regenerating system in phosphate buffer.
-
Initiate the Reaction: Add the test compound working solution to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a 3-5 fold excess of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear portion of the curve.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration)
Chemical Stability: An Inferential Comparison
Acidic and Basic Conditions:
The stability of the trifluoromethyl group is exceptionally high under both acidic and basic conditions due to the strength of the C-F bonds. Hydrolysis of the -CF3 group is generally very difficult.
The trifluoromethoxy group is also highly stable. While ethers can be cleaved under strongly acidic conditions, the electron-withdrawing nature of the trifluoromethyl group makes the ether oxygen less basic and therefore less susceptible to protonation, a key step in acid-catalyzed cleavage. Under basic conditions, the -OCF3 group is very stable.
Oxidative Stability:
Both the -CF3 and -OCF3 groups are highly resistant to chemical oxidation. The primary site of oxidative degradation in these molecules would be the aniline nitrogen or the aromatic ring itself. The strong electron-withdrawing nature of both substituents deactivates the aromatic ring, making it more resistant to oxidation compared to unsubstituted aniline.
Given that the trifluoromethoxy group is slightly more electron-withdrawing and offers greater steric hindrance, it is plausible to hypothesize that trifluoromethoxy aniline may exhibit marginally higher resistance to oxidative degradation compared to trifluoromethyl aniline. However, without direct experimental evidence, this remains a theoretical assessment.
Conclusion
Both trifluoromethoxy and trifluoromethyl groups are invaluable tools in medicinal chemistry for enhancing the stability of aniline-containing compounds. The choice between these two moieties will depend on the specific goals of the drug design program, including the desired balance of metabolic stability, lipophilicity, and synthetic accessibility.
-
Trifluoromethyl anilines offer a well-established strategy for improving metabolic stability through the robust and electron-withdrawing nature of the -CF3 group.[3]
-
Trifluoromethoxy anilines may provide a slight advantage in terms of metabolic stability due to a combination of strong electronic deactivation and greater steric shielding.[5] They also lead to a more significant increase in lipophilicity, which can be beneficial for membrane permeability but may also impact other properties like solubility.[3][5]
The provided experimental protocol for in vitro metabolic stability serves as a reliable method for empirically determining the best substituent for a given drug candidate. While direct comparative data on chemical stability is sparse, the inherent robustness of both the -CF3 and -OCF3 groups suggests that both will confer excellent chemical stability to the aniline scaffold.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ACS Publications. (2010). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research. [Link]
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ResearchGate. (n.d.). Synthesis and Properties of CF3(OCF3)CH‐Substituted Arenes and Alkenes. [Link]
-
Royal Society of Chemistry. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. [Link]
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ACS Publications. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. [Link]
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National Center for Biotechnology Information. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. [Link]
-
Chegg.com. (2023). Solved Q 1(a) [50 Marks] In comparison with benzene, | Chegg.com. [Link]
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PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. [Link]
-
ResearchGate. (n.d.). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. [Link]
-
ResearchGate. (n.d.). New Entries Toward the Synthesis of OCF3-Containing Molecules. [Link]
-
askIITians. (2012). Which is more acidic between trichloromethane and triflouromethane an. [Link]
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Navigating Analytical Standards for 4-Nitro-2-(trifluoromethoxy)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry and drug development, the quality of a reference standard is paramount. It is the benchmark against which all measurements are compared, making its accuracy and reliability critical for valid results. This guide addresses the current landscape of reference materials for 4-Nitro-2-(trifluoromethoxy)aniline (CAS No. 1261753-88-1), a key intermediate in pharmaceutical synthesis. A comprehensive search reveals a crucial finding: there is currently no Certified Reference Material (CRM) available for this compound.
This guide will provide a comparative analysis of the available analytical standards, explain the critical differences between a CRM and a standard chemical reagent, and offer a detailed protocol for qualifying a commercially available standard for use as a robust in-house secondary reference material.
The Gold Standard: Understanding Certified Reference Materials (CRMs)
Before comparing available options, it's essential to understand the hierarchy of reference materials. A Certified Reference Material (CRM) is the pinnacle of quality. According to ISO Guide 30, a CRM is a reference material "characterized by a metrologically valid procedure for one or more specified properties, accompanied by a reference material certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability"[1][2]. In essence, a CRM provides a highly accurate and reliable value with a known level of uncertainty, produced by a competent body[1][3].
In contrast, a standard "analytical reagent" or "research chemical" is typically sold with a purity specification (e.g., ≥98%), but lacks the extensive characterization, certified property values, uncertainty budget, and statement of metrological traceability that define a CRM. While suitable for many research applications, they require further validation before use in quantitative analysis or as a primary reference point in quality control.
Commercial Availability of this compound
While a CRM is unavailable, this compound can be sourced from several chemical suppliers as a research-grade chemical. The table below summarizes offerings from prominent vendors. It is important to note that the information provided on supplier websites is often limited, and a detailed Certificate of Analysis (CoA) should always be requested for a specific lot.
| Supplier | Product Name | CAS Number | Stated Purity/Specifications | Available Data |
| Sigma-Aldrich (Merck) | This compound | 1261753-88-1 | Not specified on the product page; sold under Ambeed, Inc. and ChemScene LLC brands. | Molecular weight and CAS number are provided. A Certificate of Analysis would be required for purity information. |
| ChemScene LLC | This compound | 1261753-88-1 | Typically provide purity (e.g., ≥98%) on the CoA. | Often provide HPLC/LC-MS and ¹H NMR data with their products. |
| Ambeed, Inc. | This compound | 1261753-88-1 | Purity is typically stated on the CoA. | Often provide comprehensive analytical data (NMR, HPLC, LC-MS).[4] |
Key Insight: The primary difference between these commercial grades lies in the level of characterization data provided with the product. For use as a reliable in-house standard, selecting a supplier that provides, at a minimum, HPLC purity analysis and spectroscopic data (NMR, MS) for identity confirmation is crucial.
Qualifying an In-House Secondary Reference Standard: A Workflow
Given the absence of a CRM, laboratories must qualify a commercial batch of this compound to serve as an in-house secondary reference standard. This process establishes the material's fitness for purpose and ensures the traceability and reliability of analytical results. The following workflow, grounded in principles outlined by regulatory bodies like the FDA, provides a robust framework for this qualification.[5][6]
Caption: Workflow for qualifying an in-house secondary reference standard.
Experimental Protocols for Qualification
Part 1: Identity Confirmation
The primary goal is to unequivocally confirm that the material is this compound.
A. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Prepare a dilute solution of the material in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire spectra in both positive and negative ion modes.
-
Expected Result: In positive mode, observe the protonated molecule [M+H]⁺ at m/z 223.03. In negative mode, observe the deprotonated molecule [M-H]⁻ at m/z 221.02. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical exact mass.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure, including the substitution pattern on the aromatic ring.
-
Methodology:
-
Dissolve an appropriate amount of the material in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Expected Result: The ¹H NMR spectrum should show characteristic signals for the aromatic protons, with coupling patterns consistent with the 1,2,4-trisubstituted ring system. The ¹⁹F NMR will confirm the presence of the -OCF₃ group with a characteristic chemical shift. The ¹³C NMR will show the expected number of carbon signals. The obtained spectra should be consistent with published data or theoretical predictions for the structure.
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the characteristic functional groups present in the molecule.[7]
-
Methodology:
-
Acquire an FTIR spectrum of the solid material using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Expected Result: The spectrum should display characteristic absorption bands for:
-
Part 2: Purity Assessment
Purity assessment involves quantifying the main component and identifying/quantifying any impurities.
A. Chromatographic Purity by HPLC-UV
-
Objective: To separate and quantify the main peak from any organic impurities. High-Performance Liquid Chromatography (HPLC) is a robust technique for this purpose.[10][11]
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a small amount of acid (e.g., 0.1% formic acid). A typical gradient might run from 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the analyte has significant absorbance (e.g., 254 nm or a wavelength maximum determined by a photodiode array detector).
-
Sample Preparation: Accurately weigh and dissolve the material in the mobile phase or a suitable solvent to a known concentration (e.g., 0.5 mg/mL).
-
Analysis: Inject the sample and integrate all peaks. The purity is typically reported as area percent of the main peak relative to the total area of all peaks.
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R2) guidelines.[12]
-
B. Water Content by Karl Fischer Titration
-
Objective: To quantify the amount of water in the solid material.
-
Methodology: Use a coulometric or volumetric Karl Fischer titrator to analyze a known weight of the material.
C. Residual Solvents by Headspace Gas Chromatography (GC-HS)
-
Objective: To identify and quantify any solvents remaining from the synthesis and purification process.
-
Methodology: Analyze the material using a standard GC-HS method, such as those outlined in USP <467>.
D. Inorganic Impurities (Sulphated Ash)
-
Objective: To determine the content of non-volatile inorganic impurities.
-
Methodology: Perform the test as described in major pharmacopeias. This involves charring a sample and then igniting it to a constant weight in the presence of sulfuric acid.
Conclusion and Recommendations
While a Certified Reference Material for this compound is not commercially available, a reliable in-house secondary reference standard can be established through a systematic qualification process.
Recommendations for Researchers:
-
Prioritize Suppliers with Data: When sourcing this compound, prioritize suppliers who provide a comprehensive Certificate of Analysis with lot-specific data, including HPLC purity and identity confirmation by NMR or MS.
-
Conduct Rigorous In-House Qualification: Do not assume the purity value on a supplier's CoA is sufficient for use as a quantitative standard. Implement the qualification workflow described above to confirm identity and establish a purity value based on orthogonal analytical techniques.
-
Document Everything: Maintain thorough documentation of the entire qualification process, including all raw data, spectra, chromatograms, and calculations. This documentation is critical for regulatory compliance and ensuring data integrity.
By investing the effort to qualify a secondary reference standard, researchers can ensure the accuracy, reproducibility, and validity of their analytical data, a cornerstone of scientific integrity in drug development and research.
References
-
PubChem. 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
- Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
StackExchange. What is the difference between an analytical standard and a certified reference material?. [Link]
-
National Institute of Standards and Technology (NIST). SRM Definitions. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ResearchGate. FTIR spectrum of 2-methoxy-4-nitroaniline. [Link]
-
National Institute of Standards and Technology (NIST). Aniline, 2-nitro-4-trifluoromethyl-. NIST Chemistry WebBook. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]
-
SpectraBase. 4-Nitro-3-(trifluoromethyl)aniline. [Link]
-
ANAB. Reference Material (RM) vs Certified Reference Material (CRM). [Link]
-
ResearchGate. Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. [Link]
-
Trade Science Inc. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. [Link]
-
U.S. Environmental Protection Agency (EPA). Determination of Nitroaromatic Compounds and Isophorone in Industrial and Municipal Wastewaters. [Link]
-
PubMed. Spectroscopic Investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO Analysis With 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. [Link]
-
ROFA France. RM, CRM, Accredited CRM… Definitions and differences. [Link]
-
Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]
-
ACS Publications. Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. [Link]
-
The ANSI Blog. Do I Need a Reference Material or a Certified Reference Material?. [Link]
-
ResearchGate. (PDF) Certified Reference Materials a few guidelines. [Link]
-
National Institute of Standards and Technology (NIST). Aniline, 2-nitro-4-trifluoromethyl-. NIST Chemistry WebBook. [Link]
-
Taylor & Francis Online. A combined experimental (XRD, FT-IR, and UV–Vis) and DFT computational studies on (E)-N-[4-bromo-2-(trifluromethoxy)phenyl]-1-(5-nitrothiophen-2-yl) methanimine. [Link]
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YouTube. FTIR Analysis (FTIR Spectroscopy). [Link]
-
National Institute of Standards and Technology (NIST). p-Nitroaniline. NIST Chemistry WebBook. [Link]
-
Indian Journal of Pure & Applied Physics. Molecular structure and vibrational spectroscopic studies of 1-nitro-4-(trifluoromethoxy) benzene by density functional method. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Nitro-2-(trifluoromethoxy)aniline for Laboratory Professionals
As a Senior Application Scientist, it is imperative to preface this guide with a critical directive: the safe and compliant disposal of 4-Nitro-2-(trifluoromethoxy)aniline is not merely a procedural checkbox but a fundamental aspect of responsible chemical stewardship. This compound, while a valuable intermediate in pharmaceutical research, presents significant health and environmental hazards that demand a meticulous and informed approach to its end-of-life management. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a self-validating system of safety and compliance within your laboratory.
Hazard Assessment and Risk Mitigation: Understanding the "Why"
This compound is classified as an acutely toxic substance.[1][2] The primary hazards associated with this compound are:
-
Acute Toxicity: It is harmful if swallowed and can be fatal if it comes into contact with the skin.[1]
-
Serious Eye Damage: The compound can cause irreversible damage to the eyes upon contact.[1]
-
Organ Toxicity: Prolonged or repeated exposure may lead to organ damage.[1]
-
Environmental Hazard: Like many nitroaromatic compounds, it is harmful to aquatic life with long-lasting effects.[3]
The trifluoromethyl group, while imparting desirable properties in synthesis, contributes to the compound's stability and potential persistence in the environment.[4][5] Therefore, under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into the sanitary sewer system.[2] The core principle of its disposal is containment and transfer to a licensed hazardous waste facility, often involving high-temperature incineration with appropriate scrubbing equipment to handle the halogenated and nitrogenous byproducts.[2]
Immediate Safety and Handling Precautions for Disposal Activities
Before initiating any waste handling procedures, a thorough risk assessment must be conducted. All personnel involved in the disposal process must be trained on the specific hazards of this compound and the procedures outlined below.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and accidental contact that can cause serious eye damage. |
| Skin Protection | Impervious gloves (e.g., nitrile rubber) and a lab coat. Consider double-gloving. | To prevent skin contact, which can be fatal. Contaminated gloves must be disposed of as hazardous waste. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges. | To be used if there is a risk of generating dust or aerosols. All handling of solid waste should be done in a manner that minimizes dust. |
All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol for the Laboratory Setting
This protocol is designed for the collection and temporary storage of this compound waste within a laboratory, pending pickup by a licensed hazardous waste disposal contractor. In-lab neutralization or chemical treatment of this compound is not recommended due to its high toxicity, the stability of the trifluoromethyl group, and the potential for hazardous reactions or byproducts.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[6] this compound waste must be classified and handled as halogenated organic waste .[7]
Critical Segregation Practices:
-
Do NOT mix with non-hazardous waste.
-
Do NOT mix with incompatible chemicals. Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] Mixing can lead to violent reactions, the generation of toxic fumes, or heat.[8]
-
Keep this waste stream separate from other waste categories such as non-halogenated solvents, aqueous waste, and solid waste containing heavy metals.[9]
Step 2: Waste Collection and Container Management
-
Select an Appropriate Container:
-
Use a dedicated, chemically compatible, and leak-proof container. A glass container is generally suitable for organic waste.[8]
-
The container must have a secure, tight-fitting lid.
-
Ensure the container is clean and dry before adding any waste.
-
-
Labeling:
-
As soon as the first drop of waste is added, the container must be labeled.[9]
-
The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, environmental hazard).
-
The date the first waste was added (accumulation start date).
-
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
The designated SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]
-
Store the waste container in a designated, well-ventilated area, away from sources of ignition and incompatible materials.
-
The container must be kept closed at all times except when adding waste.[10]
-
Use secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks or spills.[6]
-
Step 3: Managing Contaminated Materials and Empty Containers
-
Contaminated Solids: Any materials contaminated with this compound, such as gloves, absorbent pads, and weighing papers, must be collected as solid hazardous waste in a separate, clearly labeled, and sealed container (e.g., a lined drum or a designated hazardous waste bag).[11]
-
Empty Containers: Original containers of this compound are also considered hazardous waste and should not be disposed of in regular trash.[2] They should be managed for disposal by your institution's hazardous waste program. Triple rinsing with a suitable solvent (e.g., acetone or methanol) can decontaminate the container, but the rinsate must be collected as hazardous waste.[2]
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for your properly labeled and stored waste.[2]
-
Do not exceed the accumulation time limits set by your institution and regulatory bodies (e.g., EPA). In an academic laboratory setting, containers of unwanted material must be removed at a maximum of every twelve months, regardless of whether they are full.[12]
-
Ensure all necessary documentation, such as a hazardous waste manifest, is completed in accordance with institutional and regulatory requirements.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don Full PPE: Before attempting any cleanup, don the full required PPE as listed in the table above.
-
Contain and Absorb: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[2] For solid spills, carefully cover the material to prevent dust from becoming airborne.
-
Collect: Carefully sweep or scoop the absorbed or solid material into a designated hazardous waste container.[2] Avoid actions that could generate dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water or a suitable solvent.[2] Collect all cleaning materials and rinsate as hazardous waste.
-
Report: Report the spill to your institution's EHS department immediately.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
References
-
U.S. Environmental Protection Agency. (2025-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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West Liberty University. p-Nitroaniline Safety Data Sheet. Retrieved from [Link]
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Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
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Daniels Health. (2025-05-21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Retrieved from [Link]
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Murphy, C. D., et al. (2025-08-10). Anaerobic degradation of fluorinated aromatic compounds. ResearchGate. Retrieved from [Link]
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Khan, S., et al. (2017). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PubMed Central. Retrieved from [Link]
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Key, B. D., et al. (2017). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Retrieved from [Link]
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Prakash, G. K. S., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. PubMed Central. Retrieved from [Link]
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Amherst College. (2019-12-09). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Diamond, M. L., et al. (2023). Tracking Aromatic Amines from Sources to Surface Waters. PubMed Central. Retrieved from [Link]
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Mastering the Safe Handling of 4-Nitro-2-(trifluoromethoxy)aniline: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of specialized chemical reagents is paramount. 4-Nitro-2-(trifluoromethoxy)aniline, a compound with significant potential in the synthesis of novel pharmaceuticals and agrochemicals, demands a meticulous approach to laboratory safety.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence when working with this and similar chemical entities.
Immediate Safety Briefing: Understanding the Risks
This compound and its structural analogs are classified as hazardous materials. The primary risks associated with this compound include:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
-
Potential for Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles and a full-face shield | Double-gloving with butyl or nitrile rubber gloves | Fully-buttoned laboratory coat, disposable sleeves | NIOSH-approved respirator with particulate filter (if not in a fume hood) |
| Dissolving and Solution Handling | Chemical safety goggles | Double-gloving with butyl or nitrile rubber gloves | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Reaction Quenching and Workup | Chemical safety goggles and a full-face shield | Heavy-duty butyl or nitrile gloves | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles | Double-gloving with butyl or nitrile rubber gloves | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
Expert Insight: The rationale for double-gloving is to provide a primary and secondary barrier against contamination. Butyl rubber gloves are particularly effective against a wide variety of chemicals, including nitro compounds.[7] While nitrile gloves offer good splash protection, they may have a shorter breakthrough time with certain organic solvents.[8][9] Always inspect gloves for any signs of degradation before and during use.
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
Experimental Protocols:
1. Preparation:
-
Donning PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Review Safety Data Sheet (SDS): Always have a copy of the most relevant SDS readily available. The SDS for 2-Nitro-4-(trifluoromethoxy)aniline is a key resource.[2]
-
Prepare the Chemical Fume Hood: Ensure the fume hood is functioning correctly, with the sash at the appropriate height. Line the work surface with absorbent, disposable bench paper.
2. Handling:
-
Weighing the Solid:
-
Perform all weighing operations within the fume hood.
-
Use a dedicated, clean spatula and weighing vessel.
-
Handle the solid gently to avoid creating dust.
-
-
Dissolution:
-
Add the solvent to the solid slowly and in a controlled manner.
-
If necessary, use a magnetic stirrer to aid dissolution, ensuring the vessel is securely clamped.
-
-
Performing the Reaction:
-
Maintain the reaction within the fume hood at all times.
-
Monitor the reaction for any signs of unexpected exotherms.
-
3. Cleanup and Disposal:
-
Decontamination:
-
Wipe down all surfaces within the fume hood that may have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Collect all decontamination materials as hazardous waste.
-
-
Waste Segregation and Collection:
-
All solid waste, including contaminated gloves, bench paper, and weighing boats, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Doffing and Disposing of PPE:
-
Remove PPE in a manner that avoids cross-contamination.
-
Disposable PPE should be placed in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of this compound is a serious breach of safety protocols and environmental regulations.
Key Principles of Disposal:
-
Classification: This chemical must be treated as hazardous waste. Depending on the specific regulations in your jurisdiction, it may fall under waste codes for toxic organic compounds, such as those for aniline or nitrobenzene derivatives (e.g., U012 for Aniline, D036 for Nitrobenzene).[10][11][12]
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Containment: Waste must be stored in clearly labeled, sealed, and chemically resistant containers.
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste management company. Under no circumstances should it be poured down the drain or placed in regular trash.
Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. Only trained personnel with the appropriate PPE and spill-cleanup materials should attempt to manage the spill. The general procedure involves:
-
Containing the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collecting the absorbed material into a labeled hazardous waste container.
-
Decontaminating the spill area.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely unlock the scientific potential of this compound while upholding the highest standards of laboratory safety and environmental responsibility.
References
- Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 2-Nitro-4-(trifluromethoxy)aniline.
-
National Center for Biotechnology Information. (n.d.). 3-Nitroaniline. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- ResearchGate. (2025, August 9). Thermal stability and frequency-dependent electrical conductivity of poly(aniline-co-m-nitroaniline).
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
